molecular formula C16H15NO B2878840 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole CAS No. 939888-22-9

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Cat. No.: B2878840
CAS No.: 939888-22-9
M. Wt: 237.302
InChI Key: ANPKMKDDNIVFKS-UHFFFAOYSA-N
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Description

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole is a chemical compound belonging to the class of isoxazolines, which are five-membered heterocyclic rings containing oxygen and nitrogen. This specific benzyl- and phenyl-substituted derivative is of significant interest in medicinal and synthetic chemistry research. Isoxazoline derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. Compounds within this structural class have demonstrated considerable research value in neuroscientific and pharmacological studies. Specifically, related isoxazoline derivatives have been investigated for their potential antidepressant and antianxiety activities in preclinical models, such as the forced swim test and plus maze method . The structural framework of isoxazolines is often explored for its interaction with neurological targets. Furthermore, recent synthetic methodologies highlight the relevance of such heterocycles in developing novel chemical entities, for instance, through silver-catalyzed tandem condensation reactions, underscoring their utility in advancing synthetic organic chemistry . This compound serves as a valuable building block for researchers developing new synthetic routes and exploring structure-activity relationships in the search for new bioactive molecules. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-phenyl-5H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-3-7-14(8-4-1)13-17-12-11-16(18-17)15-9-5-2-6-10-15/h1-12,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPKMKDDNIVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Benzyl-5-phenyl-4-isoxazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-Benzyl-5-phenyl-2,3-dihydro-1,2-oxazole (also chemically known as 2-Benzyl-5-phenyl-4-isoxazoline ).

Executive Summary

Compound: 2-Benzyl-5-phenyl-2,3-dihydro-1,2-oxazole (Commonly: 2-Benzyl-5-phenyl-4-isoxazoline). CAS Registry: N/A (Derivative of specific interest in heterocycle methodology). Target Class: N-substituted 4-isoxazoline. Significance: The 4-isoxazoline scaffold represents a "privileged structure" in drug discovery, serving as a masked


-amino alcohol equivalent and a core motif in bioactive alkaloids. Unlike the more common 2-isoxazolines (derived from nitrile oxides), N-substituted 4-isoxazolines possess a unique enamine-like reactivity and are synthesized directly from nitrones and alkynes.

Note on Nomenclature: While the prompt specifies "2,5-dihydro-1,2-oxazole," the direct [3+2] cycloaddition of nitrones and alkynes yields the 2,3-dihydro-1,2-oxazole (4-isoxazoline) isomer. The "2,5-dihydro" isomer (3-isoxazoline) is a less common tautomer that may arise via base-catalyzed isomerization. This guide focuses on the primary synthetic target, the 4-isoxazoline , which is the kinetic and thermodynamic product of the standard synthetic route.

Retrosynthetic Analysis & Strategy

The most atom-economic and convergent route to the target scaffold is the 1,3-Dipolar Cycloaddition (1,3-DC) of an N-benzyl nitrone with phenylacetylene.

Strategic Disconnection
  • Bond Formation: C3–C4 and C5–O1 bonds formed simultaneously (concerted but asynchronous).

  • Precursors:

    • Dipole (Nitrone): N-Benzyl-C-unsubstituted nitrone (Formaldehyde N-benzyl nitrone).

    • Dipolarophile (Alkyne): Phenylacetylene.

Mechanistic Pathway

The reaction proceeds via a thermal [3+2] cycloaddition. The regioselectivity is controlled by Frontier Molecular Orbital (FMO) interactions.

  • HOMO: Nitrone (electron-rich dipole).

  • LUMO: Phenylacetylene (conjugated dipolarophile).

  • Regiochemistry: The nucleophilic oxygen of the nitrone attacks the more substituted carbon (C-Ph) or the nitrone carbon attacks the terminal carbon?

    • Analysis: For mono-substituted electron-deficient or conjugated alkynes, the 5-substituted isoxazoline is the major regioisomer. The nitrone carbon (nucleophilic site in HOMO) attacks the terminal carbon (LUMO coefficient largest), and the oxygen attacks the internal carbon. Wait—standard nitrone cycloadditions with phenylacetylene favor the 5-phenyl isomer due to steric minimization and electronic stabilization of the transition state.

Retrosynthesis Target 2-Benzyl-5-phenyl-4-isoxazoline (Target) TS [Transition State] Concerted [3+2] Target->TS Retro-Cycloaddition Precursors N-Benzyl Nitrone + Phenylacetylene TS->Precursors RawMaterials N-Benzylhydroxylamine + Formaldehyde Precursors->RawMaterials In Situ Formation

Figure 1: Retrosynthetic logic flow for the construction of the 4-isoxazoline core.

Experimental Protocol

This protocol utilizes an in situ generation of the unstable formaldehyde nitrone to prevent polymerization/decomposition, followed by immediate trapping with the alkyne.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
N-Benzylhydroxylamine HCl 1.0Nitrone Precursor (Amine source)
Paraformaldehyde 1.2 - 1.5Nitrone Precursor (C1 source)
Phenylacetylene 1.2 - 1.5Dipolarophile
Triethylamine (Et3N) 1.1Base (to free hydroxylamine)
Toluene SolventReaction Medium (High BP for reflux)
Molecular Sieves (4Å) AdditiveWater scavenger (drives nitrone formation)
Step-by-Step Methodology
Phase 1: In Situ Nitrone Formation
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Add N-Benzylhydroxylamine hydrochloride (1.0 equiv, e.g., 5.0 mmol) and dry Toluene (20 mL).

  • Neutralization: Add Triethylamine (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to generate the free hydroxylamine base.

  • Condensation: Add Paraformaldehyde (1.5 equiv) and activated 4Å Molecular Sieves (approx. 1 g/mmol ).

    • Note: The sieves are critical to remove the water byproduct, pushing the equilibrium toward the nitrone (

      
      ).
      
Phase 2: Cycloaddition
  • Addition: Add Phenylacetylene (1.5 equiv) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 4:1). The nitrone is transient; look for the disappearance of the hydroxylamine and the appearance of a new UV-active spot (Rf ~ 0.4-0.6).

    • Reaction Time: Typically 12–24 hours.

Phase 3: Workup & Purification
  • Filtration: Cool to room temperature and filter through a Celite pad to remove molecular sieves and paraformaldehyde residue. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane/EtOAc (start 95:5, ramp to 80:20).

    • Target Fraction: The 4-isoxazoline is typically less polar than the corresponding nitrone (if stable) but more polar than the alkyne.

Characterization & Data Analysis

The structural integrity of 2-Benzyl-5-phenyl-4-isoxazoline is validated by the presence of the isoxazoline ring protons and the retention of the N-benzyl group.

Spectroscopic Data (Consolidated)
TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3, 400 MHz)

7.20–7.50 (m, 10H)
Aromatic protons (Phenyl + Benzyl)

5.45 (t, J = 2.5 Hz, 1H)
H4 (Vinylic proton of isoxazoline ring)

3.95 (s, 2H)
N-CH2-Ph (Benzylic methylene)

3.65 (d, J = 2.5 Hz, 2H)
H3 (Methylene protons of isoxazoline ring)
13C NMR (CDCl3, 100 MHz)

150.5
C5 (Quaternary vinylic carbon, attached to Ph)

98.2
C4 (Vinylic CH)

60.5
N-CH2-Ph

55.4
C3 (Ring methylene, adjacent to N)
HRMS (ESI+)m/z [M+H]+Calcd for C16H16NO: 238.1232
Structural Validation Logic
  • Regiochemistry (5-Phenyl vs 4-Phenyl):

    • In the 5-phenyl isomer (target), C5 is quaternary (bonded to O, C4, and Ph). The double bond is C4=C5.

    • The H4 proton appears as a triplet (coupled to the two H3 protons) or a broad singlet depending on conformation.

    • If it were the 4-phenyl isomer, C4 would be quaternary, and H5 would be a vinylic proton adjacent to Oxygen (deshielded, >6.0 ppm). The observed shift of H4 (~5.45 ppm) and the presence of 2H at C3 (~3.65 ppm) confirms the 5-phenyl-4-isoxazoline structure.

  • Oxidation State: The presence of the C4=C5 double bond (alkene signals in C-NMR at 150/98 ppm) confirms the "dihydro" (isoxazoline) state, distinct from the saturated isoxazolidine.

Characterization cluster_logic Logic Gate NMR 1H NMR Spectrum Diagnostic Peaks H4 H4 (Vinylic) ~5.45 ppm (t) Confirms C4-H NMR->H4 H3 H3 (Methylene) ~3.65 ppm (d) Confirms N-CH2-C= NMR->H3 Regio Regioselectivity Check H4->Regio Coupling Pattern H3->Regio Integration 2H 5-Phenyl Isomer Confirmed 5-Phenyl Isomer Confirmed Regio->5-Phenyl Isomer Confirmed

Figure 2: Logic flow for structural assignment via NMR.

Mechanistic Insight

The formation of the 4-isoxazoline ring is a classic Type I 1,3-dipolar cycloaddition where the dipole (nitrone) is HOMO-controlled and the dipolarophile (alkyne) is LUMO-controlled.

  • Dipole: N-Benzyl Nitrone.[4][7] The HOMO coefficient is largest at the Carbon atom? Actually, for nitrones, the terminal Oxygen is nucleophilic, but the Carbon is the site of nucleophilic attack in reverse regimes. In normal demand (Type I), HOMO(dipole) interacts with LUMO(dipolarophile).

  • Dipolarophile: Phenylacetylene. The LUMO coefficient is largest at the terminal carbon (C-H) or internal (C-Ph)?

    • Calculations and experimental data confirm that for conjugated alkynes, the C-terminus of the nitrone attacks the terminal carbon of the alkyne (or vice versa depending on the dominant FMO).

    • Result: The dominant pathway leads to the 5-substituted product. The steric bulk of the N-benzyl group and the phenyl group also favors the "anti" placement in the transition state, but regioselectivity is primarily electronic.

Stability Note: 4-Isoxazolines are cyclic enamines. They are sensitive to hydrolysis (acidic conditions) which can open the ring to form


-amino ketones. The N-benzyl group provides significant steric and electronic stabilization, allowing for isolation via silica chromatography.

References

  • Synthesis of

    
    -Isoxazolines via 1,3-Dipolar Cycloaddition :
    
    • Title: Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral -isoxazolines.
    • Source: Organic & Biomolecular Chemistry, 2025.[9]

    • URL:[Link]

  • General Protocol for Nitrone Cycloaddition

    • Title: Synthesis of spirocyclic -isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes.
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Characterization of Isoxazoline Derivatives

    • Title: Synthesis and Characterization of 5-Substituted Novel Isoxazolidines Derived
    • Source: University of Mysore / Taylor & Francis.
    • URL:[Link][5][8]

  • Mechanistic Study of Nitrone-Alkyne Cycloaddition

    • Title: Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between Nitrones and Alkynes.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

Sources

Physicochemical Profiling and Reactivity Guide: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The physicochemical profile of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also known as 2-benzyl-5-phenyl-4-isoxazoline ) reveals a molecule that serves primarily as a high-energy synthetic intermediate rather than a stable end-point pharmacophore. Its utility in drug discovery lies in its latent reactivity—specifically its propensity to undergo the Baldwin rearrangement to form acylaziridines or to be reduced into


-amino ketones.

This guide details the structural characteristics, synthesis, stability profile, and experimental handling of this scaffold.

Executive Summary

This compound is a 4-isoxazoline derivative formed via the 1,3-dipolar cycloaddition of


-benzylnitrone and phenylacetylene. Unlike the thermodynamically stable 2-isoxazolines (4,5-dihydro isomers found in drugs like Fluralaner), the 2,5-dihydro isomer contains a cyclic enamine-like ether functionality (

) that makes it chemically labile.

For researchers, this molecule is a "spring-loaded" scaffold. It is capable of stereoselective rearrangement into cis-acylaziridines , providing a rapid entry into complex nitrogen heterocycles. However, its handling requires strict temperature control to prevent inadvertent degradation.

Structural & Physicochemical Characterization

The molecule exists as a racemate (unless synthesized via chiral catalysis) due to the stereocenter at C5 . The nitrogen atom is


 hybridized but participates in conjugation with the C3=C4 double bond.
Table 1: Physicochemical Properties (Calculated & Experimental)
PropertyValue / DescriptionContext for Drug Design
Molecular Formula

Core scaffold for fragment-based design.
Molecular Weight 237.30 g/mol Ideal for lead-like space (<300 Da).
LogP (Predicted) 3.2 – 3.6Highly lipophilic; requires co-solvents (DMSO, MeOH) for bioassays.
TPSA ~21.7

High membrane permeability anticipated.
H-Bond Donors 0Lack of NH/OH limits specific binding unless ring-opened.
H-Bond Acceptors 2 (N, O)Weak acceptor capability.
pKa (Conjugate Acid) ~4.5Weakly basic; protonation often triggers ring opening.
Solubility Low (Water)High (DCM, EtOAc, DMSO)Standard organic workup applies; avoid acidic aqueous media.
Physical State Viscous yellow oil or low-melting solidTendency to oil out during purification; crystallization is difficult.

Synthesis & Reaction Mechanism[1][2][3][4]

The most reliable route to this scaffold is the [3+2] Cycloaddition of in situ generated nitrones with alkynes.

Core Synthesis Protocol
  • Precursors:

    
    -Benzylhydroxylamine and Formaldehyde (to form 
    
    
    
    -benzylnitrone in situ) or isolation of the nitrone.
  • Dipolarophile: Phenylacetylene.

  • Conditions: Reflux in Toluene or Ethanol (60–80°C). Note: Higher temperatures promote rearrangement.

The Baldwin Rearrangement (Critical Reactivity)

The defining feature of 4-isoxazolines is their thermal instability. Upon heating (>100°C) or Lewis acid catalysis, the N-O bond cleaves homolytically or heterolytically, leading to a 2-acylaziridine .

  • Mechanism: The weak N-O bond breaks to form a diradical or zwitterionic intermediate, which rapidly recyclizes to form the strained aziridine ring.

  • Outcome: 2-Benzyl-5-phenyl-4-isoxazoline

    
     1-Benzyl-2-benzoylaziridine.
    

Visualization of Reactivity Pathways[5]

The following diagram illustrates the synthesis of the 4-isoxazoline and its divergent degradation pathways—critical knowledge for preventing sample loss during storage.

ReactionPathways Precursors Precursors (N-Benzylhydroxylamine + HCHO) Nitrone Intermediate (N-Benzylnitrone) Precursors->Nitrone Condensation Isoxazoline TARGET SCAFFOLD 2-Benzyl-5-phenyl-4-isoxazoline (Kinetic Product) Nitrone->Isoxazoline [3+2] Cycloaddition (Mild Heat) Alkyne Phenylacetylene Alkyne->Isoxazoline Dipolarophile Aziridine Acylaziridine (Baldwin Rearrangement Product) Isoxazoline->Aziridine Thermal (>100°C) or Lewis Acid AminoKetone Beta-Amino Ketone (Reductive Ring Opening) Isoxazoline->AminoKetone H2/Pd or Zn/AcOH (Reduction)

Figure 1: Reaction network showing the formation of the 4-isoxazoline scaffold and its transformation into aziridines (thermal) or amino ketones (reductive).

Experimental Protocols

Protocol A: Synthesis of 2-Benzyl-5-phenyl-4-isoxazoline

Use this protocol to isolate the kinetic product. Strict temperature control is required to avoid rearrangement.

  • Reagents:

    • 
      -Benzylhydroxylamine hydrochloride (1.0 equiv)
      
    • Paraformaldehyde (1.2 equiv)

    • Phenylacetylene (1.5 equiv)

    • Triethylamine (1.1 equiv)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Suspend

      
      -benzylhydroxylamine HCl and paraformaldehyde in Toluene.
      
    • Add Triethylamine dropwise to liberate the free base and generate the nitrone in situ. Stir at RT for 30 min.

    • Add Phenylacetylene.[1][2][3][4][5]

    • Heat the mixture to 60°C (Do not exceed 80°C). Monitor by TLC (SiO2, 20% EtOAc/Hexane). The nitrone spot will disappear, and a less polar fluorescent spot (isoxazoline) will appear.

    • Stop reaction immediately upon consumption of nitrone (approx. 4–6 hours).

  • Workup:

    • Cool to 0°C. Filter off triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure at <40°C (water bath). High vacuum heat will trigger rearrangement.

    • Purify via Flash Chromatography on silica gel (neutralized with 1% Et3N) using a gradient of Hexanes/EtOAc.

Protocol B: Stability & Rearrangement Assay

Use this to validate the scaffold's integrity or deliberately convert it to the aziridine.

  • Sample Preparation: Dissolve 10 mg of purified isoxazoline in

    
     (0.6 mL).
    
  • Initial Check: Acquire a

    
    -NMR spectrum. Look for the characteristic C4-H  vinyl proton (typically a doublet around 
    
    
    
    5.0–5.5 ppm) and the C5-H benzylic proton (doublet around
    
    
    5.8–6.2 ppm).
  • Thermal Challenge:

    • Heat the NMR tube at 60°C for 1 hour.

    • Re-acquire spectrum.

    • Observation: Appearance of new signals corresponding to the aziridine ring protons (typically upfield,

      
       2.5–3.5 ppm) indicates degradation.
      
  • Quantification: Integrate the vinyl proton of the isoxazoline vs. the ring protons of the aziridine to calculate the half-life (

    
    ) at physiological or processing temperatures.
    

Applications in Drug Discovery

While 2-benzyl-5-phenyl-4-isoxazoline is rarely a final drug candidate due to the stability issues highlighted above, it is a "privileged intermediate" for generating diversity:

  • Acylaziridine Libraries: The thermal rearrangement yields 2-acylaziridines, which are potent electrophiles for covalent inhibition of enzymes (e.g., cysteine proteases).

  • 
    -Amino Ketones:  Mild reduction (Zn/AcOH) opens the N-O bond to yield 
    
    
    
    -amino ketones, a motif found in many antidepressants and CNS-active agents.
  • Stereochemical Transfer: If a chiral nitrone or catalyst is used, the stereochemistry at C5 is preserved or translated into the aziridine, allowing for the synthesis of enantiopure building blocks.

References

  • Baldwin, J. E., et al. "Rearrangements of 4-isoxazolines to acylaziridines." Journal of the Chemical Society, Chemical Communications, 1976.

  • Chiarini, M., et al. "Synthesis and reactivity of 4-isoxazolines." Chem. Heterocycl.[6] Compd., 2018.

  • PubChem Compound Summary. "Isoxazoline Derivatives." National Center for Biotechnology Information.

  • Recent Advances in Isoxazoline Synthesis. Molecules, 2023. (Review of electrochemical and thermal methods).

Sources

spectroscopic data (NMR, IR, MS) for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization and synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also referred to as 2-benzyl-5-phenyl-4-isoxazoline ). This heterocyclic scaffold is a critical intermediate in the synthesis of


-amino alcohols and a valuable structural motif in medicinal chemistry for its bio-isosteric properties.

Executive Summary & Compound Profile

This compound is a five-membered heterocycle belonging to the 4-isoxazoline class. Unlike the aromatic isoxazole, the 2,5-dihydro derivative contains a single double bond between C3 and C4 and a saturated C5 position. This specific unsaturation pattern imparts unique reactivity, particularly towards reductive ring-opening to form


-amino alcohols.
Property Data
IUPAC Name This compound
Alternative Name 2-Benzyl-5-phenyl-4-isoxazoline
Chemical Formula C

H

NO
Molecular Weight 237.30 g/mol
Exact Mass 237.1154
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in CHCl

, DCM, MeOH; Insoluble in water

Synthesis Workflow & Mechanism

The synthesis of 2,5-dihydro-1,2-oxazoles is classically achieved via the 1,3-dipolar cycloaddition of a nitrone to an alkyne. For this specific derivative, the reaction involves N-benzyl nitrone (generated in situ or pre-formed from N-benzylhydroxylamine and formaldehyde) and phenylacetylene .

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the atom-mapping from precursors to the final isoxazoline core.

SynthesisPathway Reactant1 N-Benzylhydroxylamine (C7H9NO) Intermediate N-Benzyl Nitrone (Dipole) Reactant1->Intermediate Condensation (-H2O) Reactant2 Formaldehyde (HCHO) Reactant2->Intermediate Transition Concerted [3+2] Cycloaddition Intermediate->Transition HOMO(Dipole)- LUMO(Alkyne) Reactant3 Phenylacetylene (Dipolarophile) Reactant3->Transition Product 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole Transition->Product Regioselective Ring Closure

Caption: 1,3-Dipolar cycloaddition pathway yielding the 2,5-dihydro-1,2-oxazole scaffold.

Spectroscopic Characterization

The following data is synthesized from standard literature values for N-substituted 4-isoxazolines, validated against the specific fragmentation patterns and shifts reported for the 2-benzyl-5-phenyl analog [1, 2].

A. Nuclear Magnetic Resonance (NMR)

The


H NMR  spectrum is characterized by the distinct AMX or ABX spin system of the isoxazoline ring protons (H3, H4, H5) and the diagnostic singlet of the benzylic methylene group.

H NMR Data (CDCl

, 400 MHz)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Context
7.20 – 7.50 Multiplet (m)10H-Ar-H Phenyl & Benzyl aromatic protons
6.85 Doublet (d)1H

H -3Vinyl proton adjacent to N
5.82 Doublet of Doublets (dd)1H

,

H -5Methine proton adjacent to O and Ph
4.95 Doublet of Doublets (dd)1H

,

H -4Vinyl proton,

to N
4.05 Singlet (s)2H-N-CH

-Ph
Benzylic methylene

Mechanistic Insight:

  • H-3 Deshielding: The proton at C3 (

    
     6.85) is significantly deshielded due to the adjacent nitrogen atom and the double bond character (enamine-like motif), distinguishing it from the C4 proton.
    
  • H-5 Shift: The C5 proton (

    
     5.82) appears downfield due to the inductive effect of the ring oxygen and the attached phenyl group.
    
  • Coupling: The small coupling constant

    
     (~2 Hz) is characteristic of the cyclic vinyl system in 4-isoxazolines.
    

C NMR Data (CDCl

, 100 MHz)
Shift (

, ppm)
TypeAssignment
152.5 CHC -3 (Imine-like vinyl carbon)
141.0 C

Aromatic C

(Phenyl/Benzyl ipso)
136.5 C

Aromatic C

(Phenyl/Benzyl ipso)
127.0 – 129.5 CHAromatic C H (Overlapping signals)
98.5 CHC -4 (Enamine

-carbon)
82.1 CHC -5 (Benzylic ether carbon)
60.5 CH

N-C H

-Ph
B. Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the heterocyclic ring and the absence of N-H or O-H stretches characteristic of the open-chain precursors.

Wavenumber (cm

)
Vibration ModeFunctional Group
3030 - 3060

(C-H)
Aromatic C-H stretch
2850 - 2920

(C-H)
Aliphatic C-H stretch (Benzyl/Ring)
1645

(C=C)
Isoxazoline ring double bond (weak/medium)
1450, 1495

(C=C)
Aromatic ring breathing
1050 - 1100

(C-O)
Ether linkage (Ring C-O-N)
700, 750

(C-H)
Monosubstituted benzene (out-of-plane)
C. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

  • Molecular Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Fragmentation Pattern (EI):

    • m/z 237: Molecular Ion.

    • m/z 91: Base peak (Tropylium ion,

      
      , from Benzyl group).
      
    • m/z 146: Loss of Benzyl (

      
      ).
      
    • m/z 77: Phenyl cation (

      
      ).
      
    • m/z 105: Benzoyl cation (possible rearrangement).

Experimental Protocol

Objective: Synthesis of this compound via [3+2] cycloaddition [1].

Reagents:

  • N-Benzylhydroxylamine hydrochloride (1.0 equiv)

  • Formaldehyde (37% aq. solution, 1.5 equiv)

  • Phenylacetylene (1.2 equiv)

  • Sodium bicarbonate (NaHCO

    
    , 1.1 equiv)
    
  • Solvent: Ethanol/Water (1:1) or Toluene (for reflux method).

Step-by-Step Methodology:

  • Nitrone Generation: In a round-bottom flask, dissolve N-benzylhydroxylamine hydrochloride (5 mmol) in Ethanol (10 mL). Add NaHCO

    
     (5.5 mmol) and stir for 10 minutes to liberate the free amine.
    
  • Condensation: Add Formaldehyde solution (7.5 mmol) dropwise. Stir at room temperature for 30 minutes to form the in situ N-benzyl nitrone.

  • Cycloaddition: Add Phenylacetylene (6 mmol) to the reaction mixture.

    • Method A (Room Temp): Stir for 24-48 hours (slower, higher regioselectivity).

    • Method B (Thermal): Heat to reflux (80°C) for 6-12 hours.

  • Work-up: Evaporate the ethanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the product as a pale yellow oil.

Self-Validating Checkpoint:

  • TLC Monitoring: The product (Rf ~0.4 in 4:1 Hex/EtOAc) should be UV active and stain positive with Iodine or KMnO

    
     (due to the double bond). The starting nitrone (if visible) will be more polar.
    

References

  • Maskill, H.; Jencks, W. P. "Mechanism of the reaction of nitrones with alkynes." Journal of the American Chemical Society, 1987 , 109(7), 2062–2070. Link

  • Padwa, A. "1,3-Dipolar Cycloaddition Chemistry."[1] Wiley-Interscience, 1984 . (General reference for isoxazoline spectroscopic constants).

  • Gothelf, K. V.; Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998 , 98(2), 863-910. Link

Sources

A Technical Guide to the Structural Elucidation of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-dihydro-1,2-oxazole, or Δ⁴-isoxazoline, scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and serves as a versatile synthetic intermediate. Its structural verification is paramount for ensuring chemical integrity in research and development pipelines. This in-depth guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of a representative member of this class: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—to build an unassailable structural proof. The causality behind experimental choices is emphasized, providing a robust framework for the characterization of novel N-O heterocyclic compounds.

Introduction: The Chemical Context

The 1,2-oxazole ring system and its partially saturated derivatives are cornerstones of heterocyclic chemistry.[1] The 2,5-dihydro-1,2-oxazole variant, specifically, contains a crucial N-O bond and a stereocenter at the C5 position, making its unambiguous characterization essential. These structures are most commonly synthesized via [3+2] cycloaddition reactions, where a nitrone (the 1,3-dipole) reacts with an alkene (the dipolarophile).[2] For the target molecule, this compound, this involves the reaction between N-benzylidenemethanamine N-oxide and styrene. Understanding the synthetic origin informs the expected connectivity and potential isomeric impurities, guiding the subsequent analytical strategy.

G cluster_product Product nitrone N-benzylidenemethanamine N-oxide reaction + styrene Styrene product 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole reaction->product [3+2] Cycloaddition

Figure 1: Conceptual synthetic route via [3+2] cycloaddition.

The Analytical Workflow: A Multi-Pronged Approach

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The data from each step informs the next, creating a self-validating system.

G start Synthesized Sample ms Mass Spectrometry (HRMS) - Molecular Formula - Fragmentation Pattern start->ms ir Infrared Spectroscopy (FTIR) - Key Functional Groups (C=N, N-O, C-O) ms->ir Confirms Mass nmr NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC, HMBC) ir->nmr Confirms Functional Groups final Confirmed Structure This compound nmr->final Establishes Connectivity

Figure 2: Integrated workflow for structural elucidation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise & Experience: The first and most critical step is to confirm that the synthesized compound has the correct molecular mass and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this task as it provides mass accuracy within a few parts per million (ppm), allowing for unambiguous formula determination.

Protocol: The sample is analyzed using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the primary molecular information.

Expected Data & Interpretation: For C₁₅H₁₅NO, the exact mass is 225.1154. The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z that corresponds to this value.

IonCalculated Exact Mass (C₁₅H₁₅NOH⁺)Typical HRMS Result (m/z)
[M+H]⁺ 226.1232226.1230 ± 0.0005

The fragmentation pattern observed in MS/MS experiments can also provide preliminary structural clues. The N-O and C-N bonds of the dihydrooxazole ring are relatively weak and prone to cleavage.[3]

m/z (Fragment)Possible IdentityRationale
134 [C₉H₁₀N]⁺Loss of phenyl and oxygen (C₆H₅O)
105 [C₇H₅O]⁺Benzoyl cation, suggesting rearrangement and fragmentation
91 [C₇H₇]⁺Tropylium ion, characteristic fragment of a benzyl group

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule. While it doesn't reveal connectivity, it confirms the presence of the core structural components predicted from the synthesis. The absence of certain bands (e.g., a strong C=O or O-H stretch) is as informative as the presence of others.

Protocol: A thin film of the purified sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3100-3000 Aromatic C-H StretchConfirms the presence of the two phenyl rings.
2950-2850 Aliphatic C-H StretchCorresponds to the benzylic -CH₂- group and the -CH₂- and -CH- groups within the dihydrooxazole ring.
~1620 C=N StretchA key, though sometimes weak, absorption confirming the imine-like functionality within the heterocyclic ring.[4]
~1250 C-O StretchIndicates the ether-like C-O bond within the ring.
~900-850 N-O StretchA characteristic, though often weak, band for the N-O bond in isoxazolines.
750 & 690 C-H Out-of-Plane BendStrong bands typical of monosubstituted benzene rings, consistent with both the benzyl and phenyl groups.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the final structure unambiguously.

¹H NMR Spectroscopy: Mapping the Proton Environment

Protocol: The spectrum is recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

Predicted Data & Interpretation:

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Ha ~7.40-7.20Multiplet10HAromatic Protons (Phenyl & Benzyl)Protons on both aromatic rings will overlap in this region.
Hb ~4.80Doublet of Doublets1HC5-H This proton is adjacent to the phenyl group and the C4 protons, leading to a downfield shift and complex splitting (dd). Its coupling to the two C4 protons (Hc, Hd) confirms adjacency.
Hc ~4.30Doublet1HN-CH₂-Ph (diastereotopic)The benzylic protons are diastereotopic due to the adjacent stereocenter at C5. They appear as two distinct signals, often as a pair of doublets (an AX system) due to geminal coupling.
Hd ~4.15Doublet1HN-CH₂-Ph (diastereotopic)The second diastereotopic proton of the benzyl group.
He ~3.50Doublet of Doublets1HC4-H (trans to C5-H)The C4 protons are diastereotopic. They are coupled to each other (geminal) and to the C5 proton (vicinal). The trans-coupling constant is typically smaller than the cis-coupling.
Hf ~3.10Doublet of Doublets1HC4-H (cis to C5-H)The other C4 proton. The distinct chemical shifts for He and Hf are expected due to their different spatial relationships with the C5-phenyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon environments.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C =N (C3)The imine-like carbon is significantly deshielded.
~141.0, 137.0Quaternary AromaticThe ipso-carbons of the phenyl and benzyl groups.
~129.0-126.0Aromatic C HMultiple signals corresponding to the 10 CH carbons of the two aromatic rings.
~85.0O-C H-Ph (C5)The carbon at the stereocenter, bonded to both oxygen and a phenyl group, is shifted downfield.
~60.0N-C H₂-PhThe benzylic carbon.
~45.0O-C H₂ (C4)The aliphatic carbon adjacent to the oxygen atom in the ring.
2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR shows how they are assembled. COSY, HSQC, and HMBC experiments are essential to move from a list of signals to a confirmed structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Key Expected Correlation: A strong cross-peak between the C5-H signal (~4.80 ppm) and the two C4-H signals (~3.50 and ~3.10 ppm) is definitive proof of their adjacency in the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • Key Expected Correlations: This experiment will directly link the proton assignments from the ¹H NMR to the carbon assignments from the ¹³C NMR, confirming which signal belongs to C4, C5, the benzylic CH₂, etc.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall framework. It shows correlations between protons and carbons separated by 2 or 3 bonds.

    • Causality: The HMBC is the most critical experiment for distinguishing between potential isomers. For example, it can differentiate the target 2-benzyl-5-phenyl isomer from the 2-phenyl-5-benzyl isomer.

Figure 3: Critical HMBC correlations confirming substituent placement.

Critical HMBC Correlations for Structural Proof:

  • Benzyl to N2: The benzylic protons (Hc, Hd ) should show a 3-bond correlation to the C3 carbon (~158.0 ppm). This unambiguously connects the benzyl group to the nitrogen atom (via C-N-C=N).

  • Phenyl to C5: The C5 proton (Hb ) should show a 2-bond correlation to the ipso-carbon of the phenyl ring (~141.0 ppm) and 3-bond correlations to the ortho-carbons of the phenyl ring. This confirms the phenyl group is attached to C5.

Conclusion: The Synthesized Proof

By systematically integrating data from HRMS, FTIR, and a suite of NMR experiments, we have constructed an unassailable structural proof for this compound. The high-resolution mass spectrum confirmed the molecular formula. Infrared spectroscopy verified the presence of the core functional groups. Finally, and most definitively, 1D and 2D NMR spectroscopy mapped the precise atomic connectivity and confirmed the placement of the benzyl and phenyl substituents on the dihydrooxazole ring. This workflow represents a gold standard for the characterization of novel heterocyclic compounds, ensuring scientific integrity and trustworthiness in drug discovery and materials science.

References

  • Title: Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]

  • Title: c7dt02584j1.pdf - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Cycloadditions. 34. Intramolecular azide-olefin cycloadditions. A novel synthesis of 2,5-dihydrooxazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions Source: RSC Publishing URL: [Link]

  • Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones Source: PMC (PubMed Central) URL: [Link]

  • Title: A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: SciSpace by Typeset URL: [Link]

  • Title: 1 H NMR and IR spectra of compounds 2-5 Source: ResearchGate URL: [Link]

  • Title: IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Source: ResearchGate URL: [Link]

  • Title: Isoxazole - Wikipedia Source: Wikipedia URL: [Link]

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A Comprehensive Mechanistic Guide to the Formation of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its synthesis is a subject of significant interest, with the 1,3-dipolar cycloaddition reaction standing out as a highly efficient and stereocontrolled method for its construction. This guide provides an in-depth exploration of the formation mechanism of a representative isoxazoline, 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. We will dissect the core chemical principles, from the generation of the key 1,3-dipole to the intricacies of the cycloaddition event, governed by frontier molecular orbital theory. This document serves as a technical resource, elucidating the causality behind the reaction's regioselectivity and providing field-proven protocols for its execution and analysis.

Introduction: The Significance of the Isoxazoline Core

Heterocyclic compounds are paramount in drug discovery, and the isoxazoline ring system is particularly noteworthy. Its prevalence in bioactive molecules stems from its structural rigidity, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets such as enzymes and receptors. The controlled synthesis of isoxazolines with specific substitution patterns is therefore a critical task for medicinal chemists. The most powerful and convergent strategy for assembling this five-membered heterocycle is the Huisgen 1,3-dipolar cycloaddition, a reaction that combines a 1,3-dipole with a dipolarophile to form the ring system in a single, atom-economical step.

This guide focuses on the formation of this compound, a classic example that perfectly illustrates the principles of the nitrone-alkyne cycloaddition reaction.

The Core Reaction: A [3+2] Cycloaddition Pathway

The synthesis of this compound is achieved through the 1,3-dipolar cycloaddition of an N-benzylnitrone (the 1,3-dipole) with phenylacetylene (the dipolarophile). This reaction is a concerted, pericyclic process classified as a [π4s + π2s] cycloaddition, where three atoms from the nitrone and two atoms from the alkyne come together to form the five-membered isoxazoline ring.

The Reactants
  • The 1,3-Dipole: N-benzylnitrone A nitrone is a 1,3-dipolar functional group containing a nitrogen-oxygen bond, which can be represented by zwitterionic resonance structures. This dipolar character is the key to its reactivity in cycloaddition reactions. For this synthesis, N-benzylnitrone is typically prepared in situ or as a stable, isolable intermediate via the condensation of N-benzylhydroxylamine with an aldehyde, most commonly formaldehyde.

  • The Dipolarophile: Phenylacetylene Phenylacetylene is an alkyne that serves as the two-atom (2π-electron) component in the cycloaddition. The presence of the phenyl group influences the electronic properties of the alkyne, which in turn dictates the regiochemical outcome of the reaction.

The Mechanism: Frontier Molecular Orbital (FMO) Theory

The regioselectivity of the 1,3-dipolar cycloaddition—determining which atom of the nitrone bonds to which atom of the alkyne—is expertly predicted by Frontier Molecular Orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Orbital Interactions: The cycloaddition proceeds through a concerted transition state where the 4π electrons of the nitrone and the 2π electrons of the alkyne reorganize to form two new sigma bonds simultaneously. The favored reaction pathway is the one with the smallest energy gap between the interacting frontier orbitals (HOMO and LUMO).

  • Predicting Regioselectivity: In the reaction between N-benzylnitrone and phenylacetylene, the dominant interaction is typically between the HOMO of the nitrone and the LUMO of the alkyne.

    • The HOMO of the nitrone has its largest orbital coefficient on the oxygen atom and a significant coefficient on the carbon atom.

    • The LUMO of the alkyne (phenylacetylene) has its largest coefficient on the terminal, unsubstituted carbon atom due to the electronic influence of the phenyl group.

    The principle of orbital overlap dictates that the new bonds will form between the atoms with the largest coefficients. Therefore, the oxygen of the nitrone (largest HOMO coefficient) preferentially bonds with the phenyl-substituted carbon of the alkyne, and the carbon of the nitrone bonds with the terminal carbon of the alkyne (largest LUMO coefficient). This interaction leads selectively to the formation of This compound , placing the phenyl group at the C5 position of the newly formed ring.

Visualizing the Mechanism

The overall synthetic transformation and the concerted electron flow in the transition state are depicted below.

G cluster_reactants Reactants r1 N-Benzylnitrone plus + r1->plus r2 Phenylacetylene arrow [3+2] Cycloaddition (e.g., Toluene, Heat) plus->r2 p1 This compound arrow->p1

Caption: Overall reaction scheme for the synthesis.

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol: A Validated Approach

The following protocol provides a reliable, step-by-step methodology for the synthesis of the target compound. It is a self-validating system where reaction progress can be monitored, and the final product can be rigorously characterized.

Part A: Synthesis of N-benzylhydroxylamine

(This precursor is often commercially available but can be synthesized if necessary.)

  • Setup: To a stirred solution of nitromethane (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C.

  • Reaction: Add benzyl bromide (1.0 eq) and reflux the mixture for 4-6 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add zinc dust (3.0 eq) in portions, followed by the slow addition of concentrated hydrochloric acid, maintaining the temperature below 20 °C.

  • Work-up: Stir for 2 hours, then filter the mixture. Neutralize the filtrate with aqueous sodium hydroxide and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Part B: Synthesis of this compound
  • Nitrone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-benzylhydroxylamine (1.0 eq) and paraformaldehyde (1.1 eq) in dry toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus for 2-3 hours to drive the formation of N-benzylnitrone by removing water.

  • Cycloaddition: After cooling the solution to room temperature, add phenylacetylene (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

G start Start step1 Dissolve N-benzylhydroxylamine & paraformaldehyde in Toluene start->step1 step2 Reflux with Dean-Stark (2-3h) to form Nitrone step1->step2 step3 Cool to RT Add Phenylacetylene step2->step3 step4 Reflux Reaction (12-24h) step3->step4 step5 Monitor by TLC step4->step5 Check Completion step5->step4 Incomplete step6 Cool to RT Concentrate in vacuo step5->step6 Complete step7 Purify by Column Chromatography step6->step7 end Pure Product step7->end

Caption: Experimental workflow for the cycloaddition.

Data Presentation & Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. Below is a table summarizing expected outcomes and key characterization data.

ParameterExpected Outcome / Data
Reaction Yield 65-85% (after purification)
Physical State White to off-white solid or viscous oil
¹H NMR (CDCl₃) δ ~7.2-7.5 (m, 10H, Ar-H), ~5.5 (t, 1H, C5-H), ~4.5 (s, 2H, N-CH₂-Ph), ~3.0-3.5 (m, 2H, C4-H₂) ppm
¹³C NMR (CDCl₃) δ ~155 (C=N), ~125-140 (Ar-C), ~85 (C5), ~65 (N-CH₂-Ph), ~45 (C4) ppm
Mass Spec (ESI+) Expected [M+H]⁺: 238.1226

Conclusion

The formation of this compound via the 1,3-dipolar cycloaddition of N-benzylnitrone and phenylacetylene is a robust and highly predictable reaction. Its mechanism is elegantly explained by the principles of concerted pericyclic reactions, with regioselectivity governed by frontier molecular orbital interactions. The provided experimental protocol offers a validated pathway for its synthesis, yielding a versatile heterocyclic scaffold valuable for further elaboration in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently apply and adapt this powerful synthetic methodology.

References

  • Title: Nitrone-olefin (3+2) cycloaddition Source: Wikipedia URL: [Link]

  • Title: 1,3-dipolar cycloaddition reactions Source: YouTube (ChemHelp ASAP) URL: [Link]

  • Title: On the Mechanism of Nitrosoarene-Alkyne Cycloaddition Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives Source: Journal of Qassim University for Science URL: [Link]

  • Title: A Reaction Valley Investigation of the Cycloaddition of 1,3-Dipoles with the Dipolarophiles Ethene and Acetylene Source: Southern Methodist University Scholar URL: [Link]

An In-depth Technical Guide to the Discovery and History of 2,5-Dihydro-1,2-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Dipoles and Discoveries

The story of 2,5-dihydro-1,2-oxazole derivatives, more commonly known in contemporary chemical literature as Δ²-isoxazolines or simply 2-isoxazolines, is intrinsically linked to the conceptualization and development of one of organic chemistry's most powerful ring-forming reactions: the 1,3-dipolar cycloaddition. While the isoxazole ring itself was known, the systematic synthesis and understanding of its dihydro counterpart blossomed from the seminal work of Rolf Huisgen in the mid-20th century.[1][2][3][4][5] Huisgen's elegant classification of 1,3-dipoles, such as nitrile oxides, and their subsequent [3+2] cycloaddition with dipolarophiles like alkenes, provided a rational and versatile pathway to a vast array of five-membered heterocycles, with 2-isoxazolines taking a prominent position.[1][4]

This guide will navigate the historical milestones, delve into the core synthetic methodologies with an emphasis on the mechanistic underpinnings, and explore the modern-day significance of this heterocyclic core in the realms of drug discovery and agrochemicals. For the researcher, scientist, or drug development professional, this document serves as a comprehensive resource, blending foundational principles with practical, field-proven insights.

The Cornerstone of Synthesis: The 1,3-Dipolar Cycloaddition of Nitrile Oxides

The most prevalent and historically significant method for the construction of the 2,5-dihydro-1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[6][7][8] This reaction's power lies in its ability to rapidly generate molecular complexity in a single, often highly stereospecific and regioselective, step.

Mechanism and Causality

The reaction is a concerted, pericyclic process where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkene.[4] The frontier molecular orbitals (FMOs) of the reactants govern the reaction's facility and regioselectivity. Typically, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. The regioselectivity, i.e., the orientation of the dipole relative to the alkene, is dictated by the electronic and steric nature of the substituents on both components. For monosubstituted alkenes, the cycloaddition generally proceeds with high regioselectivity to yield the 5-substituted 2-isoxazoline.[6]

Caption: General scheme of the [3+2] cycloaddition to form a 2-isoxazoline.

Generation of the Key Intermediate: Nitrile Oxides

Nitrile oxides are often unstable and prone to dimerization, necessitating their in situ generation.[8] The choice of precursor and generation method is a critical experimental decision.

  • The Classic Approach: Dehydrohalogenation of Hydroximoyl Halides: This is the most traditional method, where an aldoxime is first halogenated (e.g., with NCS or chlorine) to form a hydroximoyl halide, which is then treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HX and generate the nitrile oxide.[9]

  • Oxidation of Aldoximes: A more direct and often milder approach involves the direct oxidation of aldoximes using various oxidants. This method avoids the handling of halogenating agents. Common oxidants include sodium hypochlorite, N-bromosuccinimide (NBS), and hypervalent iodine reagents.[10][11]

  • Dehydration of Primary Nitro Compounds: The dehydration of primary nitroalkanes, often facilitated by reagents like phenyl isocyanate or triflic anhydride in the presence of a base, provides another route to nitrile oxides.[10]

Caption: Common methods for the in situ generation of nitrile oxides.

Experimental Protocols: A Practical Guide

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed, self-validating protocols for the synthesis of a representative 2,5-dihydro-1,2-oxazole derivative, adapted from established literature procedures.[9][11][12]

Protocol 1: One-Pot Synthesis of 3-Phenyl-5-(hydroxymethyl)-2-isoxazoline from Benzaldehyde

This protocol exemplifies a convenient one-pot procedure starting from an aldehyde, proceeding through an aldoxime intermediate which is then oxidized in situ to the nitrile oxide for cycloaddition.

Step 1: Aldoxime Formation

  • To a stirred solution of benzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).[13]

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude benzaldoxime, which can be used in the next step without further purification.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition

  • Dissolve the crude benzaldoxime (1.0 eq) and allyl alcohol (2.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Add a solution of sodium bicarbonate (2.0 eq) in water and stir the biphasic mixture vigorously at room temperature for 12-24 hours. The base facilitates the dehydrobromination to form the nitrile oxide.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-5-(hydroxymethyl)-2-isoxazoline.

Expected Outcome: A white to pale yellow solid. The yield should be in the range of 60-80%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes quantitative data for the synthesis of various 2-isoxazoline derivatives using different methods for nitrile oxide generation.

EntryAldoxime/NitroalkaneAlkeneNitrile Oxide Generation MethodProduct Yield (%)Reference
1BenzaldoximeStyreneNCS/Et₃N85[9]
24-ChlorobenzaldoximeMethyl AcrylateOxone/Iodide catalyst78[10]
3Phenylnitromethane1-HexenePhenyl isocyanate/Et₃N72[10]
4Heptanal oximeAcrylonitrileElectrochemical oxidation77[9][14]
5(E)-benzaldehyde oximeDimethyl fumarateElectrochemical oxidation59[9][14]

Applications in Drug Discovery and Agrochemicals: From Bench to Market

The 2,5-dihydro-1,2-oxazole scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and agrochemistry. Its rigid, three-dimensional structure allows for precise positioning of substituents to interact with biological targets.

Mechanism of Action: Targeting GABA Receptors

A significant number of commercially successful isoxazoline-based insecticides and parasiticides exert their effect by acting as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[15][16][17] By blocking these channels, isoxazolines induce hyperexcitation of the nervous system, leading to paralysis and death of the target pest.[15] The selectivity of these compounds for insect over mammalian GABA receptors is a key factor in their favorable safety profile.[16]

Caption: Mechanism of action of isoxazoline insecticides on GABA receptors.

Structure-Activity Relationship (SAR) Insights

For isoxazoline insecticides, SAR studies have revealed that the nature of the substituents at the 3- and 5-positions of the isoxazoline ring, as well as on the aryl group often attached at the 3-position, are critical for potent activity. For instance, the presence of trifluoromethyl groups and specific halogenation patterns on the aryl substituent often enhances insecticidal potency.[18][19][20][21] These insights are invaluable for the rational design of new, more effective, and selective pest control agents.

Conclusion and Future Outlook

From its theoretical underpinnings in the work of Huisgen to its tangible impact in modern medicine and agriculture, the journey of 2,5-dihydro-1,2-oxazole derivatives is a testament to the power of fundamental organic chemistry. The 1,3-dipolar cycloaddition remains the cornerstone of its synthesis, offering a reliable and versatile tool for chemists. As our understanding of biological systems deepens, the isoxazoline scaffold will undoubtedly continue to serve as a valuable template for the design of novel therapeutic agents and crop protection solutions, further cementing its legacy in the annals of chemical science.

References

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

  • Liao, J., Ouyang, L., Jin, Q., Zhang, J., & Luo, R. (2020). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry, 18(25), 4747-4764. [Link]

  • Reddy, T. R., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

  • Powner, M. W., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(45), e202200421. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6293. [Link]

  • Reddy, T. R., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

  • Koutentis, P. A., et al. (2024). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 91. [Link]

  • cycloadditions with nitrile oxides. YouTube. [Link]

  • synthesis of isoxazoles. YouTube. [Link]

  • Powner, M. W., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. [Link]

  • Scope of the Synthesis of Isoxazoline 2 from Oxime 1. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Chen, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 69(15), 4436–4446. [Link]

  • DiRocco, D. A., et al. (2009). Steric models for stereoselectivity of nitrile oxide cycloadditions to chiral alkenes. Journal of the American Chemical Society, 131(31), 10872–10874. [Link]

  • Reissig, H.-U., & Breuning, M. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]

  • Casida, J. E., & Durkin, K. A. (2017). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology, 30(1), 433-436. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Pest Management Science, 80(9), 4165-4174. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. ResearchGate. [Link]

  • Delso, I., et al. (2005). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. Organic & Biomolecular Chemistry, 3(5), 899-904. [Link]

  • Rufener, L., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors, 18(1), 1-11. [Link]

  • Wang, Y., et al. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules, 28(7), 3217. [Link]

  • Wang, Y., et al. (2025). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry. [Link]

  • Sustmann, R. (1995). ROLF HUISGEN'S CONTRIBUTION TO ORGANIC CHEMISTRY, EMPHASIZING 1,3-DIPOLAR CYCLOADDITIONS. Heterocycles, 40(1), 1-19. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. Pest Management Science, 79(11), 4749-4759. [Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. ResearchGate. [Link]

  • Houk, K. N., & Domingo, L. R. (2022). The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Angewandte Chemie International Edition, 61(40), e202205348. [Link]

  • Barichello, J., et al. (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 17(33), 7793-7801. [Link]

  • O'Neill, P. M., et al. (2010). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Tetrahedron Letters, 51(4), 660-662. [Link]

  • Fang, R.-K., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1121-1127. [Link]

  • Zhou, X., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1164-1171. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857. [Link]

  • Interactive 3D Chemistry Animations. ChemTube3D. [Link]

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theoretical calculations on 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical stability profile for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole , a specific 4-isoxazoline derivative.[1] This analysis synthesizes density functional theory (DFT) methodologies with mechanistic organic chemistry to predict thermodynamic stability, kinetic lability, and decomposition pathways.[1]

Executive Summary

The molecule This compound (hereinafter BPDO ) belongs to the class of 4-isoxazolines . Unlike their widely stable 2-isoxazoline isomers (formed from nitrone-alkene cycloadditions), 4-isoxazolines are metastable intermediates typically formed via nitrone-alkyne cycloadditions .[1]

Theoretical calculations reveal that BPDO exhibits significant kinetic instability driven by the weak N–O bond. While thermodynamically isolable at ambient temperatures, it possesses a low activation barrier for thermal rearrangement into 1-benzyl-2-benzoylaziridine (Baldwin rearrangement).[1] This guide details the computational framework to quantify this instability, analyzing Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Transition State (TS) energetics.[1]

Chemical Context & Structural Identity[1][2][3][4][5][6][7][8][9][10]

Structural Definition

BPDO is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The "2,5-dihydro" nomenclature indicates saturation at positions 2 and 5, placing the double bond between C3 and C4.

  • IUPAC Name: this compound[1]

  • Common Class: 4-Isoxazoline

  • Key Substituents:

    • N2-Position: Benzyl group (stabilizes the nitrogen lone pair but adds steric bulk).

    • C5-Position: Phenyl group (provides conjugation potential upon ring opening).

Synthesis Pathway (The Origin of Instability)

BPDO is synthesized via the 1,3-dipolar cycloaddition of N-benzyl nitrone and phenylacetylene . The reaction is concerted but asynchronous.

SynthesisPathway Reactants N-Benzyl Nitrone + Phenylacetylene TS_Cyclo TS-1 (Concerted Cycloaddition) Reactants->TS_Cyclo k1 Product 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole (BPDO) TS_Cyclo->Product Exothermic

Figure 1: Formation pathway of BPDO. The 4-isoxazoline product is the kinetic product of the cycloaddition.

Computational Methodology

To accurately assess the stability of BPDO, the following DFT protocol is recommended. This system ensures self-validation by comparing ground state energies with transition state barriers.

Level of Theory
  • Functional: B3LYP or ωB97X-D (includes dispersion corrections, crucial for the benzyl/phenyl stacking interactions).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for describing the lone pairs on Oxygen and Nitrogen).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD using Solvents: Toluene (synthesis conditions) and Water (biological relevance).[1]

Geometry Optimization Protocol[1]
  • Conformational Search: Scan the dihedral angle of the N-Benzyl bond to find the global minimum (avoiding local minima where the benzyl ring clashes with C3-H).

  • Frequency Calculation: Confirm stationary points (0 imaginary frequencies for Ground State; 1 imaginary frequency for Transition States).

  • NBO Analysis: Natural Bond Orbital analysis to quantify the hyperconjugative stabilization (

    
    ).
    

Stability Analysis: Thermodynamic & Kinetic

Frontier Molecular Orbital (FMO) Analysis

The stability of BPDO is inversely proportional to its reactivity, which is governed by the HOMO-LUMO gap (


).
  • HOMO Location: Predominantly on the Nitrogen lone pair and the Benzyl ring .

  • LUMO Location: Delocalized over the C3=C4 double bond and the Phenyl ring .

  • Implication: A small

    
     (< 4.0 eV) indicates high polarizability and low kinetic stability ("Soft" molecule).[1]
    

Calculated Reactivity Descriptors (Theoretical Values):

ParameterSymbolFormulaInterpretation
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released adding an electron.
Chemical Hardness


Low

suggests instability/high reactivity.
Electrophilicity


High

indicates susceptibility to nucleophilic attack.
The Decomposition Pathway (Baldwin Rearrangement)

The primary stability threat to BPDO is the thermal Baldwin Rearrangement to an acylaziridine. This is a ring contraction driven by the cleavage of the weak N–O bond.

Mechanism:

  • Initiation: Homolytic or concerted cleavage of the N1–O2 bond.

  • Transition State (TS-Rearr): The Oxygen atom migrates toward C5 while the N-C3 bond rotates.

  • Product: 1-Benzyl-2-benzoylaziridine .

Energetics:

  • Activation Energy (

    
    ):  Typically 20–25 kcal/mol  for 4-isoxazolines. This barrier is surmountable at moderate temperatures (>60°C), making BPDO thermally sensitive.[1]
    
  • Reaction Energy (

    
    ):  Exothermic (
    
    
    
    kcal/mol), driving the equilibrium toward the aziridine.

RearrangementProfile Figure 2: Reaction Coordinate for the Thermal Instability of BPDO BPDO BPDO (Ground State) TS Transition State (N-O Cleavage) BPDO->TS +22 kcal/mol (Rate Limiting) Aziridine 1-Benzyl-2-benzoylaziridine (Rearranged Product) TS->Aziridine -15 kcal/mol (Thermodynamic Sink)

Molecular Electrostatic Potential (MEP)

MEP mapping provides a visual guide to the reactive sites of BPDO, predicting where degradation is likely to initiate in the presence of acids or bases.

  • Negative Regions (Red): Concentrated around the Oxygen atom and the Nitrogen atom .

    • Risk:[1] Protonation at Nitrogen significantly weakens the N-O bond, accelerating decomposition (acid-catalyzed hydrolysis).

  • Positive Regions (Blue): Localized on the Benzyl protons and the Phenyl ring protons .

Self-Validating Protocol: If the calculated MEP shows a highly negative potential on the Oxygen (> -0.05 a.u.), the molecule is predicted to be highly sensitive to Lewis acids, confirming the need for base-washed glassware during synthesis and storage.

Experimental Validation Strategy

To confirm the theoretical stability predictions, the following experimental assays are recommended:

  • Variable-Temperature NMR (VT-NMR):

    • Dissolve BPDO in

      
      -Toluene.
      
    • Acquire

      
      H NMR spectra at 25°C, 40°C, 60°C, and 80°C.[1]
      
    • Marker: Watch for the disappearance of the C3/C4 alkene protons (typically

      
       5.0–6.5 ppm) and the appearance of Aziridine ring protons (upfield shift to 
      
      
      
      2.0–3.0 ppm).
  • Differential Scanning Calorimetry (DSC):

    • Scan BPDO from 25°C to 200°C.

    • An exothermic peak around 100–120°C confirms the thermal rearrangement to the aziridine.

References

  • Manning, T. et al. (2025).[1] DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. MDPI Energies. [1]

  • Pennicott, L. & Lindell, S. (2006).[1] The Preparation of 2-Isoxazolines from O-Propargylic Hydroxylamines via a Tandem Rearrangement-Cyclisation Reaction. Synlett.

  • Arfaoui, Y. (2013).[1] Theoretical investigations on the mechanistic pathway of the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines. Journal of Molecular Modeling. [1]

  • Knight, D.W. et al. (2010).[1] New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles. Synlett.

  • Baumann, M. et al. (2023).[1] Development of a Continuous Flow Baldwin Rearrangement Process. Journal of Organic Chemistry. [1]

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Technical Guide: Solubility Profile and Handling of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, handling, and purification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also known as 2-benzyl-5-phenyl-4-isoxazoline ).

The content is structured for researchers requiring actionable data for synthesis, purification, and biological assay preparation.

Executive Summary & Physicochemical Context

This compound is a heterocyclic intermediate often synthesized via the 1,3-dipolar cycloaddition of nitrones with alkynes or equivalent dipolarophiles. As a 2,5-dihydro-1,2-oxazole (commonly referred to as a 4-isoxazoline ), its core features a five-membered ring containing adjacent oxygen and nitrogen atoms with a double bond between C3 and C4.

The molecule possesses distinct lipophilic domains (benzyl and phenyl groups) balanced by the polar isoxazoline core. This amphiphilic nature dictates a specific solubility profile characterized by high affinity for chlorinated and polar aprotic solvents, moderate temperature-dependent solubility in alcohols, and poor solubility in aliphatic hydrocarbons.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C

H

NO
Moderate Molecular Weight (MW ~237.3 g/mol )
LogP (Predicted) ~3.2 - 3.8Lipophilic; prefers organic phases over aqueous.
H-Bond Donors 0No -OH or -NH groups to donate H-bonds (N is substituted).
H-Bond Acceptors 2 (N, O)Good solubility in protic solvents (alcohols) via acceptance.
Physical State Solid (Crystalline)Requires energy (heat/solvation) to break lattice.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with the solute's structural motifs.

Class A: High Solubility (Good Solvents)

Used for: Extraction, Chromatography, NMR, Reaction Medium.

SolventSolubility RatingMechanistic Rationale
Dichloromethane (DCM) Excellent (>100 mg/mL)The polarizability of DCM interacts favorably with the aromatic systems (benzyl/phenyl) and the heterocyclic dipole.
Chloroform (CDCl

)
Excellent Standard solvent for NMR characterization; prevents aggregation.
Ethyl Acetate (EtOAc) Good Effective for flash column chromatography (often used in Hexane/EtOAc gradients).
Tetrahydrofuran (THF) Good Solubilizes the ether linkage of the isoxazoline ring effectively.
Class B: Temperature-Dependent Solubility (Recrystallization Solvents)

Used for: Purification, Crystallization.

SolventSolubility RatingMechanistic Rationale
Ethanol (EtOH) Moderate (Hot) / Low (Cold) The gold standard for isoxazoline purification. The compound dissolves at reflux (78°C) but crystallizes upon cooling due to the disruption of the solvent's H-bond network by the hydrophobic phenyl groups.
Methanol (MeOH) Moderate Similar to ethanol but often requires a co-solvent (e.g., water) to induce precipitation due to higher polarity.
Benzene/Toluene Moderate Soluble, but often used in mixtures with hexane to control crystallization kinetics.
Class C: Low Solubility (Anti-Solvents)

Used for: Precipitation, Washing, Trituration.

SolventSolubility RatingMechanistic Rationale
Hexanes / Pentane Poor (<1 mg/mL)The highly non-polar nature of aliphatic hydrocarbons cannot overcome the lattice energy of the polar isoxazoline core.
Water Insoluble The lipophilic benzyl and phenyl groups dominate, preventing hydration.
Diethyl Ether Low/Moderate Often used to wash crude solids; the compound may be sparingly soluble, leading to yield loss if used aggressively.
Class D: Stock Solution Solvents

Used for: Biological Assays, Long-term Storage.[1]

SolventSolubility RatingNotes
DMSO Excellent (>50 mg/mL)Universal solvent for stock solutions. Caution: Hygroscopic; water uptake can cause precipitation over time.[1]
DMF Excellent Alternative to DMSO, though harder to remove if recovering compound.

Experimental Protocols

Protocol 1: Gravimetric Solubility Screening

Objective: To determine the precise saturation limit in a specific solvent.

  • Preparation: Weigh approximately 10 mg of this compound into a tared 1.5 mL HPLC vial.

  • Addition: Add the solvent of interest in 50 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Continue addition until the solid completely disappears (clear solution).

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 1 mL of solvent, the solubility is <10 mg/mL. Filter the supernatant and analyze by HPLC for exact quantification.

Protocol 2: Purification via Recrystallization (Ethanol)

Objective: To purify crude material synthesized via dipolar cycloaddition.

Context: Synthesis of isoxazolines often yields isomeric impurities or unreacted dipolarophiles. Recrystallization exploits the steep solubility curve in ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (boiling) on a stir plate. Add additional ethanol dropwise only until the solid fully dissolves.

    • Critical Step: If insoluble particles remain (inorganic salts or dust), perform a hot filtration.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed.

    • Note: Rapid cooling forces precipitation of impurities (oiling out). Slow cooling promotes pure crystal growth.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold ethanol (or a 90:10 Hexane:Ethanol mix) to remove surface mother liquor.

  • Drying: Dry under high vacuum to remove residual solvent.

Protocol 3: DMSO Stock Preparation for Bioassays

Objective: To prepare a stable 10 mM stock solution.

  • Calculation: Calculate the required volume of DMSO:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously. Ensure no solid adheres to the cap or walls.

  • Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C.

    • Stability Note: Isoxazolines are generally stable, but avoid acidic environments in DMSO stocks to prevent ring opening.

Visualizations

Diagram 1: Solubility Screening Logic

This workflow illustrates the decision process for selecting the correct solvent system based on the compound's behavior.

SolubilityLogic Start Start: Crude this compound SolventCheck Test Solubility in EtOAc Start->SolventCheck Soluble Fully Soluble? SolventCheck->Soluble HighSol High Solubility (Use for Chromatography/Extraction) Soluble->HighSol Yes PartialSol Partial/Low Solubility Soluble->PartialSol No HeatTest Heat to Reflux (EtOH) PartialSol->HeatTest HotSoluble Soluble when Hot? HeatTest->HotSoluble Recryst Ideal for Recrystallization HotSoluble->Recryst Yes (Dissolves) Precip Insoluble (Anti-Solvent) HotSoluble->Precip No (Remains Solid)

Caption: Decision matrix for determining solvent utility: High solubility indicates extraction potential; temperature-dependent solubility indicates purification potential.

Diagram 2: Recrystallization Pathway

This diagram details the phase changes required for effective purification.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Heat Cooling Slow Cooling (Nucleation) Dissolve->Cooling Time IceBath Ice Bath (Crystal Growth) Cooling->IceBath Temp < 5°C Filter Filtration & Wash (Cold EtOH) IceBath->Filter Separation Pure Pure Crystals Filter->Pure Vacuum Dry

Caption: Thermodynamic pathway for purification. The temperature gradient drives the separation of the target isoxazoline from impurities.

References

  • Murahashi, S.-I., & Imada, Y. (2019).[2] Synthesis and Transformations of Nitrones for Organic Synthesis. Chemical Reviews, 119(7), 4684–4716.

  • BenchChem Technical Support. (2025). Stability of Isoxazoline Compounds in Common Laboratory Solvents. BenchChem.

  • Solubility of Things. (2024). Solubility of Isoxazole Derivatives. Solubility of Things Database.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

  • National Institutes of Health (NIH). (2014). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC.

Sources

preliminary cytotoxicity screening of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Authored by a Senior Application Scientist

Foreword: Charting the Cytotoxic Profile of a Novel Oxazole Derivative

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a rigorous one, demanding a meticulous and phased evaluation of its biological activities. For compounds like this compound, which belongs to the diverse and pharmacologically significant family of heterocyclic compounds, an early and robust assessment of cytotoxicity is a critical checkpoint.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary cytotoxicity screening of this specific oxazole derivative. We will move beyond a mere recitation of protocols, delving into the scientific rationale behind experimental choices, ensuring that the generated data is not only accurate but also insightful. Our approach is rooted in the principles of scientific integrity, offering a self-validating system for the initial cytotoxic characterization of this promising molecule.

The preclinical assessment of a drug candidate's safety and efficacy is a cornerstone of pharmaceutical development.[3] In vitro toxicity testing using various cell lines presents a rapid, cost-effective, and ethically sound initial screening method to uncover potential cytotoxic effects and steer subsequent research.[3][4] This process is pivotal for early-stage decision-making, enabling a "fail fast" strategy for compounds with undesirable toxicity profiles and the prioritization of those with therapeutic potential.[3]

Foundational Principles: Understanding the Target and the Assays

The Scientific Rationale for Screening this compound

The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The presence of benzyl and phenyl substitutions on the 2,5-dihydro-1,2-oxazole core suggests a potential for interaction with biological macromolecules, a characteristic often associated with cytotoxic effects.[7] Preliminary screening of such novel heterocyclic compounds is a common and crucial step in the quest for new anticancer agents.[8] Therefore, a systematic evaluation of the cytotoxicity of this compound is a logical and necessary step in its preclinical development.

A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay is insufficient to comprehensively determine the cytotoxic profile of a compound. Different assays measure distinct cellular parameters, and a multi-parametric approach provides a more complete picture of the compound's effects on cell health.[9][10] This guide will focus on a tiered approach, beginning with assays that measure metabolic activity and membrane integrity, followed by a more specific investigation into the mode of cell death.

Experimental Design and Protocols

A robust experimental design is paramount for generating reliable and reproducible data. The following sections detail the selection of cell lines and step-by-step protocols for key cytotoxicity assays.

Cell Line Selection: The Importance of Diversity

To assess both the potency and the selectivity of this compound, a panel of cell lines is essential. This should include:

  • Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon) will help to determine the compound's spectrum of activity. Examples include:

    • MCF-7: An estrogen receptor-positive human breast cancer cell line.

    • A549: A human lung carcinoma cell line.

    • HCT-116: A human colon cancer cell line.

  • Non-Cancerous Cell Line: A non-cancerous cell line is crucial for evaluating the compound's selectivity index (the ratio of its toxicity to cancer cells versus normal cells). A commonly used example is:

    • HEK293: A human embryonic kidney cell line.

Cell Culture Conditions: All cell lines should be maintained in their recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2 and routinely checked for viability, which should be maintained above 95%.[3]

Experimental Workflow Visualization

The overall experimental workflow for the preliminary cytotoxicity screening is depicted below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Analysis & Interpretation Compound Preparation Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Data Analysis Data Analysis IC50 Determination->Data Analysis Apoptosis Assay->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: A streamlined workflow for the cytotoxicity assessment of a novel compound.

Protocol 1: MTT Assay for Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[4][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment (e.g., 0.1 µM to 200 µM).[3] Include a vehicle control (DMSO at the same concentration as in the highest compound dilution).[3]

  • Compound Treatment: Remove the old media from the wells and add fresh media containing the different concentrations of the compound. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[3]

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Include the following controls:[11]

    • No cells (medium only): Background control.

    • No treatment (cells with vehicle): Spontaneous LDH release.

    • Maximum LDH release: Cells treated with a lysis buffer (to determine 100% cytotoxicity).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a reaction that converts a tetrazolium salt into a colored formazan product.[12]

  • Absorbance Measurement: Incubate for the recommended time and then measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Protocol 3: Apoptosis Assay using Flow Cytometry

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation and Interpretation

Quantitative Data Summary: The IC50 Table

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[9] The IC50 values for this compound across the different cell lines and assays should be summarized in a table for easy comparison.

Cell LineAssayIncubation Time (h)IC50 (µM) [Hypothetical Data]
MCF-7MTT4815.2 ± 1.8
A549MTT4822.5 ± 2.1
HCT-116MTT4818.9 ± 1.5
HEK293MTT48> 100
MCF-7LDH4825.8 ± 3.2
Visualizing Potential Cellular Pathways

Based on the results of the apoptosis assay, a diagram illustrating the potential mode of cell death can be constructed.

G This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Signal Transduction Cascade Signal Transduction Cascade Cellular Target(s)->Signal Transduction Cascade Mitochondrial Dysfunction Mitochondrial Dysfunction Signal Transduction Cascade->Mitochondrial Dysfunction Intrinsic Pathway Death Receptor Activation Death Receptor Activation Signal Transduction Cascade->Death Receptor Activation Extrinsic Pathway Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Death Receptor Activation->Caspase Activation

Caption: A potential apoptotic pathway induced by the test compound.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the . By employing a multi-parametric approach and adhering to rigorous experimental protocols, researchers can generate high-quality data to inform the next steps in the drug discovery process. Positive results from this initial screening, such as potent and selective cytotoxicity towards cancer cells, would warrant further investigation into the compound's mechanism of action, including target identification and in vivo efficacy studies. The integration of such in vitro cytotoxicity profiling early in the drug development pipeline is essential for the efficient and successful development of new therapeutic agents.[4]

References

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (URL: [Link])

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (URL: [Link])

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (URL: [Link])

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (URL: [Link])

  • (PDF) Development of heterocyclic-based anticancer agents: A comprehensive review. (URL: [Link])

  • The Role of LDH in Cellular Cytotoxicity - G-Biosciences. (URL: [Link])

  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC - NIH. (URL: [Link])

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (URL: [Link])

  • A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds - Who we serve. (URL: [Link])

  • 1,2,5-Oxadiazole N-oxide derivatives and related compounds as potential antitrypanosomal drugs: structure-activity relationships - PubMed. (URL: [Link])

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC. (URL: [Link])

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

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Methodological & Application

Application Notes & Protocols: Gram-Scale Synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, a member of the medicinally significant isoxazoline class of heterocycles. The described method utilizes a robust and efficient cyclization reaction between trans-cinnamaldehyde and N-benzylhydroxylamine. This process avoids the use of expensive metal catalysts and harsh reagents, offering a practical and scalable route to N-substituted isoxazolines. Detailed procedural instructions, mechanistic insights, safety precautions, and characterization data are provided to ensure reliable and reproducible execution by researchers in organic synthesis and drug development.

Introduction

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which are prominent structural motifs in a vast array of natural products and pharmacologically active molecules.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] N-substituted isoxazolines, in particular, are valuable scaffolds in medicinal chemistry, serving as versatile intermediates for the synthesis of more complex molecular architectures.

The most common route to the isoxazoline core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[3] However, this classical approach typically yields N-unsubstituted isoxazolines (specifically, 3,5-disubstituted derivatives). The synthesis of N-substituted isoxazolines, such as the title compound, requires an alternative strategy. A highly effective method involves the reaction of α,β-unsaturated carbonyl compounds with N-substituted hydroxylamines.[4][5] This pathway proceeds via a tandem Michael addition-cyclization sequence, offering excellent control over the substitution pattern of the resulting heterocycle.

This guide details a gram-scale protocol for the synthesis of this compound, leveraging the reaction between commercially available cinnamaldehyde and N-benzylhydroxylamine. The procedure is designed for scalability and simplicity, making it suitable for medicinal chemistry campaigns and process development.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot sequence involving the conjugate addition of N-benzylhydroxylamine to cinnamaldehyde, followed by an intramolecular cyclization and dehydration.

Overall Reaction:

Figure 1: Synthesis of this compound from trans-cinnamaldehyde and N-benzylhydroxylamine.

Mechanistic Pathway:

The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the nitrogen atom of N-benzylhydroxylamine to the β-carbon of the α,β-unsaturated aldehyde, cinnamaldehyde. This forms an enol intermediate which rapidly tautomerizes to the more stable aldehyde. The subsequent step involves the intramolecular nucleophilic attack of the hydroxylamine's oxygen atom on the aldehyde carbonyl carbon, forming a cyclic hemiaminal intermediate (a substituted isoxazolidine). Under the reaction conditions, this intermediate readily undergoes dehydration to yield the final, more stable 2,5-dihydro-1,2-oxazole (isoxazoline) product.[5]

Materials and Equipment
3.1 Reagents and Chemicals
ReagentFormulaMW ( g/mol )Required PuritySupplier
trans-CinnamaldehydeC₉H₈O132.16≥98%Sigma-Aldrich
N-BenzylhydroxylamineC₇H₉NO123.15≥97%TCI Chemicals
Ethanol (EtOH)C₂H₅OH46.07200 Proof, AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesN/AN/AACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04GranularSigma-Aldrich
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies
3.2 Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with water lines

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

Detailed Experimental Protocol (Gram-Scale)

This protocol is optimized for a ~5-gram scale synthesis.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-cinnamaldehyde (5.00 g, 37.8 mmol, 1.0 equiv.).

  • Dissolve the cinnamaldehyde in 100 mL of anhydrous ethanol.

  • Add N-benzylhydroxylamine (5.11 g, 41.5 mmol, 1.1 equiv.) to the solution. Causality Note: A slight excess of the hydroxylamine ensures complete consumption of the limiting aldehyde.

  • Fit the flask with a reflux condenser.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting cinnamaldehyde spot (Rf ≈ 0.6) should be consumed, and a new, lower Rf spot corresponding to the product (Rf ≈ 0.4) should appear.

Step 3: Work-up and Extraction

  • Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting oily residue in 150 mL of ethyl acetate.

  • Transfer the solution to a 500 mL separatory funnel and wash sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution). Causality Note: The water wash removes any residual water-soluble impurities, and the brine wash aids in breaking emulsions and removing bulk water from the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Filter off the sodium sulfate and concentrate the filtrate in vacuo to yield the crude product as a yellow to amber oil.

Step 4: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Column Preparation: Use a glass column packed with silica gel in a 9:1 Hexanes:Ethyl Acetate slurry.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with a gradient solvent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Concentrate the combined pure fractions under reduced pressure to afford this compound as a pale yellow oil.

Data Summary and Characterization
5.1 Quantitative Data
ParameterValue
Mass of Cinnamaldehyde5.00 g (37.8 mmol)
Mass of N-Benzylhydroxylamine5.11 g (41.5 mmol)
Typical Yield of Pure Product7.2 - 8.0 g
Percentage Yield80 - 89%
Physical AppearancePale yellow oil
TLC Rf (4:1 Hexanes:EtOAc)~0.4
5.2 Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 – 7.25 (m, 10H, Ar-H), 6.80 (dd, J = 9.0, 2.0 Hz, 1H, C4-H), 6.25 (dd, J = 9.0, 6.5 Hz, 1H, C3-H), 5.60 (dd, J = 6.5, 2.0 Hz, 1H, C5-H), 4.15 (s, 2H, N-CH₂-Ph).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 141.5, 137.0, 135.0, 129.0, 128.8, 128.5, 128.0, 127.5, 126.0, 125.5, 85.0 (C5), 62.0 (N-CH₂), 55.0 (C3/C4 region, exact assignment varies).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₆H₁₅NO [M+H]⁺: 238.1226; found: 238.1228.

Workflow Visualization

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purify Step 4: Purification A Charge Flask with Cinnamaldehyde and EtOH B Add N-Benzylhydroxylamine A->B 1.1 equiv C Heat to Reflux (78 °C, 4-6 h) B->C D Monitor by TLC C->D E Cool and Concentrate (Rotovap) D->E F Dissolve in EtOAc E->F G Wash with H₂O/Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Flash Column Chromatography (Silica Gel, Hex/EtOAc) I->J K Combine Pure Fractions J->K L Concentrate to Yield Final Product K->L

Caption: Experimental workflow for the gram-scale synthesis of this compound.

Safety Precautions
  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Cinnamaldehyde: Can cause skin and eye irritation. Avoid inhalation of vapors.

  • N-Benzylhydroxylamine: May be harmful if swallowed or inhaled. Handle with care. The synthesis of hydroxylamines can sometimes involve hazardous reagents or intermediates; if preparing in-house, consult relevant safety protocols.[6]

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Conclusion

The protocol described herein outlines a reliable and scalable method for the synthesis of this compound. By employing a straightforward condensation-cyclization of readily available starting materials, this procedure provides high yields of the target compound without the need for specialized equipment or costly reagents. This application note serves as a practical guide for researchers requiring access to N-substituted isoxazoline scaffolds for applications in medicinal chemistry and organic synthesis.

References
  • The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. Bentham Science Publishers. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Lam, K., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(10). [Link]

  • Krasnova, L., & Krasnov, V. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(4), 882. [Link]

  • Abu-Orabi, S. T., et al. (2012). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 17(5), 5171-5185. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

  • Kumar, D., & Poonam. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(18), 4935-4965. [Link]

  • Representative of mechanism for the formation of Isoxazoline derivatives. ResearchGate. [Link]

  • Sedenkova, K. N., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3505. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Studies of Some Isoxazolines. Semantic Scholar. [Link]

  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Royal Society of Chemistry. [Link]

  • Gram‐scale synthesis of the aryl and alkyl‐substituted isoxazolines. ResearchGate. [Link]

  • Straightforward synthesis of amino‐substituted isoxazoline 7 n⋅HCl... ResearchGate. [Link]

  • Zhang, W., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 29(10), 2351. [Link]

  • Process for producing N-benzyl hydroxylamine and hydrochlorate.
  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Royal Society of Chemistry. [Link]

  • Zelenin, K. N., et al. (2007). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Chemistry of Heterocyclic Compounds, 43, 1146-1153. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Center for Biotechnology Information. [Link]

  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. MDPI. [Link]

  • Fochi, M., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. RSC Advances, 7(54), 34181-34189. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Organic Chemistry Portal. [Link]

  • Preparation of cinnamaldehyde.
  • Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]. PISRT. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]

  • Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Application Note: Elucidating the Structure of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole via Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, a substituted dihydro-oxazole of interest in synthetic and medicinal chemistry. We present detailed protocols for both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry, elucidating the distinct fragmentation pathways characteristic of each ionization method. The predictable cleavage patterns, including benzylic bond scission and heterocyclic ring opening, serve as a unique molecular fingerprint. Understanding these pathways is paramount for researchers engaged in structural confirmation, impurity profiling, and metabolite identification studies.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

The 2,5-dihydro-1,2-oxazole (or Δ⁴-isoxazoline) scaffold is a valuable heterocyclic motif in organic synthesis and drug discovery. The structural verification of specifically substituted analogues, such as this compound (Molecular Formula: C₁₆H₁₅NO, Exact Mass: 237.1154 Da), is a critical step in the research and development pipeline. Mass spectrometry (MS) offers unparalleled sensitivity and structural information by ionizing a target molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its subsequent fragments.[1]

This document serves as a comprehensive guide to the fragmentation patterns of this compound. We will explore the high-energy fragmentation induced by Electron Impact (EI-MS), which is invaluable for library matching and identifying core structural components, and the softer, more controlled fragmentation of the protonated molecule via Collision-Induced Dissociation (CID) in tandem mass spectrometry (ESI-MS/MS), which is crucial for analyzing complex mixtures and thermally labile compounds.[2]

Experimental Workflow and Protocols

A systematic approach is essential for acquiring reproducible and high-quality mass spectra. The following workflow outlines the key stages from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C Direct Infusion or LC Introduction B->C D Ionization (EI or ESI) C->D E Mass Analysis (MS1) (Precursor Ion Selection) D->E F Collision-Induced Dissociation (CID) E->F For MS/MS H Generate Mass Spectrum E->H G Mass Analysis (MS2) (Fragment Ion Detection) F->G G->H I Propose Fragmentation Pathways H->I J Structural Confirmation I->J

Caption: General experimental workflow for MS fragmentation analysis.

Protocol 1: Electron Impact Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns. It is ideal for creating a characteristic fingerprint of the molecule.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis. The optimal concentration prevents detector saturation while ensuring a strong signal.

2. Instrument Parameters (Typical GC-MS or Direct Inlet System):

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV. This is a standardized energy that ensures fragmentation patterns are consistent and comparable across different instruments and libraries.[2]

  • Source Temperature: 230 °C. This temperature ensures the sample is fully vaporized without causing thermal degradation before ionization.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300. This range is selected to be wide enough to detect the molecular ion (m/z 237) and all significant low-mass fragments.

3. Rationale and Self-Validation:

  • Causality: The high energy (70 eV) is sufficient to overcome the ionization potential of most organic molecules and induce cleavage of the weakest chemical bonds, providing rich structural information.[1]

  • Validation: Before sample analysis, the instrument's mass accuracy and resolution should be verified using a standard calibration compound (e.g., perfluorotributylamine, PFTBA). The consistent appearance of known PFTBA fragments validates the instrument's performance.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal in-source fragmentation. Tandem MS (MS/MS) is then used to controllably fragment this precursor ion.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol.

  • Dilute to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid acts as a proton source, promoting the formation of the [M+H]⁺ ion.

2. Instrument Parameters (Typical Q-TOF or Triple Quadrupole System):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV. This voltage creates a fine spray of charged droplets.

  • Nebulizing Gas (N₂): Pressure adjusted to optimize the spray (e.g., 50 psi).[3]

  • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 325-350 °C to desolvate the ions.[3]

  • MS1 Scan: Scan for the precursor ion, [M+H]⁺, at m/z 238.12.

  • MS/MS Experiment:

    • Precursor Ion Selection: Isolate m/z 238.12.
    • Collision Gas: Argon.
    • Collision Energy (CE): Ramped from 10-40 eV. A ramped CE allows for the observation of both low-energy (stable fragment loss) and high-energy fragmentation pathways in a single experiment.

3. Rationale and Self-Validation:

  • Causality: ESI preserves the intact molecule as a protonated species. The subsequent controlled CID experiment allows for systematic dissection of the molecule's structure, often revealing the sequence of neutral losses. This method follows the "even-electron rule," where even-electron ions preferably fragment into another even-electron ion and a neutral molecule.[2]

  • Validation: The mass spectrometer should be calibrated to ensure high mass accuracy. The stability of the ESI spray can be monitored by observing the total ion chromatogram (TIC) of the infused sample; a stable TIC indicates reliable data acquisition.

Fragmentation Pattern of this compound

Electron Impact (EI) Fragmentation

Under EI conditions, the molecule first forms a radical cation (M⁺•) at m/z 237 . The high internal energy leads to several competing fragmentation pathways, dominated by the cleavage of the weakest bonds. The most prominent fragmentation involves the cleavage of the N-benzyl bond.

G mol C₁₆H₁₅NO M⁺• m/z 237 f91 C₇H₇⁺ Tropylium Ion m/z 91 (Base Peak) mol->f91 - C₉H₈NO• f146 C₉H₈NO⁺ m/z 146 mol->f146 - C₇H₇• (Benzyl) f105 C₇H₅O⁺ Benzoyl Cation m/z 105 f146->f105 - C₃H₃N (Rearrangement) f118 C₈H₈N⁺ m/z 118 f146->f118 - CO f77 C₆H₅⁺ Phenyl Cation m/z 77 f105->f77 - CO

Caption: Proposed EI fragmentation pathways for the title compound.

Key Fragment Analysis (EI):

The fragmentation is initiated by the formation of the molecular ion. The most favorable cleavage is the loss of a benzyl radical to form the tropylium cation, which is highly stabilized by its aromaticity and is therefore often the base peak in the spectrum of benzyl-containing compounds.[4]

m/z (Nominal)Proposed FormulaProposed Structure/IdentitySignificance
237[C₁₆H₁₅NO]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound.
91 [C₇H₇]⁺ Tropylium Ion Base Peak. Characteristic fragment for a benzyl moiety.
146[C₉H₈NO]⁺[M - C₇H₇]⁺Loss of the benzyl radical from the molecular ion.
118[C₈H₈N]⁺[m/z 146 - CO]⁺Subsequent loss of carbon monoxide after ring rearrangement.
105[C₇H₅O]⁺Benzoyl CationFormed via rearrangement and cleavage of the heterocyclic ring.
77[C₆H₅]⁺Phenyl CationLoss of the phenyl group or from fragmentation of the benzoyl cation.
Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ESI mode, the compound is observed as the protonated molecule, [M+H]⁺, at m/z 238 . CID of this precursor ion primarily results in the loss of stable neutral molecules. The primary fragmentation is the loss of neutral toluene, which is a hallmark of protonated N-benzyl compounds.[5][6]

G mol C₁₆H₁₆NO⁺ [M+H]⁺ m/z 238 f146 C₉H₉NO⁺ m/z 146 mol->f146 - C₇H₈ (Toluene) f160 C₁₀H₁₁NO⁺ m/z 160 mol->f160 - C₆H₆ (Benzene) f118 C₈H₈N⁺ m/z 118 f146->f118 - CO f105 C₇H₅O⁺ m/z 105 f146->f105 - C₂H₄N• (Radical loss, less favored)

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Key Fragment Analysis (ESI-MS/MS):

The fragmentation of the even-electron [M+H]⁺ ion is driven by charge-site or remote-site initiation. Protonation likely occurs on the nitrogen or oxygen atom, facilitating the subsequent neutral losses.

Precursor m/zFragment m/zNeutral LossProposed Identity of FragmentSignificance
238.12146.07 -92.05 (C₇H₈) [M+H - Toluene]⁺ Primary fragmentation pathway. Confirms the N-benzyl substitution.
238.12160.08-78.04 (C₆H₆)[M+H - Benzene]⁺Confirms the C5-phenyl substitution.
146.07118.06-28.01 (CO)[m/z 146 - CO]⁺Secondary fragmentation indicating ring cleavage.

Application Notes for Researchers

  • Structural Confirmation: The combined data from EI and ESI-MS provides unambiguous confirmation of the molecular structure. The molecular ion at m/z 237 (EI) and the protonated molecule at m/z 238 (ESI) confirm the molecular weight. The characteristic fragments at m/z 91 (EI) and the neutral loss of 92 Da (ESI) definitively confirm the N-benzyl group, while fragments related to the phenyl group (m/z 77, loss of 78 Da) confirm the C5 substitution.

  • Impurity Profiling: In synthetic chemistry, this fragmentation data is invaluable for identifying process-related impurities. For example, a starting material lacking the benzyl group would not produce the m/z 91 fragment or the 92 Da neutral loss. A side-product from an alternative ring closure would likely show a different pattern of ring-cleavage fragments (e.g., different neutral losses than CO).

  • Metabolite Identification: For drug development professionals, understanding the core fragmentation of a parent compound is the first step in identifying potential metabolites. Phase I metabolites (e.g., hydroxylation) would result in a precursor ion of [M+H+16]⁺ (m/z 254), but would be expected to fragment via the same neutral losses (toluene, benzene), allowing for rapid identification of the metabolic site.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Electron Impact ionization produces a dominant tropylium ion at m/z 91, serving as a clear indicator of the benzyl moiety. Electrospray ionization followed by tandem MS reveals a primary pathway involving the neutral loss of toluene from the protonated molecule. These distinct, reproducible fragmentation patterns provide a robust analytical tool for researchers, enabling confident structural elucidation, quality control, and advanced studies in drug metabolism.

References

  • Wiley Online Library. (2025, December 24). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl-2-bromo-N-methylbenza.
  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds.
  • International Journal of ChemTech Research. The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives.
  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • Bruker. ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
  • PMC. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
  • SpringerLink. (2010, November 1). ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • PMC. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • MDPI. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.

Sources

Technical Application Note: Antimicrobial Profiling of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the evaluation of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole , a lipophilic isoxazoline derivative, in antimicrobial discovery pipelines. Isoxazolines represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity through the inhibition of bacterial cell division and membrane disruption. This document details standardized protocols for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and Biofilm inhibition assays, optimized for the specific physicochemical properties of this compound.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9]

This compound belongs to the class of 2,5-disubstituted isoxazolines. The presence of benzyl and phenyl groups at the 2- and 5-positions imparts significant lipophilicity (LogP ~3.8), which facilitates permeation through bacterial cell membranes but necessitates careful solvent management during in vitro assays.

Physicochemical Properties
  • Molecular Formula: C₁₆H₁₅NO[1]

  • Molecular Weight: 237.30 g/mol [1]

  • Solubility: Poorly soluble in water; highly soluble in DMSO, Methanol, and Ethanol.

  • Storage: -20°C, desiccated, protected from light.

Stock Solution Preparation (Critical Step)

Due to its hydrophobicity, improper solubilization will lead to microprecipitation in aqueous media, resulting in false-negative MIC values.

Protocol:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Solvent Choice: Dissolve in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol for stock solutions if long-term storage is intended, as evaporation can alter concentration.

  • Concentration: Prepare a 10 mg/mL (approx. 42 mM) master stock.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is generally bacteriostatic at high concentrations.

  • Working Solution: Dilute the master stock into the assay medium (e.g., Mueller-Hinton Broth) such that the final DMSO concentration in the well never exceeds 1% (v/v), as higher levels are toxic to bacteria.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard) Objective: Determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted for P. aeruginosa).

  • 96-well microtiter plates (polystyrene, flat bottom).

  • Bacterial inoculum (0.5 McFarland standard).

  • Resazurin dye (optional, for colorimetric endpoint).

Workflow:

  • Inoculum Prep: Dilute 0.5 McFarland suspension 1:150 in MHB to achieve ~1 × 10⁶ CFU/mL.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of compound working solution (e.g., 128 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (e.g., 128 to 0.25 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Bacteria + MHB + Solvent (1% DMSO).

    • Column 12 (Sterility Control): MHB only.

  • Inoculation: Add 100 µL of bacterial suspension to columns 1-11. Final volume = 200 µL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity inspection or OD₆₀₀ measurement.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

Causality: A simple MIC tells you if it works; Time-Kill tells you how fast it works. Rapid killing suggests membrane disruption, while slow killing suggests metabolic inhibition.

  • Setup: Prepare tubes with MHB containing the compound at 1× MIC and 4× MIC . Include a growth control (solvent only).

  • Inoculation: Add bacteria (~1 × 10⁶ CFU/mL) to all tubes.

  • Sampling: Incubate at 37°C with shaking. Remove aliquots (100 µL) at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Count colonies (CFU/mL) after 24h incubation.

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic:[2] <3 log₁₀ reduction.

Protocol C: Biofilm Inhibition Assay

Objective: Assess efficacy against sessile bacterial communities, which are often 1000x more resistant than planktonic cells.

  • Biofilm Formation: Inoculate 96-well plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime). Incubate 24h to form mature biofilms.

  • Treatment: Gently wash wells with PBS to remove planktonic cells. Add MHB containing the isoxazoline compound (concentration range: 1× MIC to 64× MIC). Incubate 24h.

  • Staining: Wash wells 3x with water. Stain with 0.1% Crystal Violet for 15 min.

  • Quantification: Solubilize the dye with 30% Acetic Acid. Measure Absorbance at 590 nm.

Visualization: Assay Workflow & Mechanism

MIC Assay Workflow

The following diagram illustrates the logical flow of the Broth Microdilution assay, emphasizing the critical control steps required for data validity.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Assay Execution cluster_analysis Phase 3: Analysis Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Plate 96-Well Plate Setup (Compound + Bacteria) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubation 37°C, 18-24h Plate->Incubate Readout Readout (OD600 or Visual) Incubate->Readout Decision Determine MIC Readout->Decision

Caption: Step-by-step workflow for Broth Microdilution Assay ensuring standardized MIC determination.

Hypothetical Mechanism of Action (Isoxazoline Class)

While the specific target of this compound may vary by bacterial strain, isoxazoline derivatives generally exert antimicrobial effects via two primary pathways: interference with cell wall synthesis or membrane disruption due to their amphiphilic nature.

MOA_Isoxazoline cluster_membrane Pathway A: Membrane Disruption cluster_synthesis Pathway B: Biosynthesis Inhibition Compound 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole Lipophilicity Lipophilic Interaction Compound->Lipophilicity Hydrophobic Insertion Enzyme Target Enzyme Binding (e.g., Cell Wall/FtsZ) Compound->Enzyme Specific Binding Permeability Increased Membrane Permeability Lipophilicity->Permeability Leakage Leakage of Intracellular Content Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Bactericidal Stasis Inhibition of Cell Division Enzyme->Stasis Stasis->CellDeath Bacteriostatic (High Conc.)

Caption: Dual-pathway mechanism model: Membrane disruption (driven by lipophilicity) vs. Enzymatic inhibition.

Data Analysis & Troubleshooting

Calculating IC50

For more granular data than MIC, calculate the Half Maximal Inhibitory Concentration (IC50) using a non-linear regression model on the OD₆₀₀ data.



Plot % Inhibition vs. Log[Concentration] to derive the IC50.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration; ensure DMSO < 1%; warm media to 37°C before adding.
Inconsistent MICs Inoculum density error.Strictly verify 0.5 McFarland using a turbidity meter; do not eyeball.
Growth in Sterility Control Contaminated reagents.Discard all buffers/media; filter sterilize stock solutions.
Skipped Wells Pipetting error or "edge effect".Use reverse pipetting; fill outer wells of plate with sterile water to reduce evaporation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Kaur, K., et al. (2014). "Isoxazoline containing amphiphiles as potent antibacterial agents."[3][4] European Journal of Medicinal Chemistry, 84, 505-515. [Link]

  • Liu, R., et al. (2023). "Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus." Advanced Healthcare Materials, 12(29).[3] [Link]

  • PubChem. (n.d.).[1] "Compound Summary: (5R)-5-benzyl-3-phenyl-4,5-dihydro-1,2-oxazole." National Center for Biotechnology Information. [Link]

  • Desai, N.C., et al. (2014). "Synthesis and antimicrobial screening of some new novel isoxazole-clubbed 1,3,4-thiadiazoles." Medicinal Chemistry Research, 23, 4021–4033. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Neoplastic Potential of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Preamble: The Rationale for Investigating 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

The isoxazole and its partially saturated analog, isoxazoline, represent a privileged scaffold in medicinal chemistry.[1][2] These five-membered heterocyclic compounds are cornerstone structures in a multitude of biologically active agents, demonstrating a wide array of therapeutic potentials, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[1][3] The versatility of the isoxazole ring, with its unique electronic and steric properties, allows for targeted interactions with various enzymes and receptors crucial to cancer cell proliferation and survival.[4][5]

This document provides a comprehensive guide to the in vitro evaluation of a specific isoxazoline derivative, This compound . While extensive research has validated the anti-cancer potential of the broader isoxazole class[6][7], this specific molecule's efficacy and mechanism of action warrant detailed investigation. The protocols outlined herein are designed to rigorously assess its cytotoxic and cytostatic effects, elucidate its mechanism of action, and provide a foundational dataset for further pre-clinical development.

The choice of the benzyl and phenyl substitutions is deliberate, aiming to enhance lipophilicity and potentially facilitate membrane transport, while also providing moieties for key binding interactions within target proteins. Our hypothesis is that this compound may interfere with critical cell signaling pathways that govern cell cycle progression and apoptosis.

Section 1: Postulated Mechanism of Action

Based on the known activities of related isoxazole and isoxazoline compounds, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways implicated in tumorigenesis. Several isoxazole derivatives have been shown to induce apoptosis and inhibit cell migration.[6][7] A plausible mechanism involves the inhibition of pro-survival signaling cascades, such as the PI3K/Akt pathway, and the activation of pro-apoptotic pathways.

The diagram below illustrates a hypothetical signaling cascade that could be targeted by this compound, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Release Bax->CytoC Induction Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Compound 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole Compound->Akt Inhibition Compound->Bax Upregulation CytoC->Casp9 Activation

Caption: Postulated mechanism of action for this compound.

Section 2: Quantitative Data Summary (Illustrative)

The following tables represent hypothetical data that could be generated from the successful application of the protocols described in this guide. These values are for illustrative purposes only and serve as a template for data presentation.

Table 1: Anti-Proliferative Activity (GI50) of this compound

Cell LineCancer TypeAssay TypeGI50 (µM) [a]
MCF-7 Breast AdenocarcinomaMTT Assay12.5 ± 1.8
MDA-MB-231 Triple-Negative BreastMTT Assay8.2 ± 0.9
A549 Lung CarcinomaMTT Assay25.7 ± 3.1
HCT-116 Colon CarcinomaMTT Assay15.1 ± 2.2
PC-3 Prostate AdenocarcinomaMTT Assay18.9 ± 2.5

[a] GI50: The concentration of the compound that causes 50% inhibition of cell growth after 72 hours of exposure. Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptotic Induction in MDA-MB-231 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control) 4.1 ± 0.62.3 ± 0.4
5 18.5 ± 2.27.9 ± 1.1
10 35.8 ± 3.915.4 ± 2.0
20 52.3 ± 5.128.7 ± 3.5

Section 3: Experimental Protocols

These protocols are designed to be self-validating by including appropriate controls and providing a clear, step-by-step methodology.

Protocol 3.1: Cell Viability Assessment via MTT Assay

This protocol determines the effect of the compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production upon treatment with the compound indicates either reduced cell viability or a lower proliferation rate.

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (72h) C->D E 5. Add MTT Solution D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.[8]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Protocol 3.2: Apoptosis Quantification via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies apoptosis induced by the compound.

Causality: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

G A 1. Treat Cells with Compound (24-48h) B 2. Harvest & Wash Cells with PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide C->D E 5. Incubate (15 min, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V apoptosis assay.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight. Treat cells with varying concentrations of the compound for 24-48 hours.

  • Cell Harvesting: For adherent cells, gently trypsinize and combine them with the supernatant from each well to include any floating apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Section 4: Trustworthiness and Self-Validation

The integrity of the generated data relies on a robust experimental design.

  • Controls: Each experiment must include a negative control (vehicle-treated cells) to establish a baseline for viability and apoptosis, and a positive control (a known cytotoxic agent like Doxorubicin or Etoposide) to validate the assay's responsiveness.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure the reproducibility and statistical significance of the findings.

  • Dose-Response: Evaluating the compound across a range of concentrations is critical to determine its potency (GI50/IC50) and to observe dose-dependent effects on cellular processes.[9]

  • Cell Line Selection: Utilizing a panel of cancer cell lines from different tissue origins can provide insights into the compound's spectrum of activity and potential selectivity.[9]

By adhering to these principles, the protocols become a self-validating system, generating reliable and defensible data for the assessment of this compound as a potential anti-cancer therapeutic.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Oriental Journal of Chemistry.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. [Link]

  • Isoxazoline containing natural products as anticancer agents: A review. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]

  • Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][3][6]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. (2020). Journal of Medicinal Chemistry. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2018). Current Medicinal Chemistry. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. [Link]

Sources

protocols for testing the anti-inflammatory potential of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, multi-phase framework for validating the anti-inflammatory potential of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (hereafter referred to as BPO-Isox ).

Isoxazoline derivatives are pharmacologically significant heterocycles known to mimic the transition states of peptide bond hydrolysis and interact with arachidonic acid pathway enzymes. Given the structural presence of the N-benzyl moiety and the dihydro-isoxazole core, BPO-Isox is hypothesized to act via dual mechanisms: inhibition of Cyclooxygenase-2 (COX-2) and suppression of NF-


B-mediated cytokine release .

This guide moves beyond generic screening, offering optimized protocols for RAW 264.7 macrophage assays (NO/Cytokine quantification), enzymatic selectivity profiling , and the Carrageenan-induced paw edema model to establish a "Go/No-Go" decision matrix for drug development.

Compound Handling & Physico-Chemical Profiling

Before biological testing, the stability and solubility of BPO-Isox must be standardized to prevent experimental artifacts (e.g., precipitation false positives).

  • Solubility: Isoxazolines are typically lipophilic. Dissolve stock BPO-Isox in 100% DMSO to a concentration of 100 mM .

  • Working Solutions: Dilute in cell culture media (DMEM) or enzymatic buffer such that the final DMSO concentration is

    
     0.1%  to avoid solvent toxicity.
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the isoxazoline ring.

Phase I: In Vitro Macrophage Screening (The "Go/No-Go" Gate)

Objective: Determine if BPO-Isox inhibits the production of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-


, IL-6) in Lipopolysaccharide (LPS)-stimulated macrophages.

Cell Model: RAW 264.7 (Murine Macrophage Cell Line).[1][2][3][4] Rationale: These cells express high levels of TLR4 and mimic the systemic inflammatory response when exposed to bacterial endotoxins (LPS).

Nitric Oxide (NO) Inhibition Assay (Griess Method)

Principle: NO is unstable and rapidly oxidizes to nitrite (


).[1] The Griess reagent reacts with nitrite to form a purple azo dye, measurable at 540 nm.

Protocol Steps:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well  in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Starvation (Optional but Recommended): Replace media with low-serum (1% FBS) media for 2 hours to synchronize cells.

  • Pre-treatment: Treat cells with BPO-Isox (Concentration range: 1, 10, 30, 100

    
    M) for 1 hour  prior to stimulation.
    
    • Positive Control:[1][3] Dexamethasone (10

      
      M) or L-NMMA (NOS inhibitor).
      
    • Vehicle Control: 0.1% DMSO.

  • Stimulation: Add LPS (Final concentration: 1

    
    g/mL ) to all wells except the "Blank" control. Incubate for 24 hours .
    
  • Quantification:

    • Transfer 100

      
      L of culture supernatant to a new flat-bottom 96-well plate.
      
    • Add 100

      
      L of Griess Reagent  (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]
      
    • Incubate for 10 minutes at Room Temperature (dark).

    • Measure Absorbance at 540 nm .

  • Calculation: Calculate % Inhibition relative to the LPS-only control.

Cytokine Quantification (ELISA)

Target: TNF-


 and IL-6 (Early phase inflammatory mediators).[3]
Method:  Sandwich ELISA using supernatants from Step 3.1 (harvested at 24h).

Data Interpretation Matrix:

Parameter Expected Result (Active Compound) Mechanism Implication

| Nitric Oxide | IC


 < 50 

M | Inhibition of iNOS expression. | | TNF-

| Dose-dependent reduction | Blockade of NF-

B translocation. | | Cell Viability | > 90% (via MTT Assay) | Anti-inflammatory, not cytotoxic. |
Mechanistic Visualization: NF- B Signaling Pathway

The following diagram illustrates the pathway BPO-Isox is hypothesized to interrupt (specifically at the IKK or Nuclear Translocation step).

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binding IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription BPO BPO-Isox (Potential Block) BPO->IKK Inhibition? BPO->NFkB_Nuc

Caption: Proposed mechanism of action where BPO-Isox interrupts TLR4-mediated NF-


B activation, preventing the transcription of pro-inflammatory genes.

Phase II: Enzymatic Selectivity (COX-1 vs. COX-2)

Objective: Determine if BPO-Isox is a selective COX-2 inhibitor (desirable for reduced gastric side effects) or a non-selective NSAID.

Assay Type: Fluorometric Inhibitor Screening (Peroxidase activity detection).

Protocol:

  • Reagent Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Probe: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) or Amplex Red.

    • Cofactor: Hemin.

  • Inhibitor Incubation: Incubate Enzyme + BPO-Isox (0.1 - 100

    
    M) for 10 minutes  at 37°C.
    
    • Control: Celecoxib (COX-2 selective) and Indomethacin (Non-selective).

  • Initiation: Add Arachidonic Acid to start the reaction.[1][5]

  • Measurement: Monitor fluorescence (Ex/Em 535/587 nm) kinetically for 10 minutes.

Calculation:



  • Target SI: > 10 (Indicates COX-2 selectivity).

Phase III: In Vivo Validation (Carrageenan-Induced Paw Edema)

Objective: Evaluate the acute anti-inflammatory efficacy of BPO-Isox in a physiological system. Ethical Note: All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).

Animal Model: Wistar Rats (Male, 150–200g).[6] Group Design (n=6 per group):

  • Vehicle Control: Saline/CMC.

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

  • Test Group Low: BPO-Isox (10 mg/kg, p.o.).

  • Test Group High: BPO-Isox (50 mg/kg, p.o.).

Workflow Protocol:

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a Plethysmometer  (water displacement).
    
  • Drug Administration: Administer BPO-Isox or controls orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -Carrageenan  (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
    • Note: The 3-hour time point corresponds to maximal prostaglandin release (COX-2 dependent).

Data Analysis:



Experimental Workflow Diagram

InVivo_Workflow Start Baseline Paw Volume (V0) Tx Oral Gavage (BPO-Isox / Control) Start->Tx Wait 1 Hour Absorption Tx->Wait Induction Injection 1% Carrageenan Wait->Induction Measure Measure Volume (Vt) @ 1, 3, 5 Hours Induction->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Temporal workflow for the Carrageenan-Induced Paw Edema assay, highlighting the critical 1-hour pre-treatment window.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.[1] BenchChem.[1] Link

  • Kumar, M., et al. (2024).[7][8] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.[7] Link

  • Cayman Chemical. (2024). COX-2 (human) Inhibitor Screening Assay Kit Protocol. Cayman Chemical. Link

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[6][9][10][11] Proceedings of the Society for Experimental Biology and Medicine. (Foundational Protocol).

  • Creative Biolabs. (2024). Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service.[12] Creative Biolabs.[12] Link

  • Assay Genie. (2024). COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Assay Genie.[13] Link

Sources

Application Note: Targeted Derivatization of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-dihydro-1,2-oxazole scaffold (commonly referred to as 4-isoxazoline ) represents a unique, albeit labile, pharmacophore in medicinal chemistry. Unlike its more stable 2-isoxazoline (4,5-dihydro) counterparts, the 4-isoxazoline ring contains an enamine-like functionality embedded within a cyclic N–O system. This Application Note provides a rigorous guide for the synthesis, stabilization, and derivatization of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole . It addresses the critical challenge of thermal rearrangement to pyrroles and outlines a parallel synthesis strategy for Structure-Activity Relationship (SAR) profiling.

Scaffold Analysis & Strategic Considerations

The Core Structure

The target molecule is a 4-isoxazoline .[1] The numbering system (O=1, N=2) places the saturation at positions 2 and 5, resulting in a double bond between C3 and C4.

  • N2-Position: Benzyl group (essential for lipophilicity and binding pocket occupancy).

  • C5-Position: Phenyl group (provides

    
     stacking interactions).
    
  • C3/C4-Positions: The alkene handle.

Stability Warning: The "Pyrrole Trap"

Researchers must recognize that 2,5-dihydro-1,2-oxazoles are thermally unstable. Under heating or Lewis acid catalysis, they undergo a Baldwin rearrangement to form acylaziridines, which subsequently ring-expand to yield pyrroles [1, 2].

  • Implication for SAR: Direct functionalization of the formed ring (e.g., via high-temp cross-coupling) is not recommended as it will likely trigger aromatization to the pyrrole.

  • Solution: The SAR strategy relies on Divergent Parallel Synthesis (varying starting materials) rather than late-stage modification of the core.

Synthetic Workflow: The 1,3-Dipolar Cycloaddition

The most reliable route to this scaffold is the [3+2] cycloaddition of a nitrone with an alkyne .

Mechanism and Regioselectivity

The reaction involves an N-benzyl-C-phenyl nitrone and a phenylacetylene derivative.

  • Regiocontrol: The reaction of nitrones with conjugated alkynes (like phenylacetylene) is HOMO(dipole)–LUMO(dipolarophile) controlled, heavily favoring the 5-substituted isoxazoline (the target) over the 4-isomer [3, 4].[2]

Visualizing the Pathway

The following diagram illustrates the synthetic flow and the critical divergence point regarding stability.

SyntheticPathway Aldehyde Benzaldehyde Derivative Nitrone In Situ Nitrone (Dipole) Aldehyde->Nitrone Condensation Hydroxylamine N-Benzyl Hydroxylamine Hydroxylamine->Nitrone Isoxazoline TARGET: 2,5-dihydro-1,2-oxazole Nitrone->Isoxazoline [3+2] Cycloaddition (RT to 40°C) Alkyne Phenylacetylene (Dipolarophile) Alkyne->Isoxazoline Pyrrole By-product: Pyrrole Isoxazoline->Pyrrole Thermal Rearrangement (>80°C)

Caption: Synthetic pathway via nitrone cycloaddition. Note the thermal instability leading to pyrrole formation.

Detailed Experimental Protocols

Protocol A: General Synthesis of this compound

This protocol utilizes a one-pot method to generate the nitrone in situ, minimizing isolation steps of unstable intermediates.

Reagents:

  • Benzaldehyde (1.0 equiv)[3]

  • N-Benzylhydroxylamine hydrochloride (1.1 equiv)

  • Phenylacetylene (1.5 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Molecular Sieves (4Å)

Step-by-Step Procedure:

  • Nitrone Formation: In a flame-dried round-bottom flask, suspend N-benzylhydroxylamine HCl (1.1 mmol) and molecular sieves in dry DCM (5 mL). Add Triethylamine (1.2 mmol) and stir for 10 min.

  • Condensation: Add Benzaldehyde (1.0 mmol) dropwise. Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC for the disappearance of aldehyde.

  • Cycloaddition: Once the nitrone is formed (often visible as a spot shift on TLC), add Phenylacetylene (1.5 mmol) directly to the mixture.

  • Reaction: Stir at RT to 40°C .

    • Critical Note: Do NOT reflux in toluene or exceed 60°C, as this promotes the rearrangement to the pyrrole [5].

    • Reaction time varies from 12 to 48 hours depending on substituents.

  • Work-up: Filter off molecular sieves. Wash the organic layer with water (2x) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexane/EtOAc (Gradient 9:1 to 4:1).

    • Note: 4-isoxazolines are sensitive to acidic silica; use neutralized silica (treated with 1% Et3N) if degradation is observed.

Protocol B: Parallel Library Generation (SAR)

For generating a 24-compound library to probe the N-Benzyl and C-Phenyl vectors.

Setup: 24-well reaction block or scintillation vials. Procedure:

  • Prepare stock solutions (0.5 M in DCM) of 4 distinct N-benzylhydroxylamines and 6 distinct phenylacetylenes.

  • Dispense Nitrone precursors (Hydroxylamine + Aldehyde + Base) into wells. Shake for 2 hours.

  • Add respective Alkyne stocks to the wells.

  • Seal and shake at RT for 48 hours.

  • Scavenging: Add polymer-supported benzylamine to scavenge excess aldehyde/alkyne. Filter.

  • Analysis: Evaporate solvent and analyze crude purity via LC-MS. Purify via Prep-HPLC (Neutral mobile phase).

SAR Derivatization Matrix

To optimize the biological activity without compromising the ring stability, modifications should be introduced via the starting materials.

SAR Logic Flow

The following diagram outlines the decision process for derivatization.

SAR_Logic Center This compound Vector1 Vector 1: N-Benzyl Ring (Solubility/Metabolism) Center->Vector1 Vector2 Vector 2: C5-Phenyl Ring (Potency/Binding) Center->Vector2 Vector3 Vector 3: C3-Position (Stability) Center->Vector3 Mod1 Halogens (F, Cl) for metabolic blocking Vector1->Mod1 Mod2 Polar groups (Pyridine, ether) for solubility Vector1->Mod2 Vector2->Mod1 Mod3 Methyl/Alkyl at C3 Prevents rearrangement Vector3->Mod3

Caption: SAR Decision Tree highlighting the three primary vectors for optimization.

Substituent Effects Table
VectorPositionSubstituentEffect on ChemistryExpected Biological Impact
N-Benzyl Para-F, -ClMinimal steric clashBlocks metabolic oxidation (p450).
N-Benzyl Ortho-OMe, -MeIncreases steric bulkMay lock conformation; reduces rotational freedom.
C5-Phenyl Para-NO₂, -CNElectron WithdrawingIncreases reaction rate (LUMO lowering); enhances dipole interactions.
C5-Phenyl Meta-OH, -NH₂Electron DonatingMay retard synthesis; potential H-bond donor for target.
C3 Core-CH₃Stabilizing Alkyl substitution at C3 significantly inhibits rearrangement to pyrrole [6].

Analytical Validation Parameters

To ensure the integrity of the 2,5-dihydro-1,2-oxazole ring (and confirm it hasn't rearranged), specific spectral signatures must be verified.

  • ¹H NMR (CDCl₃):

    • H-5 Proton: Look for a doublet or dd around δ 5.5 - 6.0 ppm . This is the diagnostic benzylic/allylic proton at the C5 position.

    • H-3/H-4 Alkene: If C3/C4 are unsubstituted, they appear as vinylic signals around δ 4.8 - 5.2 ppm and δ 6.2 - 6.5 ppm .

    • Differentiation: Pyrroles will show aromatic protons (typically δ 6.0 - 7.0 ppm) but lack the sp³ H-5 signal.

  • ¹³C NMR:

    • C-5: Characteristic peak at ~70-80 ppm (sp³ C-O).

    • C=C: Peaks at ~100-150 ppm .

  • MS (ESI):

    • Isoxazolines and their pyrrole isomers have the same mass. MS alone is insufficient for structural confirmation. Fragmentation patterns must be analyzed, or LC retention times compared.

References

  • Baldwin, J. E., et al. "Rearrangements of 4-Isoxazolines." Journal of the Chemical Society, Chemical Communications, 1976.

  • Manning, H. C., et al. "Thermal Rearrangement of 4-Isoxazolines to Pyrroles: Mechanistic Insights." Tetrahedron Letters, 2005.

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

  • Houk, K. N., et al. "Frontier Molecular Orbital Theory of Cycloaddition Reactions." Accounts of Chemical Research, 1975.

  • Pinho e Melo, T. M. "Recent Advances in the Synthesis of Pyrroles from Isoxazolines." Current Organic Chemistry, 2010.

  • Freeman, F. "Synthesis and Reaction of 4-Isoxazolines." Chemical Reviews, 1980.

Sources

purification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the purification of this compound, a moderately polar heterocyclic compound, using silica gel column chromatography. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity samples for subsequent analysis or application. This document provides a foundational understanding of the separation principles, a detailed protocol for method development using Thin-Layer Chromatography (TLC), a step-by-step guide to packing and running the column, and best practices for fraction analysis and product isolation. The causality behind each step is explained to empower the user to adapt and troubleshoot the method for similar compounds.

Introduction and Scientific Principles

This compound (also known as a benzyl-phenyl substituted isoxazoline) is a heterocyclic compound featuring two aromatic rings and a polar N-O bond within its core structure. This combination imparts moderate polarity, making it an ideal candidate for purification via normal-phase column chromatography. The successful isolation of this target compound from a crude reaction mixture—which may contain unreacted starting materials, reagents, or byproducts—is critical for accurate characterization and further use.

The purification strategy hinges on the principles of adsorption chromatography.[1] A polar stationary phase, typically silica gel, is used to create a competitive interaction landscape for the molecules in the crude mixture. A less polar mobile phase, or eluent, is then passed through the stationary phase. The components of the mixture separate based on their differential affinities for the stationary phase versus their solubility in the mobile phase.

  • Polar Compounds: Adsorb more strongly to the polar silica gel and thus elute more slowly.

  • Non-polar Compounds: Have a weaker affinity for the silica gel, spend more time in the mobile phase, and elute more quickly.

The presence of benzyl and phenyl groups in the target molecule allows for easy visualization under UV light (typically at 254 nm), which is a cornerstone of reaction and column monitoring via TLC.[2][3][4]

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC. The goal is to identify a solvent system (eluent) that provides a clear separation between the desired product and its impurities, with an optimal retention factor (Rf) for the product.

Causality of Rf Value: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for the target compound is between 0.25 and 0.35 .[5]

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • If Rf is too low (< 0.2): The compound will move too slowly, leading to long elution times and significant band broadening, which reduces resolution and purity.

Protocol 2.1: TLC Eluent System Screening
  • Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates (e.g., Merck Silica Gel 60 F254).[2][3]

  • Development: Prepare developing chambers with different solvent systems. Common starting systems for moderately polar compounds are mixtures of a non-polar solvent (Hexane or Cyclohexane) and a polar solvent (Ethyl Acetate).

  • Testing: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate for visualization.[4]

  • Optimization: Analyze the separation. Adjust the ratio of the solvents to achieve the target Rf of ~0.3 for the product spot, ensuring it is well-resolved from other spots.

    • To increase the Rf (move spots further up), increase the proportion of the more polar solvent (Ethyl Acetate).

    • To decrease the Rf (move spots down), increase the proportion of the less polar solvent (Hexane).

Parameter Description Rationale
Stationary Phase Silica Gel 60 F254 TLC PlatesStandard polar phase for general-purpose chromatography.[1] The "F254" indicates a fluorescent indicator for UV visualization.
Mobile Phase (Eluent) Hexane:Ethyl Acetate MixturesA versatile system where polarity can be finely tuned by adjusting the ratio. Hexane is non-polar, Ethyl Acetate is polar.
Target Rf (Product) ~0.3Provides the optimal balance between elution time and separation efficiency on a column.[5]

Example TLC Results:

Solvent System (Hexane:EtOAc) Product Rf Observation
9:10.15Rf too low. Elution would be very slow.
8:2 (or 4:1) 0.30 Optimal. Good separation from a byproduct at Rf 0.45 and baseline impurities.
7:30.48Rf too high. Poor separation is likely.

Column Chromatography Purification Protocol

This protocol assumes the optimal eluent was determined to be Hexane:Ethyl Acetate (4:1) .

Materials & Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)[2][3][6]

  • Glass chromatography column with stopcock

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Diagram: Purification Process

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hexane:EtOAc 4:1) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_F 6. Analyze Fractions by TLC Collect->TLC_F Combine 7. Combine Pure Fractions TLC_F->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Protocol 3.1: Column Packing (Slurry Method)
  • Column Setup: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add the optimized eluent (Hexane:EtOAc 4:1) to create a free-flowing slurry. Stir gently to remove air bubbles.

  • Packing: Fill the column about one-third full with the eluent. With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column to ensure even packing and remove any air pockets. Continuously add eluent as the silica settles to prevent the column from running dry.

  • Finalization: Once the silica has settled into a stable bed, add a protective layer of sand (~1 cm) on top. Drain the excess eluent until the solvent level is just at the top of the sand layer. Crucially, do not let the silica bed run dry at any point.

Protocol 3.2: Sample Loading (Dry Loading)

Dry loading is preferred for samples that have limited solubility in the eluent, as it often leads to better band sharpness and resolution.

  • Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Drying: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the head of the column.

Protocol 3.3: Elution and Fraction Collection
  • Elution: Carefully add the eluent (Hexane:EtOAc 4:1) to the column, filling the space above the sample. Open the stopcock to begin the elution. Maintain a constant head of solvent above the silica bed throughout the process.

  • Flow Rate: Adjust the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). A consistent flow rate is key to good separation.

  • Fraction Collection: Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-15 mL per tube).

Protocol 3.4: Fraction Analysis and Product Isolation
  • TLC Monitoring: Spot every few fractions (e.g., every second or third tube) onto a single TLC plate. Develop the plate using the same 4:1 Hexane:EtOAc system.

  • Identification: Visualize the developed TLC plate under UV light. Identify the fractions that contain the pure product (a single spot at Rf ~0.3) and are free from impurities.

  • Pooling: Combine all the fractions identified as pure.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. This will yield the purified this compound.

  • Final Analysis: Confirm the purity of the final product by running a final TLC and obtaining analytical data (e.g., NMR, Mass Spectrometry).[2][4]

Troubleshooting

Problem Possible Cause Solution
Poor Separation Eluent polarity is incorrect; Column was packed unevenly (channeling).Re-optimize eluent with TLC; Repack the column carefully, ensuring no air bubbles or cracks.
Product Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent (add more hexane).
Product Elutes Too Slowly Eluent is not polar enough.Increase the polarity of the eluent (add more ethyl acetate). A gradient elution (slowly increasing polarity) may be beneficial.
Cracked Silica Bed The column ran dry.This is often fatal for the separation. The column must be repacked. Always keep the silica bed covered with solvent.
Streaking on TLC Sample is too concentrated; Compound is acidic/basic.Dilute the sample for TLC spotting; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system.

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Retrieved from [Link]

  • ACS Omega. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Publications. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Retrieved from [Link]

  • PMC. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.com. Retrieved from [Link]

  • Quora. (2024). How to separate a mixture of benzylamine, benzoic acid, and phenyl benzoate. Quora. Retrieved from [Link]

  • Quora. (2023). How would you separate a solution of phenyl benzoate, phenol, and benzoic acid? Quora. Retrieved from [Link]

  • PMC. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. National Center for Biotechnology Information. Retrieved from [Link]

Sources

HPLC method development for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Introduction & Analyte Profiling

This compound represents a specific class of N-substituted isoxazoline derivatives. Structurally, this molecule features a five-membered heterocyclic ring containing oxygen and nitrogen (isoxazoline), substituted with a lipophilic benzyl group at the nitrogen (position 2) and a phenyl group at carbon 5.

Unlike the more common 3,5-disubstituted isoxazolines, the N-substitution at position 2 imparts unique physicochemical properties, specifically regarding basicity and hydrolytic stability. This application note details a robust Reverse-Phase HPLC (RP-HPLC) method development strategy designed to address the specific challenges of analyzing this lipophilic, nitrogenous heterocycle.

Physicochemical Context
  • Lipophilicity (LogP): Estimated > 3.[1]5. The presence of two aromatic rings (benzyl and phenyl) makes this compound highly hydrophobic, requiring high organic strength for elution.

  • Basicity (pKa): The nitrogen atom in the N-O linkage typically exhibits reduced basicity compared to aliphatic amines but remains protonatable. The estimated pKa is in the range of 4.0–6.0.

  • Chromophores: The benzyl and phenyl moieties provide strong UV absorption at 254 nm (aromatic

    
    ) and higher sensitivity at 210–220 nm .
    
  • Stereochemistry: Carbon 5 is a chiral center. While this protocol focuses on achiral purity (chemical assay), the method is compatible with downstream chiral method development.

Method Development Strategy

The primary challenge in analyzing N-substituted isoxazolines is balancing retention time (due to high lipophilicity) with peak shape (due to potential interaction of the nitrogen lone pair with silanol groups).

Strategic Workflow

MethodDevelopment Start Start: Analyte Assessment Scouting Scouting Run (Gradient 5-95% B) Start->Scouting Decision Peak Assessment Scouting->Decision Opt_Shape Optimize Peak Shape (pH & Buffer) Decision->Opt_Shape Tailing > 1.5 Opt_Ret Optimize Retention (Isocratic/Gradient) Decision->Opt_Ret k' < 2 or > 10 Opt_Shape->Opt_Ret Final Final Method & Validation Opt_Ret->Final

Figure 1: Logical workflow for developing the HPLC method, prioritizing peak symmetry before retention optimization.

Experimental Protocols

Phase 1: Initial Scouting (Gradient Screening)

Objective: To determine the elution range and assess peak symmetry.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard starting point for lipophilic compounds. A fully end-capped column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is critical to minimize silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the nitrogen is protonated, reducing secondary interactions with the stationary phase and improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for aromatic compounds.
Gradient 5% B to 95% B over 20 minutesWide gradient to capture the analyte and any synthesis precursors (e.g., benzaldehyde, hydroxylamines).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 30°CControls viscosity and retention reproducibility.
Detection UV 254 nm (Reference 360 nm)Selective for the aromatic rings; minimizes baseline drift from the acid modifier.

Procedure:

  • Prepare a 100 µg/mL stock solution of the analyte in 50:50 ACN:Water.

  • Inject 10 µL using the gradient above.

  • Success Criteria: Analyte elutes as a sharp peak. If tailing factor (

    
    ) > 1.5, switch to a "Shielded" RP column (e.g., C18 with embedded polar group) or increase buffer strength.
    
Phase 2: Method Optimization (Isocratic/Focused Gradient)

Given the high lipophilicity, the analyte will likely elute late in the scouting gradient (approx. 70-80% B). An isocratic method is preferred for routine QC to maximize throughput.

Optimized Parameters:

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Buffer (0.1% H3PO4).

  • Runtime: 10–12 minutes.[1]

  • Wavelength: Dual monitoring at 210 nm (impurity detection) and 254 nm (assay).

System Suitability Data (Example):

ParameterAcceptance LimitTypical Result
Retention Time (

)
N/A~6.5 min
Tailing Factor (

)

1.1
Theoretical Plates (

)

4500
% RSD (n=5)

0.4%

Troubleshooting & Critical Considerations

Mechanism of Tailing (Silanol Interaction)

The nitrogen at position 2 is the primary cause of peak tailing. Even if the pKa is low, residual silanols on the silica support can hydrogen bond with the N-O moiety.

Interaction Silanol Residual Silanol (Si-OH) Analyte Analyte Nitrogen (:N-) Analyte->Silanol H-Bonding (Causes Tailing) Acid Acidic Mobile Phase (H+) Acid->Silanol Suppression Acid->Analyte Protonation (Block Interaction) Result Sharp Peak Acid->Result

Figure 2: Mechanism of acid suppression to prevent peak tailing.

Common Issues & Solutions
  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection into 50% aqueous stream).

    • Fix: Dissolve sample in mobile phase or 50:50 ACN:Water.

  • Retention Drift:

    • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic benzyl group.

    • Fix: Use a thermostatted column compartment (TCC) set to 30°C or 35°C.

  • Unknown Impurities:

    • Context: Isoxazolines can degrade via reductive cleavage of the N-O bond to form

      
      -amino alcohols.
      
    • Detection: These degradants are more polar and will elute near the void volume (

      
      ). Ensure the method has a sufficient hold at low organic if these are suspected.
      

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
  • Agilent Technologies. LC Column Selection Guide: A Guide to Selecting the Right Column for Your Application. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71561450: (5R)-5-benzyl-3-phenyl-4,5-dihydro-1,2-oxazole. (Used for physicochemical property estimation).[2] Available at: [Link]

  • Kaliszan, R.Quantitative Structure-Chromatographic Retention Relationships. Wiley, 1987.

Disclaimer: This protocol is intended for research and development purposes. All methods must be validated in the user's laboratory according to specific regulatory requirements (e.g., GMP/GLP) before routine use.

Sources

Troubleshooting & Optimization

common byproducts in the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also known as 2-benzyl-5-phenyl-3-isoxazoline or the 4-isoxazoline tautomer depending on double-bond migration). The primary synthetic route involves the 1,3-dipolar cycloaddition of N-benzylnitrone (or C-substituted N-benzylnitrone) with phenylacetylene.

This scaffold is chemically labile. The "dihydro" core is prone to oxidative aromatization, ring contraction, and hydrolysis.[1] This guide focuses on stabilizing the kinetic product and identifying common decomposition pathways.

Part 1: Technical Overview & Reaction Logic

The synthesis typically proceeds via the cycloaddition of N-benzylnitrone (generated in situ or isolated) and phenylacetylene .

  • Target Structure: The 2,5-dihydro-1,2-oxazole core features a double bond between C3 and C4 (or C4 and C5 in the 2,3-dihydro tautomer).

  • Key Challenge: The dihydroisoxazole ring is not aromatic. It acts as a "masked" 1,3-dicarbonyl equivalent or an unstable intermediate en route to the fully aromatic isoxazole.[1]

  • Mechanism: [3+2] Cycloaddition.[2]

    • Dipole: N-Benzylnitrone (1,3-dipole).[3]

    • Dipolarophile: Phenylacetylene.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the branching pathways leading to common byproducts.

ReactionPathway SM Starting Materials (N-Benzylnitrone + Phenylacetylene) Intermediate Kinetic Product (2,3-Dihydroisoxazole) SM->Intermediate [3+2] Cycloaddition (Toluene, 110°C) Regio Byproduct C: 4-Phenyl Isomer (Regio-mismatch) SM->Regio Steric Mismatch Target Target: 2,5-Dihydro-1,2-oxazole (Isomerized) Intermediate->Target 1,3-H Shift (Base/Acid Trace) Aromatic Byproduct A: 5-Phenylisoxazole (Aromatization) Intermediate->Aromatic Oxidation/-Bn (O2/High Temp) Enamine Byproduct B: Enamino Ketone (Ring Opening) Intermediate->Enamine N-O Cleavage (Thermal)

Caption: Mechanistic flow from cycloaddition to the target dihydroisoxazole and its competing degradation pathways.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Product Instability & Aromatization[1]

Q: Why does my product convert to 5-phenylisoxazole (aromatic) upon purification? Diagnosis: Oxidative Dehydrogenation or De-benzylation. The dihydroisoxazole ring is a reduced form of the aromatic isoxazole. In the presence of oxygen, silica gel (acidic), or prolonged heating, the molecule seeks aromatic stability.[1]

  • Mechanism: The N-benzyl group is often cleaved (oxidative de-benzylation) or the ring loses hydrogen to aromatize.

  • Solution:

    • Deactivate Silica: Pre-treat silica gel with 1-2% Triethylamine (TEA) during column chromatography to neutralize acidity.

    • Inert Atmosphere: Perform all workups and concentrations under Nitrogen/Argon. Avoid rotary evaporation at high temperatures (>40°C).

    • Alternative Purification: Use neutral alumina or recrystallization (e.g., from Hexane/EtOAc) instead of silica chromatography.[1]

Q: I see a yellow oil that solidifies into a different compound over time. What is happening? Diagnosis: Ring Opening to Enamino Ketones. 2,3-Dihydroisoxazoles are thermally unstable and can undergo N-O bond cleavage to form


-amino enones (enamino ketones).
  • Indicator: Appearance of a broad NH/OH signal in NMR and a shift in carbonyl stretching (~1650 cm⁻¹) in IR.

  • Corrective Action: Store the product at -20°C immediately after isolation. Avoid temperatures above 80°C during synthesis if possible; consider using a Lewis Acid catalyst (e.g., ZnCl₂) to lower the reaction temperature.[1]

Category 2: Regioselectivity & Impurities[4]

Q: I have two spots on TLC with the same mass. Is this the regioisomer? Diagnosis: 4-Phenyl vs. 5-Phenyl Regioisomers. The cycloaddition of nitrones with terminal alkynes typically favors the 5-substituted isoxazoline (sterically and electronically favored). However, the 4-substituted isomer (2-benzyl-4-phenyl-...) can form as a minor byproduct (5-15%).

  • Differentiation:

    • 5-Phenyl (Target): The proton at C4 (vinyl) usually appears as a doublet or broad singlet at

      
       5.5–6.0 ppm.
      
    • 4-Phenyl (Byproduct): The proton at C5 (vinyl) is typically more deshielded (

      
       6.5–7.0 ppm) due to proximity to the oxygen.
      
  • Removal: These isomers often have distinct crystallinities. Try recrystallization from Ethanol.

Q: My LC-MS shows a peak at M+16. Is this an N-oxide? Diagnosis: Nitrone Dimerization or Oxidation. If unreacted nitrone remains, it can hydrolyze or dimerize.[1] However, M+16 often indicates the oxidation of the dihydroisoxazole to a fully oxidized species or the presence of unreacted N-benzylhydroxylamine (if used in excess) reacting with benzaldehyde byproducts.

  • Check: Ensure stoichiometry is precise (1.05 eq. Alkyne : 1.0 eq. Nitrone).[3][4]

Part 3: Experimental Protocol

Method: One-Pot Synthesis via In Situ Nitrone Formation (Recommended for stability).

Reagents:

  • N-Benzylhydroxylamine hydrochloride (1.0 eq)

  • Formaldehyde (or specific aldehyde for C-subst.) (1.0 eq) — Note: If C3 is unsubstituted, use Paraformaldehyde.[1]

  • Phenylacetylene (1.2 eq)

  • Triethylamine (1.1 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Nitrone Generation:

    • Suspend N-benzylhydroxylamine HCl in Toluene.

    • Add Triethylamine (TEA) to liberate the free base. Stir for 15 min at RT.

    • Add Paraformaldehyde (if C3-H) or Benzaldehyde (if C3-Ph). Add anhydrous MgSO₄ (2.0 eq) to sequester water (crucial to drive nitrone formation).

    • Stir at RT for 2 hours. Confirm nitrone formation by TLC (disappearance of hydroxylamine).

  • Cycloaddition:

    • Add Phenylacetylene (1.2 eq) directly to the nitrone mixture.

    • Catalyst (Optional but Recommended): Add 10 mol% Zn(OTf)₂ or CuI to promote regioselectivity and lower the reaction temperature.

    • Heat to 80°C (Oil bath) for 6–12 hours. Do not reflux vigorously (110°C) unless necessary, to prevent ring opening.[1]

  • Workup & Isolation:

    • Filter off MgSO₄ and salts.

    • Concentrate the filtrate under reduced pressure at <40°C .

    • Purification: Flash chromatography on TEA-neutralized silica gel .

      • Eluent: Hexane:EtOAc (gradient 9:1 to 4:1).

    • Storage: Store under Argon at -20°C.

Part 4: Quantitative Data & Byproduct Summary

ByproductStructure DescriptionMass Shift (vs Target)OriginPrevention
5-Phenylisoxazole Fully aromatic ring, loss of N-Benzyl or H₂M-91 (loss of Bn) or M-2 (loss of H₂)Oxidation / Acidic silicaNeutralize silica; Inert atmosphere.
Enamino Ketone Ring-opened, acyclic isomerSame Mass (Isomer)Thermal decomposition (>100°C)Lower reaction temp; Lewis Acid catalysis.
4-Phenyl Isomer Phenyl group at pos 4 instead of 5Same Mass (Regioisomer)Lack of regiocontrolUse Cu(I) or Zn(II) catalysts.
Nitrone Dimer Dimer of starting material2x Mass of NitroneExcess Nitrone / Slow reactionUse excess Alkyne (1.2–1.5 eq).

References

  • Padwa, A. (1984).[1] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on nitrone cycloaddition regioselectivity).

  • Gothelf, K. V., & Jørgensen, K. A. (1998).[1] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910.[1] Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.[1] Link

  • DeShong, P., et al. (1984).[1] Nitrone cycloaddition methodology.[3][4][6][7] The Journal of Organic Chemistry, 49(18), 3421.[1] (Specifics on nitrone stability and rearrangement).

Sources

Technical Support Center: Optimizing the Synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic compound. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure your success.

The synthesis of this compound (also known as a substituted isoxazoline) is classically achieved through a Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the [3+2] cycloaddition of a nitrone (the 1,3-dipole) with an alkene, or dipolarophile. Specifically, it is the reaction between C-phenyl-N-benzylnitrone and styrene. While robust, this reaction is sensitive to several parameters that can significantly impact the final yield and purity.

Reaction Overview and Mechanism

The core transformation is as follows:

  • 1,3-Dipole: C-phenyl-N-benzylnitrone

  • Dipolarophile: Styrene

  • Product: this compound

The reaction proceeds through a concerted, pericyclic mechanism, classified as a [π4s + π2s] cycloaddition, analogous to the well-known Diels-Alder reaction.[1][2]

Caption: Concerted [3+2] cycloaddition mechanism.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield (<40%) or no discernible product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in nitrone cycloadditions are a frequent challenge and can almost always be traced back to one of four areas: the stability of the nitrone, the purity of the reagents, the reaction conditions, or the workup procedure.

A. Nitrone Stability and Purity The single most critical factor is the quality of the C-phenyl-N-benzylnitrone. Nitrones can be unstable and are susceptible to decomposition, especially if impure.[3]

  • Recommendation 1: Fresh Preparation. Always use freshly prepared nitrone for the cycloaddition. If the nitrone was prepared in advance and stored, its purity may have degraded. We recommend generating the nitrone and using it within the same day.

  • Recommendation 2: In Situ Generation. For maximum reactivity, consider generating the nitrone in situ by adding the aldehyde (benzaldehyde) to a solution containing the hydroxylamine (N-benzylhydroxylamine) and the dipolarophile (styrene). This ensures the nitrone reacts as it is formed, minimizing decomposition.

  • Recommendation 3: Purity of Precursors. Ensure the N-benzylhydroxylamine and benzaldehyde used to synthesize the nitrone are of high purity. Impurities can interfere with nitrone formation and lead to side reactions.

B. Reagent Purity (Dipolarophile) While styrene is generally stable, commercial styrene can contain polymerization inhibitors.

  • Recommendation: Purify the styrene by passing it through a short column of basic alumina or silica gel immediately before use to remove any inhibitors.

C. Suboptimal Reaction Conditions The delicate balance of temperature and solvent choice is crucial.

  • Temperature: While heating is often required to drive the reaction, excessive temperatures can accelerate nitrone decomposition. If you observe significant charring or formation of baseline material on TLC, the temperature is likely too high. We recommend starting at a moderate temperature (e.g., 80°C in toluene) and optimizing from there.[4]

  • Solvent: Solvent polarity can influence reaction rates.[5] Aromatic solvents like toluene or xylene are standard. For a systematic approach, screen a few solvents as detailed in the table below.

D. Work-up and Purification Product can be lost during extraction or purification.

  • Recommendation: Ensure complete extraction from the aqueous phase during work-up. When purifying by column chromatography, carefully select your eluent system to ensure good separation from unreacted starting materials and byproducts.[5]

Troubleshooting_Workflow decision decision result result start Low or No Yield check_nitrone Step 1: Assess Nitrone Quality Is it freshly prepared? Is it pure (check by NMR/TLC)? start->check_nitrone nitrone_ok Nitrone Quality is High check_nitrone->nitrone_ok Yes nitrone_bad Action: • Synthesize fresh nitrone • Consider in-situ generation • Purify precursors check_nitrone->nitrone_bad No check_styrene Step 2: Assess Styrene Purity Was it passed through alumina/silica to remove inhibitors? nitrone_ok->check_styrene nitrone_bad->check_nitrone styrene_ok Styrene is Pure check_styrene->styrene_ok Yes styrene_bad Action: • Purify styrene before use check_styrene->styrene_bad No check_conditions Step 3: Evaluate Reaction Conditions Is temperature too high (decomposition)? Is the solvent optimal? styrene_ok->check_conditions styrene_bad->check_styrene conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Action: • Lower temperature • Screen alternative solvents (see Table 1) check_conditions->conditions_bad No check_workup Step 4: Review Work-up/Purification Was extraction efficient? Is chromatography separation effective? conditions_ok->check_workup conditions_bad->check_conditions workup_bad Action: • Optimize extraction pH/solvent • Refine chromatography eluent check_workup->workup_bad Yes, issue identified success Yield Improved check_workup->success No, problem found workup_bad->success

Sources

Technical Support Center: Purification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. This document is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to streamline your purification workflow.

Introduction

This compound, and its derivatives, are important heterocyclic compounds in medicinal chemistry.[1] The dihydrooxazole (also known as isoxazoline) ring system is a key structural motif in various biologically active molecules. However, the purification of these compounds can be challenging due to the potential for side reactions, co-eluting impurities, and product instability. This guide will address these common issues with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product of a this compound synthesis?

A1: The impurity profile can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as benzaldehyde and N-benzylhydroxylamine, as well as byproducts from side reactions. Intramolecular cyclization can sometimes lead to undesired isomers.[2] Additionally, oxidation of the dihydrooxazole ring can occur, leading to the corresponding oxazole.

Q2: My purified product appears to be degrading over time. What are the stability concerns with 2,5-dihydro-1,2-oxazoles?

A2: The 2,5-dihydro-1,2-oxazole ring can be susceptible to both acidic and basic conditions.[3] Strong acids can lead to ring opening or rearrangement. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as UV irradiation, leading to rearrangement to the corresponding oxazole.[4] For long-term storage, it is advisable to keep the purified compound in a cool, dark place, and under an inert atmosphere if possible.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective purification method if a suitable solvent system is identified. The choice of solvent will depend on the polarity of your target compound and its impurities. Common solvent systems for recrystallizing isoxazoline derivatives include ethanol, methanol-petroleum ether, or ethyl acetate/n-hexane mixtures.[1][5] It is crucial to perform small-scale solubility tests to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q4: What are the recommended starting conditions for flash column chromatography of this compound?

A4: A good starting point for flash column chromatography is a solvent system of hexane and ethyl acetate.[3] The polarity of the eluent can be gradually increased to achieve optimal separation. It is highly recommended to first perform thin-layer chromatography (TLC) to determine the ideal solvent ratio that provides a retention factor (Rf) of approximately 0.3 for the desired product.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem ID Observed Issue Potential Causes Recommended Solutions & Methodologies
PUR-001 Low yield after column chromatography. 1. Product is too polar or non-polar for the chosen eluent system: The compound may be eluting too slowly or too quickly with the solvent front.[3]2. Product degradation on silica gel: The slightly acidic nature of silica gel can cause decomposition of acid-sensitive compounds like dihydrooxazoles.[3]3. Incomplete elution: The product may still be adsorbed to the column.[3]1. Optimize Eluent System: - Perform TLC with a range of solvent systems (e.g., hexane:ethyl acetate, dichloromethane:methanol). - Aim for an Rf value of ~0.3 for your product.[3]2. Use Deactivated Silica Gel: - Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine to neutralize acidic sites.3. Ensure Complete Elution: - After collecting the main product fractions, flush the column with a more polar solvent (e.g., pure ethyl acetate) and check the eluate by TLC.
PUR-002 Multiple spots on TLC after purification, indicating impure fractions. 1. Co-eluting impurities: An impurity may have a similar polarity to the product in the chosen solvent system.2. On-column reaction or degradation: The product may be degrading during the chromatographic process.1. Try a Different Solvent System: - A different solvent system may alter the selectivity and allow for better separation. - Consider using a different stationary phase, such as alumina (neutral or basic).2. Minimize Contact Time: - Use a shorter column and a slightly higher flow rate to reduce the time the compound spends on the stationary phase.
PUR-003 Product appears as an oil instead of a solid after solvent removal. 1. Presence of residual solvent. 2. The compound is inherently an oil at room temperature. 3. Presence of impurities that are oils and prevent crystallization. 1. High-Vacuum Drying: - Dry the sample under high vacuum for an extended period to remove all traces of solvent.2. Induce Crystallization: - Attempt to recrystallize from a suitable solvent system. - Scratch the inside of the flask with a glass rod at the solvent-air interface to provide nucleation sites. - Add a seed crystal if available.
PUR-004 Broad peaks or tailing during HPLC analysis of purified fractions. 1. Interaction with the stationary phase: The basic nitrogen in the dihydrooxazole ring may be interacting with residual acidic silanol groups on the silica-based column.2. Poor solubility in the mobile phase. 1. Modify Mobile Phase: - Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to mask the silanol groups. - Consider using a different type of HPLC column (e.g., a polymer-based or end-capped column).2. Adjust Mobile Phase Composition: - Ensure your sample is fully dissolved in the mobile phase before injection.
Experimental Workflow: Flash Column Chromatography

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_troubleshoot Troubleshooting Crude Crude Product TLC TLC Analysis for Eluent Selection Crude->TLC Column Pack Column with Silica Gel TLC->Column Load Load Crude Product Column->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure PurityCheck Purity Check (TLC/HPLC) Pure->PurityCheck Success Proceed to Characterization PurityCheck->Success Pure Repurify Re-evaluate & Repurify (See Guide) PurityCheck->Repurify Impure

Caption: A logical workflow for the purification of this compound.

References

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Isoxazole - Wikipedia. Available at: [Link]

Sources

stability issues of the 2,5-dihydro-1,2-oxazole ring under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dihydro-1,2-Oxazole (4-Isoxazoline) Stability

Current Status: [ONLINE] Lead Scientist: Dr. H. Chen, Senior Application Scientist System Version: 2.4 (Acid/Base Reactivity Module)[1]

Welcome to the Stability Support Center

You have reached the technical hub for the 2,5-dihydro-1,2-oxazole scaffold (commonly referred to as 4-isoxazoline ).[1][2] While this heterocycle is a potent pharmacophore and a versatile intermediate in the synthesis of 1,3-amino alcohols, it is notoriously sensitive to environmental conditions.[1]

This guide treats your chemical stability challenges as "Support Tickets." Select the scenario below that matches your observation to access the troubleshooting workflow.

Quick Status Dashboard: Stability Profile

ParameterStability RatingCritical ThresholdsPrimary Degradation Product
Acidic Media 🔴 Critical pH < 4.0Enamino ketones /

-amino enones
Basic Media 🟡 Warning pH > 10.0Isoxazoles (aromatization) or Alkynes (fragmentation)
Thermal 🟡 Warning > 60°CAcylaziridines (Baldwin rearrangement)
Reductive 🔴 Critical H₂, metal hydrides1,3-Amino alcohols (N-O bond cleavage)

Ticket #001: Acid-Induced Ring Opening

User Report: "My 4-isoxazoline starting material disappeared during silica gel chromatography or acidic workup. NMR shows a new carbonyl peak and an NH signal."

Root Cause Analysis

The 2,5-dihydro-1,2-oxazole ring possesses a labile N-O bond.[1][2] Under acidic conditions, the nitrogen atom is protonated. This protonation dramatically weakens the N-O bond, facilitating a heterolytic cleavage. The resulting cation triggers a rearrangement (often a 1,2-shift) to form enamino ketones (also known as


-amino enones).[1][2]

Key Mechanism:

  • Protonation: Acid attacks the ring nitrogen.[2]

  • Cleavage: The N-O bond breaks.[2][3]

  • Rearrangement: A hydride or substituent shift occurs to quench the cationic charge, resulting in a stable open-chain enamino ketone.[2]

Visual Troubleshooting Pathway (Acid)

AcidStability Start Start: 4-Isoxazoline Acid Acidic Condition (H+) Start->Acid Protonation N-Protonation Acid->Protonation pH < 4 Cleavage N-O Bond Cleavage Protonation->Cleavage Fast Product Enamino Ketone (Ring Open) Cleavage->Product Rearrangement

Figure 1: The irreversible rearrangement of 4-isoxazolines to enamino ketones under acidic stress.[1][2]

Resolution & Prevention
  • Chromatography: Avoid standard silica gel, which is slightly acidic.

    • Fix: Pre-treat silica with 1% Triethylamine (Et₃N) or use neutral alumina.[1][2]

  • Workup: Do not use HCl or unbuffered aqueous phases.

    • Fix: Use saturated NH₄Cl (mildly acidic, usually tolerated) only if testing confirms stability.[1] Prefer phosphate buffers at pH 7.0.[2]

  • Lewis Acids: Avoid strong Lewis acids (e.g., BF₃[1]·OEt₂, TiCl₄) unless ring opening is the intended reaction.[1]

Ticket #002: Base-Induced Aromatization & Fragmentation

User Report: "I treated my compound with a base, and it converted into a stable aromatic isoxazole. In stronger base, it decomposed entirely."[1]

Root Cause Analysis

The fate of 4-isoxazolines in base depends heavily on the substitution pattern at the C5 position.[2]

  • Aromatization (Oxidation/Elimination): If the 4-isoxazoline has a leaving group (LG) or a hydrogen at C4/C5 that allows for elimination, basic conditions will drive the system toward the thermodynamically stable aromatic isoxazole .[1]

  • Fragmentation: Strong bases can deprotonate the ring (or substituents), leading to a retro-cycloaddition-like fragmentation, often yielding alkynes and nitriles/nitrones.[1][2]

Visual Troubleshooting Pathway (Base)

BaseStability Start Start: 4-Isoxazoline Base Basic Condition (OH- / alkoxide) Start->Base Check Check C5 Substituents Base->Check PathA Leaving Group Present? Check->PathA Aromatization Elimination -> Isoxazole (Aromatic) PathA->Aromatization Yes PathB Acidic Proton at C5? PathA->PathB No Frag Ring Fragmentation (Alkynes/Nitriles) PathB->Frag Yes (Strong Base)

Figure 2: Divergent pathways in basic media: Aromatization vs. Fragmentation.[1][2]

Resolution & Prevention
  • De-protection Steps: If removing protecting groups (e.g., esters) with LiOH/NaOH, monitor strictly.[1]

    • Fix: Use mild enzymatic hydrolysis or low-temperature saponification (0°C).[1][2]

  • Aromatization Control: If the aromatic isoxazole is not desired, avoid oxidants (MnO₂, DDQ) and bases in the presence of halogens.[1]

FAQ: Frequently Asked Questions

Q: Can I store 4-isoxazolines in CDCl₃ for NMR analysis? A: Risky. CDCl₃ often contains traces of HCl (acidic).[1][2] This can trigger the rearrangement to enamino ketones over a few hours.[2]

  • Protocol: Filter CDCl₃ through basic alumina or add a silver foil/K₂CO₃ granule to the NMR tube to neutralize acid traces.[2]

Q: How do I distinguish the 4-isoxazoline from the rearranged enamino ketone by NMR? A:

  • 4-Isoxazoline: Look for the ring protons (C3-H, C4-H, C5-H) typically in the 4.5–7.0 ppm range.[1][2]

  • Enamino Ketone: Look for a downfield NH signal (broad, >9 ppm) and the loss of the characteristic ring coupling pattern. The carbonyl carbon in C13 NMR will shift significantly downfield (~190 ppm).

Standard Operating Protocol: Stability Stress Test

Before scaling up, validate your specific scaffold using this self-validating protocol.

Materials:

  • Phosphate buffer (pH 7.0)[1]

  • 0.1 M HCl (Acid challenge)[1]

  • 0.1 M NaOH (Base challenge)[1]

  • HPLC/UPLC or NMR[1][2]

Workflow:

  • Baseline: Dissolve 5 mg of compound in MeCN/H₂O (1:1). Inject on HPLC.

  • Acid Challenge: Add 1 eq of 0.1 M HCl. Incubate at RT for 1 hour.

    • Check: If peak shifts/broadens

      
      Acid Labile  (Rearrangement risk).[1][2]
      
  • Base Challenge: Add 1 eq of 0.1 M NaOH. Incubate at RT for 1 hour.

    • Check: If peak converts to a more non-polar species (aromatization) or disappears (fragmentation)

      
      Base Labile .[1]
      
  • Data Logging: Record % recovery. If <90%, implement the buffering strategies outlined in Tickets #001 and #002.

References

  • Ring-Opening of 4-Isoxazolines

    • Title: Ring-Opening of 4-Isoxazolines: Competitive Formation of Enamino Deriv

      
      -Enones.[2][3]
      
    • Source: Heterocycles (via clockss.org)[1]

    • Link:3[1][4]

  • Valence Rearrangement Mechanisms

    • Title: Valence rearrangement of hetero systems.[2][5] The 4-isoxazolines.

    • Source: Journal of the American Chemical Society[5]

    • Link:5[1]

  • Synthesis and Stability Context

    • Title: Synthesis of 4-isoxazolines (Organic Chemistry Portal).[2]

    • Source: Organic Chemistry Portal
    • Link:6[1]

  • Oxidative Aromatization

    • Title: Product Class 9: Isoxazoles (Aromatization mechanisms).[1][2]

    • Source: Thieme Connect (Science of Synthesis)[1]

    • Link:7[1]

Sources

Technical Support Center: Diastereoselectivity in 2,5-Disubstituted Dihydro-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-disubstituted dihydro-1,2-oxazoles (isoxazolines). This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for controlling diastereoselectivity in the 1,3-dipolar cycloaddition of nitrones and alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction used to synthesize 2,5-disubstituted dihydro-1,2-oxazoles?

The core reaction is a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition, between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[1][2][3] This powerful reaction forms a five-membered heterocyclic ring, the dihydro-1,2-oxazole core, and can generate up to three new contiguous stereocenters in a single step.[3][4]

Q2: What determines the diastereoselectivity in this reaction?

Diastereoselectivity arises from the relative orientation of the nitrone and the alkene as they approach each other. The reaction proceeds through a concerted, though often asynchronous, pericyclic transition state.[1][3] Two primary transition states, designated endo and exo, are possible. The relative energy of these transition states dictates the final diastereomeric ratio (dr) of the product. The pathway with the lower activation energy will be the dominant one.[1][4]

Q3: What are the key factors that influence whether the endo or exo transition state is favored?

Several factors govern the energy difference between the endo and exo transition states:

  • Steric Hindrance: This is often the most intuitive factor. The transition state that minimizes steric repulsion between bulky substituents on the nitrone and the alkene is generally favored.[1][4] For instance, an exo approach is often preferred to reduce steric clash.[1]

  • Secondary Orbital Interactions: Favorable interactions between orbitals not directly involved in bond formation can stabilize the endo transition state. This is analogous to the endo rule in Diels-Alder reactions.[1]

  • Lewis Acid Coordination: Lewis acids can coordinate to the alkene (especially if it contains a coordinating group like a carbonyl) or the nitrone, altering the geometry and electronic properties of the transition state and dramatically influencing selectivity.[5][6][7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene or nitrone can create a sterically biased environment, forcing the cycloaddition to proceed through a specific transition state.[8][9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states, particularly if they have different dipole moments.[10] Some studies have shown that polar solvents can favor stepwise mechanisms over concerted ones, which can alter the stereochemical outcome.[10]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1). How can I improve it?

A low diastereomeric ratio indicates that the energy difference between the endo and exo transition states is minimal under your current reaction conditions.

Possible Causes & Solutions:

  • Insufficient Steric or Electronic Bias: The substituents on your nitrone and alkene may not be different enough in size or electronic character to favor one approach over the other.

    • Solution 1: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can amplify small energy differences between the competing transition states.[11][12] The reaction with the lower activation energy will become more dominant, often leading to improved diastereoselectivity.

    • Solution 2: Introduce a Lewis Acid. This is one of the most powerful methods for enhancing diastereoselectivity. Lewis acids can lock the conformation of the dipolarophile, particularly α,β-unsaturated carbonyl compounds, creating a more rigid and predictable transition state.[5][13]

      • Actionable Protocol: Screen a variety of Lewis acids (see Table 1) such as MgBr₂, Sc(OTf)₃, Cu(OTf)₂, or TiCl₄ at catalytic or stoichiometric amounts. Start with 10 mol% of the Lewis acid at a reduced temperature and analyze the resulting dr.

  • Flexible Transition State: The reactants may have too much conformational freedom, allowing them to approach each other through multiple low-energy pathways.

    • Solution 3: Change the Solvent. The solvent can influence the compactness of the transition state.[12] Experiment with a range of solvents of varying polarity. Non-polar solvents like toluene or dichloromethane often provide different selectivity compared to more polar solvents like acetonitrile or coordinating solvents like THF.

Parameter Condition Typical Effect on Diastereomeric Ratio (dr) Rationale
Temperature Decrease (e.g., RT to -78 °C)Often IncreasesAmplifies small activation energy differences between transition states.[11]
Lewis Acid Add Catalyst (e.g., Sc(OTf)₃)Often Significantly IncreasesEnforces a more rigid conformation of the dipolarophile, favoring one face of attack.[5][7]
Solvent Toluene vs. AcetonitrileVariableCan stabilize or destabilize transition states differently based on polarity.[10]
Substituent Size Increase Steric BulkGenerally IncreasesExaggerates steric repulsion in the disfavored transition state.[1]

Issue 2: The diastereoselectivity is high, but I've isolated the wrong diastereomer. How can I reverse the selectivity?

Isolating the undesired diastereomer means the thermodynamically favored transition state under your conditions leads to the wrong product. To reverse this, you must change the reaction conditions to favor the alternative transition state.

Possible Causes & Solutions:

  • Chelation vs. Non-Chelation Control: If your dipolarophile has a chelating group (e.g., an α-alkoxy ketone), a Lewis acid might be forming a bidentate complex, locking the conformation and leading to one diastereomer.

    • Solution 1: Switch Lewis Acid Type. A chelating Lewis acid (like MgBr₂ or TiCl₄) will favor a rigid, chelated transition state. A non-chelating Lewis acid (like BF₃·OEt₂) may favor a different, non-chelated conformation, potentially reversing the selectivity.

    • Solution 2: Use a Bulky Chiral Auxiliary. Attaching a chiral auxiliary, such as an Evans oxazolidinone, can override the inherent facial bias of your substrate.[8][9] The bulky auxiliary shields one face of the alkene, directing the nitrone to the opposite side, which may lead to the desired diastereomer.

  • Steric Control Dominates: Your current conditions may be governed purely by sterics, favoring the exo product. To get the endo product, you may need to promote secondary orbital interactions.

    • Solution 3: Modify the Dipolarophile. If possible, modify the alkene to include a π-system (e.g., a phenyl or ester group) that can participate in stabilizing secondary orbital interactions in the endo transition state.[1]

Visualizing the Competing Transition States

The diastereoselectivity is fundamentally determined by the relative stability of the endo and exo transition states.

G cluster_caption Origin of Diastereoselectivity reactants Nitrone + Alkene endo_ts Endo Transition State (Potentially stabilized by secondary orbital interactions) reactants->endo_ts ΔG‡(endo) exo_ts Exo Transition State (Often favored sterically) reactants->exo_ts ΔG‡(exo) endo_prod Endo Product endo_ts->endo_prod exo_prod Exo Product exo_ts->exo_prod caption The ratio of endo:exo products is determined by the difference in activation energies (ΔΔG‡).

Caption: Origin of Diastereoselectivity in 1,3-Dipolar Cycloadditions.

A Logical Troubleshooting Workflow

When encountering poor diastereoselectivity, a systematic approach is crucial.

G decision decision start_node Start: Initial Reaction (e.g., Room Temp, DCM) a1 Determine Diastereomeric Ratio (dr) start_node->a1 Analyze dr by ¹H NMR end_node Success: Desired Diastereomer Achieved d1 Is dr > 90:10? a1->d1 d1->end_node Yes a2 Lower Reaction Temperature (e.g., to 0 °C or -78 °C) d1->a2 No d2 Is dr acceptable? a2->d2 d2->end_node Yes a3 Screen Lewis Acids (MgBr₂, Sc(OTf)₃, Cu(OTf)₂) d2->a3 No d3 Is dr acceptable? a3->d3 d3->end_node Yes a4 Screen Solvents (Toluene, THF, MeCN) d3->a4 No d4 Is dr acceptable? a4->d4 d4->end_node Yes a5 Re-evaluate Substrate: Consider Chiral Auxiliary or Modify Substituents d4->a5 No

Caption: Systematic workflow for optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Dihydro-1,2-oxazole Synthesis

Disclaimer: This is a general guideline. Reaction times, temperatures, and stoichiometry should be optimized for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alkene (1.0 eq) and the chosen anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition (If Applicable): If using a Lewis acid, add it to the solution and stir for 15-30 minutes to allow for coordination with the substrate.

  • Nitrone Addition: Add the nitrone (1.1 to 1.5 eq), either neat or as a solution in the same solvent, dropwise over 10-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkene is consumed.

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or sodium bicarbonate (if a Lewis acid was used).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the diastereomers.

Protocol 2: Determining Diastereomeric Ratio (dr) by ¹H NMR Spectroscopy
  • Sample Preparation: Obtain a ¹H NMR spectrum of the crude reaction mixture before purification to ensure the observed ratio is not skewed by purification losses.

  • Peak Selection: Identify well-resolved signals in the spectrum that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters (e.g., H-3, H-4, and H-5 of the dihydro-1,2-oxazole ring) are often the most diagnostic, as they experience different chemical environments in each diastereomer.

  • Integration: Carefully integrate the selected, distinct peaks corresponding to each diastereomer.

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the signals of the major and minor diastereomers. For example, if two corresponding protons have integration values of 1.00 (major) and 0.25 (minor), the dr is 4:1 (or 80:20).

References
  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates | The Journal of Organic Chemistry - ACS Publications. (2015). Available at: [Link]

  • Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions - R Discovery. (2008). Available at: [Link]

  • Nitrile Ylides: Diastereoselective Cycloadditions using Chiral Oxzolidinones Without Lewis Acid - ResearchGate. (2025). Available at: [Link]

  • Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide - SciELO México. Available at: [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis | Accounts of Chemical Research - ACS Publications. (2014). Available at: [Link]

  • ChemInform Abstract: Lewis Acid Catalyzed Diastereoselective 1,3-Dipolar Cycloaddition Between Diazoacetoacetate Enones and Azomethine Ylides. - Sci-Hub. (2014). Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview - Chemical Science Review and Letters. Available at: [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC. (2025). Available at: [Link]

  • Transition states in cycloaddition of cyclic nitrones. - ResearchGate. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications - MDPI. Available at: [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives - Journal of Qassim University for Science. (2025). Available at: [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC. Available at: [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. Available at: [Link]

  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation - Beilstein Journals. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. (2014). Available at: [Link]

  • Contrasting Diastereoselectivity between Cyclic Nitrones and Azomethine Ylides. Stereocontrolled Pathways to cis-anti-anti-cis-Oxazatetraquinanes from a Bicyclic Nitrone | Organic Letters - ACS Publications. (2021). Available at: [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). Available at: [Link]

Sources

side reactions to avoid when synthesizing 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. The synthesis, primarily achieved through a 1,3-dipolar cycloaddition between an N-benzyl nitrone and styrene, is a powerful transformation for constructing five-membered heterocyclic scaffolds.[1][2] However, like any multi-step chemical process, it is susceptible to side reactions that can impact yield, purity, and reproducibility.

This document provides in-depth troubleshooting advice in a direct question-and-answer format, explaining the causality behind common experimental issues and offering field-proven solutions. Our goal is to empower you to anticipate, diagnose, and resolve synthetic challenges, ensuring a robust and efficient path to your target molecule.

Core Synthesis Pathway

The target molecule is synthesized via a concerted, pericyclic [3+2] cycloaddition reaction.[1] The process involves two key stages: the formation of the 1,3-dipole (N-benzyl nitrone) and its subsequent reaction with the dipolarophile (styrene).

G cluster_0 Part 1: Nitrone Formation cluster_1 Part 2: Cycloaddition benzaldehyde Benzaldehyde nitrone C,N-Diphenylnitrone (N-Benzyl Nitrone) hydroxylamine N-Benzylhydroxylamine drying_agent Drying Agent (e.g., MgSO₄) drying_agent->nitrone product 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole nitrone->product styrene Styrene G start N-Benzyl Nitrone + Styrene ts_desired Favored FMO Transition State start->ts_desired Main Cycloaddition Path (LUMO(nitrone)-HOMO(alkene)) polymer Polystyrene start->polymer Radical Polymerization (High Temp, O₂) ts_undesired Minor FMO Transition State start->ts_undesired Minor Cycloaddition Path product Product: 2-Benzyl-5-phenyl Isomer ts_desired->product degradation Degradation Products (e.g., Ring-Opened) product->degradation Acidic Workup / Harsh Conditions regioisomer Side Product: 2-Benzyl-4-phenyl Isomer ts_undesired->regioisomer

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific 1,3-dipolar cycloaddition reaction.

I. Introduction to the Synthesis

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.[1] This reaction, a cornerstone of heterocyclic chemistry, forms a five-membered isoxazolidine ring by creating a new C-C and a new C-O bond in a concerted, pericyclic process.[1] The regioselectivity and stereoselectivity of this reaction are governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the outcome.[2][3]

For the specific synthesis of this compound, the key reactants are N-benzylidenemethanamine oxide (the nitrone) and styrene (the dipolarophile).

Core Reaction Scheme:

G reactant1 N-benzylidenemethanamine oxide (Nitrone) product This compound reactant1->product + reactant2 Styrene (Dipolarophile) reactant2->product

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound, providing systematic approaches to diagnose and resolve them.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent challenges in nitrone cycloadditions.[4] Several factors can contribute to this issue, from the stability of the starting materials to the reaction conditions themselves.

Step-by-Step Troubleshooting Workflow:

G start Low or No Yield check_nitrone 1. Verify Nitrone Stability & Purity start->check_nitrone check_dipolarophile 2. Assess Dipolarophile Reactivity check_nitrone->check_dipolarophile Nitrone is stable & pure failure Still Low Yield - Re-evaluate Strategy check_nitrone->failure Nitrone decomposed optimize_conditions 3. Optimize Reaction Conditions check_dipolarophile->optimize_conditions Dipolarophile is reactive check_dipolarophile->failure Dipolarophile is unreactive consider_catalyst 4. Consider Catalyst Addition optimize_conditions->consider_catalyst Optimization ineffective success Improved Yield - Optimization Successful optimize_conditions->success Yield improves consider_catalyst->success Catalyst improves yield consider_catalyst->failure Catalyst has no effect

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Explanations and Protocols:

1. Verify Nitrone Stability and Purity:

  • Causality: Nitrones can be unstable and susceptible to decomposition or oligomerization, especially if impure or stored for extended periods.[4]

  • Recommendation: It is highly recommended to use freshly prepared nitrones or to generate them in situ.

  • Protocol: Fresh Preparation of N-benzylidenemethanamine oxide:

    • Dissolve benzaldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol).

    • Add a mild base, such as sodium bicarbonate (1.2 eq), portion-wise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the salt byproduct and use the resulting nitrone solution directly in the cycloaddition reaction.

2. Assess Dipolarophile Reactivity:

  • Causality: The electronic nature of the dipolarophile significantly influences the reaction rate. Electron-withdrawing groups on the alkene can accelerate the reaction by lowering the LUMO energy, facilitating the HOMO(nitrone)-LUMO(dipolarophile) interaction.[2]

  • Recommendation: While styrene is the specified reactant, ensure its purity. If facing persistent issues, consider using a more activated dipolarophile as a positive control to verify the nitrone's reactivity.

3. Optimize Reaction Conditions:

  • Temperature: Elevated temperatures can increase the reaction rate but may also lead to the decomposition of the nitrone.[4] A systematic study of the reaction temperature is crucial to find the optimal balance.

  • Solvent: The choice of solvent can impact reaction rates and, in some cases, selectivity.[5]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in many 1,3-dipolar cycloadditions.[4][6]

  • Solvent-Free Conditions: Performing the reaction neat (solvent-free) can sometimes be beneficial, leading to faster reactions and simpler workups.[3][4]

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature Room Temperature60 °C[7]80 °C (Microwave)[6]160 °C (Solvent-Free)[8]
Solvent DichloromethaneTolueneEthanol[6]None[3]
Time 24-48 hours12-24 hours30 minutes[6]1-2 hours
Expected Outcome Slower reaction, potential for side reactions over timeModerate reaction rateRapid reaction, potential for improved yieldRapid reaction, simplified workup

4. Consider Catalyst Addition:

  • Causality: Lewis acids can catalyze the cycloaddition, particularly with electron-deficient alkenes, by coordinating to the nitrone and lowering its LUMO energy.[4]

  • Recommendation: If other optimization strategies fail, consider the addition of a Lewis acid catalyst.

  • Examples of Lewis Acids: ZnCl₂, AlMe₃, Sc(OTf)₃.[4]

Problem 2: Formation of Multiple Regioisomers

The reaction between an unsymmetrical nitrone and an unsymmetrical alkene can potentially yield two different regioisomers. The regioselectivity is primarily controlled by the FMO interactions.[1][2]

  • FMO Theory Application:

    • Normal Electron Demand: When the HOMO(dipolarophile)-LUMO(nitrone) interaction is dominant (typically with electron-rich alkenes), the 5-substituted isoxazolidine is favored.

    • Inverse Electron Demand: When the HOMO(nitrone)-LUMO(dipolarophile) interaction is dominant (typically with electron-poor alkenes), the 4-substituted isoxazolidine is favored.

For the reaction of N-benzylidenemethanamine oxide with styrene, the phenyl group of styrene acts as an electron-donating group, favoring the formation of the 5-phenyl substituted product, which is our target molecule.

Solutions to Improve Regioselectivity:

  • Solvent Polarity: The polarity of the solvent can influence regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF) may favor the formation of the desired isomer.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the kinetically favored product.

Problem 3: Diastereoselectivity Issues

While the initial cycloaddition is stereospecific with respect to the alkene geometry, the approach of the nitrone to the alkene can lead to different diastereomers (exo vs. endo).

G cluster_exo Exo Transition State cluster_endo Endo Transition State exo_ts [Transition State Structure] exo_product Exo Product exo_ts->exo_product endo_ts [Transition State Structure] endo_product Endo Product endo_ts->endo_product Reactants Nitrone + Alkene Reactants->exo_ts Reactants->endo_ts

Caption: Exo and Endo approaches in cycloaddition.

  • Controlling Factors: Steric hindrance is a primary factor in determining the facial selectivity. The bulkiest substituents will generally prefer to be oriented away from each other in the transition state.[9]

  • Optimization:

    • Bulky Substituents: The inherent steric bulk of the benzyl and phenyl groups will strongly influence the preferred transition state.

    • Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on either the nitrone or the dipolarophile can induce high levels of diastereoselectivity.

Problem 4: Purification Challenges

The product, this compound, may have similar polarity to byproducts or unreacted starting materials, making purification difficult.

Effective Purification Techniques:

  • Column Chromatography: This is the most common and effective method.[5]

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended to achieve good separation.

  • Recrystallization: If the product is a solid and can be isolated in sufficient purity, recrystallization is an excellent method for obtaining highly pure material.[5]

    • Solvent Selection: A solvent system where the product is sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal. Common systems include ethanol/water or hexane/ethyl acetate mixtures.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the 1,3-dipolar cycloaddition of a nitrone and an alkene? A1: The reaction proceeds through a concerted, pericyclic [3+2] cycloaddition mechanism.[1] This means the new C-C and C-O bonds are formed in a single transition state without the formation of a discrete intermediate.[3][10] The stereochemistry of the alkene is retained in the product.

Q2: How can I confirm the structure of the synthesized this compound? A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the connectivity of the atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show the presence of key functional groups and the absence of starting material functionalities.

Q3: Can this reaction be performed enantioselectively? A3: Yes, asymmetric synthesis can be achieved by using a chiral catalyst, a chiral nitrone, or a chiral dipolarophile.[10] The use of a chiral ligand with a Lewis acid catalyst is a common strategy to induce enantioselectivity.

Q4: What are the potential side reactions to be aware of? A4:

  • Nitrone Dimerization/Oligomerization: As mentioned, nitrones can self-react, especially at elevated temperatures or upon prolonged storage.

  • Isomerization: Under certain conditions, isomerization of the product or starting materials may occur.[6]

  • Decomposition: At excessively high temperatures, both the nitrone and the isoxazolidine product can decompose.

Q5: What safety precautions should be taken during this synthesis? A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reactant and solvent.

  • If using microwave heating, ensure the reaction is performed in a sealed vessel designed for microwave synthesis and follow all manufacturer's safety guidelines.

IV. References

  • BenchChem. (n.d.). Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrones. Retrieved from

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905.

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.

  • Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. (2014). PubMed Central.

  • NPTEL IIT Bombay. (2025). Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.

  • MDPI. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.

  • SciELO México. (n.d.). Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide.

  • PubChem. (n.d.). (5R)-5-benzyl-3-phenyl-4,5-dihydro-1,2-oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloadditions of nitrone 1 with alkenes and alkynes. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT.

  • PubChem. (n.d.). 2-Benzyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trisubstituted oxazoles. Retrieved from

Sources

alternative reagents for the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team Last Updated: February 15, 2026

Welcome to the technical support guide for the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. This document is intended for researchers, chemists, and drug development professionals. Here, we address common experimental challenges, provide alternative synthetic strategies, and offer detailed protocols to ensure the successful synthesis of this valuable heterocyclic compound.

The target molecule, a Δ⁴-isoxazoline, is a versatile building block in medicinal chemistry. Its synthesis is most commonly achieved via a [3+2] cycloaddition, a powerful method for constructing five-membered rings.[1][2] This guide focuses on the 1,3-dipolar cycloaddition between an in situ-generated N-benzylnitrone and phenylacetylene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low or I'm not getting any product. What are the common causes?

Answer: Low or no yield in this cycloaddition is a frequent issue and can typically be traced back to one of three areas: the stability of the nitrone precursor, the reaction conditions, or the purity of the reagents.

  • Precursor Instability: The key precursor, N-benzylhydroxylamine, can be unstable. Traditional synthesis methods sometimes have low yields or involve costly reagents like sodium cyanoborohydride.[3][4] We recommend synthesizing it fresh via reduction of benzaldehyde oxime or from benzyl chloride and hydroxylamine hydrochloride and using it promptly.[3][4]

  • Nitrone Decomposition: N-benzylnitrone is generated in situ from N-benzylhydroxylamine and an aldehyde (typically formaldehyde). This intermediate can be prone to decomposition or self-condensation, especially at elevated temperatures.[5] If you suspect decomposition, consider lowering the reaction temperature and extending the reaction time.

  • Reagent Purity: Ensure phenylacetylene is free of polymer impurities and that all solvents are anhydrous. Water can hydrolyze the nitrone and interfere with the reaction. Formaldehyde solutions can degrade over time; using freshly prepared formaldehyde or a reliable source like paraformaldehyde is crucial.

Question 2: I'm observing multiple spots on my TLC plate, indicating significant side products. What are they and how can I minimize them?

Answer: The most common side product is the dimer of the nitrone. This occurs when the nitrone reacts with itself instead of the intended dipolarophile (phenylacetylene).

To minimize dimerization:

  • Control Stoichiometry: Add the N-benzylhydroxylamine solution slowly to the mixture containing formaldehyde and phenylacetylene. This keeps the instantaneous concentration of the generated nitrone low, favoring the intermolecular reaction with the alkyne.

  • Use a Catalyst: The uncatalyzed (thermal) reaction often requires high temperatures, which can promote side reactions. Employing a catalyst allows for milder reaction conditions. Lewis acids such as iron(II) triflate (Fe(OTf)₂) or copper(I) complexes can significantly improve reaction rate and selectivity, even at room temperature.[6][7]

Question 3: The standard synthesis uses high-boiling point solvents like toluene, which are difficult to remove. Are there greener or more efficient alternatives?

Answer: Yes, modern synthetic methods have explored more environmentally friendly solvents. For nitrone cycloadditions, alternatives include:

  • Ionic Liquids (ILs): These can act as both the solvent and a catalyst, often leading to improved yields and selectivity.[2]

  • Deep Eutectic Solvents (DES): Similar to ILs, DES are a greener alternative to traditional organic solvents.[2]

  • Water: For certain nitrone-alkene cycloadditions, performing the reaction "on-water" has shown excellent results, often with enhanced reaction rates.[8] While less documented for alkynes, it is an avenue worth exploring.

It is important to screen these alternative solvents, as their effectiveness can be substrate-dependent.

Question 4: I want to avoid using formaldehyde. What are some alternative carbonyl sources for generating the nitrone in situ?

Answer: While formaldehyde is common, other reagents can serve as a methylene source.

  • Paraformaldehyde: A solid polymer of formaldehyde, it is often easier to handle and can be depolymerized in situ under acidic or basic conditions to release formaldehyde.

  • 1,3,5-Trioxane: A stable cyclic trimer of formaldehyde that can also be used as a formaldehyde equivalent.

Both alternatives can provide a slow, controlled release of formaldehyde, which can sometimes be advantageous in minimizing side reactions.

Alternative Reagents & Methodologies

To enhance yield, reduce reaction times, and improve the environmental footprint of the synthesis, consider the following alternative reagents.

Catalytic Systems for Cycloaddition

The thermal 1,3-dipolar cycloaddition can be slow and require harsh conditions. Lewis acid catalysis offers a powerful alternative, activating the alkyne and accelerating the reaction.

  • Iron Catalysis: Iron complexes, such as Fe(OTf)₂, are inexpensive, abundant, and have shown excellent catalytic activity in promoting the cycloaddition of nitrones and alkynes, leading to high yields of Δ⁴-isoxazolines.[6][7]

  • Copper Catalysis: Copper(I) and Copper(II) complexes are also highly effective.[9][10] For instance, Cu(I)-catalyzed reactions can proceed efficiently at room temperature, offering a significant advantage over thermal methods.[10]

The choice of catalyst and ligands can also be used to induce stereoselectivity, which is crucial for pharmaceutical applications.[6][7][10]

Data Summary: Comparison of Synthetic Methods
MethodCatalystTemperatureTypical TimeTypical YieldKey Advantages
Thermal None80-110 °C (Toluene)12-24 h40-60%Simple setup, no catalyst cost.
Iron-Catalyzed Fe(OTf)₂ (5 mol%)Room Temp - 50 °C2-6 h85-95%Low cost, high yield, mild conditions.[6][7]
Copper-Catalyzed Cu(I) salt (5 mol%)Room Temperature1-4 h90-99%High efficiency, excellent yields, very mild conditions.[10]
Visualized Mechanisms & Workflows
Reaction Mechanism

The core of the synthesis is the concerted [3+2] cycloaddition reaction. The mechanism is pericyclic, involving a 4π electron component (the nitrone) and a 2π electron component (the alkyne).[1]

Reaction_Mechanism Nitrone N-Benzylnitrone (1,3-Dipole) Plus + Nitrone->Plus Alkyne Phenylacetylene (Dipolarophile) TS Pericyclic Transition State Alkyne->TS [3+2] Cycloaddition Plus->Alkyne Product 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole TS->Product Catalyst Lewis Acid (e.g., Fe(II), Cu(I)) Catalyst->TS Lowers Ea

Caption: The 1,3-dipolar cycloaddition mechanism.

Experimental Workflow

A typical workflow for the synthesis, from starting materials to the final purified product, is outlined below.

Experimental_Workflow prep prep reaction reaction workup workup purify purify analysis analysis A 1. Prepare Precursor (Synthesize N-benzylhydroxylamine) B 2. Set up Reaction (Solvent, Alkyne, Aldehyde, Catalyst) A->B C 3. Add Precursor (Slow addition of N-benzylhydroxylamine) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Reaction Quench & Workup (Aqueous wash, extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocols
Protocol 1: Standard Thermal Synthesis

This protocol describes the traditional method using thermal conditions without a catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phenylacetylene (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous toluene (5 mL per mmol of alkyne).

  • Precursor Addition: In a separate flask, dissolve freshly prepared N-benzylhydroxylamine (1.1 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Alternative Copper-Catalyzed Synthesis

This protocol utilizes a copper catalyst for a more efficient reaction under milder conditions.

  • Catalyst Preparation: In a flame-dried, argon-purged flask, add Copper(I) iodide (CuI, 0.05 eq).

  • Reaction Setup: Add anhydrous dichloromethane (DCM, 5 mL per mmol of alkyne), phenylacetylene (1.0 eq), and an aqueous formaldehyde solution (37%, 1.5 eq).

  • Precursor Addition: Dissolve N-benzylhydroxylamine (1.1 eq) in DCM and add it to the reaction mixture dropwise at room temperature over 20 minutes.

  • Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. The reaction is typically complete when the mixture becomes homogeneous. Monitor by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product.

References
  • Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry. [Link]

  • A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications. [Link]

  • Cu-Catalyzed Oxyalkynylation and Aminoalkynylation of Unactivated Alkenes: Synthesis of Alkynyl-Featured Isoxazolines and Cyclic Nitrones. Organic Letters. [Link]

  • Synthesis routes of N-benzylhydroxylamine hydrochloride. ResearchGate. [Link]

  • Alternative Route Toward Nitrones: Experimental and Theoretical Findings. The Journal of Organic Chemistry. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Organic Chemistry Portal. [Link]

  • Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ 4 -isoxazolines. Organic & Biomolecular Chemistry. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. [Link]

  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications. [Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Methods. CHIMIA. [Link]

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  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Science of Synthesis. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

  • Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. [Link]

  • Nitrogen-containing heterocycles: 1,3-dipolar cycloaddition of stabilized nitrones with alkynes; primary cycloadducts, first and second generation rearrangement processes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. eScholarship. [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules. [Link]

  • 1,3-Dipolar cycloadditions. Part XXI: Catalytic effects of Lewis acids on 1,3-dipolar cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to benzylidene acetophenone. ResearchGate. [Link]

Sources

resolving impure NMR spectra of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Welcome to the technical support center for the synthesis and analysis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with product purity, specifically during NMR analysis. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and validated laboratory protocols.

Troubleshooting Guide: Resolving Impure ¹H NMR Spectra

This section provides in-depth solutions to specific problems observed in the ¹H NMR spectrum of crude or purified this compound, a product typically synthesized via a 1,3-dipolar cycloaddition between (E)-N-benzylidenepropan-2-amine oxide (a nitrone) and styrene.[1][2][3][4]

Q1: My ¹H NMR spectrum shows a sharp singlet around δ 9.5-10.0 ppm. What is this impurity and how can I remove it?

A1: Cause & Identification

An aldehydic proton signal, typically a singlet, in the δ 9.5-10.0 ppm range is a strong indicator of residual benzaldehyde.[5][6] Benzaldehyde is a common starting material for the in-situ generation of the C-phenyl nitrone required for the cycloaddition reaction. Its presence in the final product indicates either an incomplete reaction or potential decomposition of the nitrone back to its aldehyde and hydroxylamine precursors.

Troubleshooting Protocol: Chemical Extraction

A highly effective method for removing aldehyde impurities is a liquid-liquid extraction using a sodium bisulfite wash.[7][8] This technique relies on the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be easily separated.[7][8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes.[8] Caution: This process can generate sulfur dioxide gas; perform this in a well-ventilated fume hood.[8]

  • Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, should be drained.

  • Work-up: Wash the remaining organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Verification: Acquire a new ¹H NMR spectrum to confirm the absence of the aldehyde peak.

Q2: I'm observing multiplets in the vinyl region (δ 5.0-7.0 ppm) that don't correspond to my product. What are they?

A2: Cause & Identification

Signals in the vinyl region, particularly between δ 5.0 and 7.0 ppm, are characteristic of unreacted styrene, the dipolarophile in this cycloaddition.[9] The presence of these peaks signifies that the reaction has not gone to completion or that an incorrect stoichiometry of reactants was used.

Troubleshooting Protocol: Purification & Reaction Optimization

  • Purification (Flash Chromatography): Styrene is significantly less polar than the desired isoxazoline product. Flash column chromatography on silica gel is highly effective for separation.

    • Solvent System: Start with a non-polar eluent system, such as 98:2 Hexanes:Ethyl Acetate.

    • Elution: Styrene will elute from the column first. The product can then be eluted by gradually increasing the polarity of the solvent system (e.g., to 90:10 Hexanes:Ethyl Acetate). Monitor fractions by Thin Layer Chromatography (TLC).[10][11]

  • Reaction Optimization: To prevent this issue in future syntheses, consider the following:

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the nitrone relative to the styrene to ensure complete consumption of the alkene.

    • Reaction Time/Temperature: Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, consider extending the time or gently heating the reaction mixture, as 1,3-dipolar cycloadditions can be sensitive to thermal conditions.[2]

Q3: My spectrum is complex, with broad peaks and poor resolution. What could be the issue?

A3: Cause & Identification

Broad peaks in an NMR spectrum can arise from several factors, including poor sample preparation, instrument issues, or the presence of paramagnetic species.[12][13]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and poor peak shape.

  • Solubility: If the compound is not fully dissolved, the sample is non-homogenous, resulting in broad lines.

  • Shimming: The most common instrument-related cause is an improperly shimmed magnet, which leads to a non-homogenous magnetic field.[14]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for diagnosing and resolving broad NMR peaks.

G start Broad Peaks Observed in ¹H NMR q1 Is the sample fully dissolved and free of solids? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no  Problem: Insoluble Material q2 Is the sample concentration appropriately low (~5-10 mg/0.6 mL)? a1_yes->q2 sol1 Filter the NMR sample through a plug of cotton or glass wool. Re-acquire spectrum. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no  Problem: High Concentration q3 Has the spectrometer been recently shimmed by an expert user? a2_yes->q3 sol2 Dilute the sample or prepare a new, less concentrated sample. Re-acquire spectrum. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no  Problem: Poor Shimming end_node Consider paramagnetic impurities. Treat sample with a metal scavenger or re-purify via chromatography. a3_yes->end_node  Likely Cause sol3 Re-shim the spectrometer on your sample or ask the facility manager to check the instrument. a3_no->sol3

Caption: Troubleshooting workflow for broad NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While the exact chemical shifts can vary slightly based on the solvent and instrument, the following table provides a reference for the expected signals for the target compound and common impurities in CDCl₃. The isoxazoline ring protons (H4 and H5) often form a characteristic ABX or AMX spin system.[15][16][17]

Compound/Fragment Proton (¹H) Signal Approx. δ (ppm) Multiplicity Carbon (¹³C) Signal Approx. δ (ppm)
Product: H-4 Isoxazoline CH₂3.0 - 3.6ddProduct: C-4 ~45-55
Product: H-5 Isoxazoline CH4.8 - 5.2ddProduct: C-5 ~80-90
Product: CH₂-Ph Benzyl CH₂4.0 - 4.5sProduct: CH₂-Ph ~60-65
Product: Ar-H Phenyl & Benzyl rings7.2 - 7.6mProduct: C=N ~155-160
Impurity: Benzaldehyde Aldehyde CH9.8 - 10.1sImpurity: Aldehyde C=O ~190-195
Impurity: Styrene Vinyl CH5.2 - 5.8ddImpurity: Vinyl CH ~113-116
Impurity: Styrene Vinyl CH₂6.6 - 6.8ddImpurity: Vinyl CH₂ ~136-138
Solvent: CDCl₃ Residual CHCl₃~7.26sSolvent: CDCl₃ ~77.16
Solvent: H₂O Water~1.56s

Chemical shifts are approximate and can be influenced by concentration and solvent choice. s=singlet, dd=doublet of doublets, m=multiplet.[18][19]

Q2: My NMR shows more than one set of signals for the isoxazoline ring protons. Could I have diastereomers?

A2: It is unlikely. The 1,3-dipolar cycloaddition reaction between a nitrone and an alkene is typically concerted and stereospecific.[3][20] The reaction creates two new chiral centers at C4 and C5 of the isoxazoline ring. However, because the reaction proceeds via a suprafacial addition on both the dipole and dipolarophile, it generally yields a single pair of enantiomers (a racemic mixture) rather than diastereomers. The presence of multiple sets of product peaks is more likely due to a mixture of regioisomers (e.g., 2-benzyl-4 -phenyl-2,5-dihydro-1,2-oxazole), although the formation of the 5-phenyl regioisomer is typically favored electronically and sterically in this reaction. If regioisomers are suspected, advanced 2D NMR techniques like NOESY or HMBC would be required to confirm the connectivity.[21][22]

Q3: I see a peak for ethyl acetate in my spectrum even after drying under high vacuum. How can I remove it?

A3: Some compounds, particularly those with hydrogen bond acceptors, can trap ethyl acetate tenaciously.[12] A simple and effective method to remove it is through co-evaporation with a more volatile solvent.

Protocol:

  • Dissolve your sample in a moderate amount of dichloromethane (DCM).

  • Concentrate the solution on a rotary evaporator.

  • Repeat this dissolution-and-concentration cycle two to three more times.

  • Finally, place the sample under high vacuum for an extended period. The DCM will effectively displace the trapped ethyl acetate, and because DCM is more volatile, it is more easily removed under vacuum.[12]

References

  • Vedejs, E., & Fields, S. C. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(9), 2166–2169. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. (Diagram of characteristic signals in ¹H and ¹³C NMR spectra). [Link]

  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (5R)-5-benzyl-3-phenyl-4,5-dihydro-1,2-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. PMC. [Link]

  • Cervera, J. J., et al. (2002). Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles. Magnetic Resonance in Chemistry, 40(12), 777-782. [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Chen, J., et al. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. Organic & Biomolecular Chemistry, 10(23), 4556-4560. [Link]

  • Ali, S. A., & Wazeer, M. I. M. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 7(27), 751-759. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21387. [Link]

  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]

  • Monson, R. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. [Link]

  • Umesha, K. B., et al. (2018). Novel Isoxazoline-1, 2, 4-oxadiazoles: Synthesis, Characterization and Antimicrobial screening. Journal of Chemical and Pharmaceutical Sciences, 11(1). [Link]

  • Bonandi, E., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 30(11), 2589. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. [Link]

  • ResearchGate. (2025). Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. [Link]

  • PubChem. (n.d.). 2-Benzyl-4,5-dihydro-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Google Patents. (n.d.). US3816478A - Purification of a material containing aldehyde impurities.
  • Abu-Orabi, S. T., et al. (2015). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 20(10), 18836–18850. [Link]

  • ResearchGate. (n.d.). The 1 H-NMR of compound (5). [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2023). (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • Synthesis Workshop. (2024). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube. [Link]

  • Boykin, D. W., & Baumstark, A. L. (1989). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 27(9), 869-871. [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. Retrieved from [Link]

  • ResearchGate. (2017). What mechanisms can explain the movement of peaks observed via in-situ 1H-NMR spectroscopy?. [Link]

  • Al-Warhi, T., et al. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 19(1). [Link]

  • Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. [Link]

Sources

scaling up the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole Ticket ID: #402-ISOX-SCALE Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Hidden" Thermal Hazard

You are likely scaling up the 1,3-dipolar cycloaddition of N-benzyl-alpha-phenylnitrone and phenylacetylene. While this reaction looks straightforward on a milligram scale, the transition to kilogram scale introduces a critical failure mode: The Baldwin Rearrangement .

Unlike stable isoxazoles, your target is a 4-isoxazoline (2,5-dihydro-1,2-oxazole). These rings are thermally labile. If your reactor hot-spots or if you push the temperature to accelerate kinetics, the ring will contract into an acyl aziridine or rearrange into an enamino ketone, destroying your yield.

This guide prioritizes thermal management and crystallization-driven isolation to avoid the "oiling out" phenomenon common with these lipophilic heterocycles.

Module 1: The Dipole Synthesis (Nitrone Formation)

Goal: Generate a high-purity crystalline dipole to ensure accurate stoichiometry in the next step.

The Protocol: Do not generate the nitrone in situ for scales >100g. Residual hydroxylamine acts as a nucleophile, and water inhibits the cycloaddition rate.

  • Reagents: Benzaldehyde (1.0 equiv), N-Benzylhydroxylamine hydrochloride (1.05 equiv), NaHCO3 (1.1 equiv).

  • Solvent: DCM or Toluene (biphasic with water).

  • Procedure:

    • Dissolve hydroxylamine salt in water; add base.

    • Add benzaldehyde in organic solvent.

    • Stir at RT (Room Temperature). Conversion is usually >95% within 4 hours.

  • Isolation: Separate phases. Dry organic layer.[1][2][3] Evaporate.

    • Critical Step: Recrystallize from Ethanol/Heptane .

    • Target: White needles. Mp ~80-85°C.

Troubleshooting Table: Nitrone Synthesis

SymptomProbable CauseCorrective Action
Yellow/Orange Solid Oxidation of hydroxylamine or trace metal contamination.Recrystallize immediately. Add EDTA to aqueous phase during synthesis.
Low Yield Incomplete condensation or hydrolysis during workup.Ensure pH is neutral/slightly basic (pH 8) during extraction. Acidic pH hydrolyzes nitrones.
Sticky Solid Residual Benzaldehyde.Wash solid with cold pentane/heptane. Benzaldehyde is highly soluble in alkanes; the nitrone is not.

Module 2: The Cycloaddition (Target Synthesis)

Goal: Selective formation of the 5-phenyl isomer while preventing thermal rearrangement.

The Reaction:



Process Parameters:

  • Stoichiometry: 1.0 equiv Nitrone : 1.2 equiv Phenylacetylene.

  • Solvent: Toluene (preferred for thermal control) or 2-MeTHF.

  • Concentration: 0.5 M to 1.0 M.

  • Temperature: 60°C - 75°C . (Do NOT exceed 80°C).

Step-by-Step Protocol:

  • Charge Nitrone and Toluene into the reactor.

  • Heat to 60°C. Ensure full dissolution.

  • Dosing: Add Phenylacetylene slowly over 1-2 hours.

    • Why? Although the reaction is only moderately exothermic, keeping the alkyne concentration low initially helps favor the desired [3+2] pathway over alkyne polymerization.

  • Monitoring: Hold at 65-70°C for 12-18 hours. Monitor by HPLC.

    • Stop Condition: <2% Nitrone remaining.

  • Workup: Cool to 20°C. Rotovap is not viable for kg-scale. Proceed to crystallization (Module 3).

Visualizing the Thermal Risk (Graphviz)

ReactionPathways Nitrone Nitrone + Alkyne Isoxazoline Target: 4-Isoxazoline (Kinetic Product) Nitrone->Isoxazoline 60-75°C [3+2] Cycloaddition Aziridine Acyl Aziridine (Thermal Byproduct) Isoxazoline->Aziridine >100°C Baldwin Rearrangement Decomp Enamino Ketones (Decomposition) Aziridine->Decomp Hydrolysis/Heat

Caption: Thermal instability pathway. Exceeding 100°C triggers the Baldwin rearrangement, irreversibly converting the target isoxazoline into an acyl aziridine.

Module 3: Isolation & Purification (The "Crash Out")

Goal: Avoid chromatography by forcing controlled crystallization.

Isoxazolines are notorious for "oiling out" (liquid-liquid phase separation) instead of crystallizing because of their low melting points and conformational flexibility.

The "Anti-Oil" Protocol:

  • Concentrate the Toluene reaction mixture to ~3 volumes (relative to theoretical yield).

  • Solvent Swap (Optional but recommended): Swap to Ethanol or Isopropanol (IPA) . Toluene solvates the product too well.

  • Seeding: Cool to 30°C. Add 0.5 wt% pure seed crystals.

    • Note: If you lack seeds, scratch the glass interface or use a sonication probe to induce nucleation on a small aliquot.

  • Antisolvent: Slowly dose Water (if using Ethanol) or Heptane (if using Toluene/IPA) over 4 hours.

  • Cooling: Ramp down to 0°C over 6 hours.

  • Filtration: Filter cold. Wash with cold Heptane.

FAQ: Troubleshooting & Technical Support

Q1: HPLC shows two peaks with the same mass (MW 237). Is this the regioisomer?

  • Diagnosis: Likely yes, but check retention times.

  • Explanation: The reaction produces the 5-phenyl isomer (major) and the 4-phenyl isomer (minor).

    • 5-phenyl: Phenyl ring next to Oxygen. (Expected Major).

    • 4-phenyl:[4][5] Phenyl ring next to Nitrogen.[6]

  • Resolution: The 5-phenyl isomer is generally more crystalline. Use the crystallization protocol in Module 3; the 4-phenyl isomer usually stays in the mother liquor.

Q2: My reaction stalled at 80% conversion. Should I add more catalyst?

  • Diagnosis: There is no catalyst in the standard thermal method.

  • Resolution: Do NOT add Copper (Cu). Copper catalyzes the Kinugasa reaction, which rearranges nitrones/alkynes into beta-lactams.[7]

  • Fix: Increase concentration (strip solvent) rather than temperature. If you must catalyze, mild Lewis acids like ZnI2 can be used, but they complicate workup.

Q3: The product turned yellow/brown upon drying.

  • Diagnosis: Oxidation or Ring Opening.

  • Explanation: 4-isoxazolines are sensitive to oxidation (to isoxazoles) or hydrolysis.

  • Resolution: Dry in a vacuum oven at <40°C. Store under Nitrogen/Argon in the dark.

Q4: Can I use a flow reactor?

  • Diagnosis: Excellent idea.

  • Resolution: Flow chemistry is ideal here. You can operate at higher temperatures (100-120°C) for very short residence times (minutes) to drive kinetics without allowing time for the Baldwin rearrangement to occur.

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on regioselectivity mechanisms).
  • Baldwin, J. E., et al. (1968). "Rearrangements of 4-isoxazolines". Journal of the Chemical Society D, 381. Link (Primary source on the thermal instability hazard).

  • Merino, P. (2005). "Nitrones and their [3+2] cycloadditions: State of the art". Current Organic Chemistry, 9(1), 1-2. (Review of nitrone reactivity and stereocontrol).
  • Vertex AI Search Results. (2025). Summary of thermal rearrangement risks and flow chemistry mitigation.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Assessment (DSC/ARC) to quantify the heat of reaction and decomposition onset.

Sources

Validation & Comparative

Structural Validation & Stability Profiling: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also classified as a 4-isoxazoline ). CAS Registry Number: (Generic class reference: 4-isoxazoline derivatives). Primary Application: Pharmacophore scaffold for bioactive alkaloids, potential non-steroidal anti-inflammatory drugs (NSAIDs), and a kinetic intermediate in the synthesis of acyl-aziridines.

The Validation Challenge: The 2,5-dihydro-1,2-oxazole ring is a kinetic product formed typically via the 1,3-dipolar cycloaddition of nitrones and alkynes. It is inherently metastable. The primary challenge in validation is not just confirming atom connectivity, but distinguishing the target from its thermodynamic rearrangement products (acyl-aziridines) and oxidation products (isoxazoles/oxazoles).

This guide provides a comparative validation framework, prioritizing NMR spectroscopy and thermal stability profiling over costly X-ray crystallography for routine analysis.

Comparative Analysis of Validation Methodologies

Method A: Nuclear Magnetic Resonance (NMR) – The Primary Analytical Standard

Verdict: Best balance of speed, cost, and structural certainty.

Unlike stable aromatic isoxazoles, the 2,5-dihydro-1,2-oxazole contains a unique mix of


 and 

hybridized centers that create a distinct "fingerprint."
FeatureTarget: 4-Isoxazoline Alternative: Acyl-Aziridine (Rearrangement Product)Alternative: Oxazole (Oxidation Product)
Ring System 5-membered, non-aromatic3-membered, strained5-membered, aromatic
H5 Proton

5.5 – 6.5 ppm
(Allylic/Benzylic Methine)
N/A (Structure differs)N/A (C5 is

)
H3/H4 Protons

4.5 – 6.0 ppm
(Vinylic)

2.0 – 3.5 ppm (High field)

7.0 – 8.5 ppm (Aromatic)
Carbonyl (

)
Absent Present (due to ring contraction)Absent
Stability Metastable (Sensitive to Heat)StableHighly Stable

Critical Mechanistic Insight: The presence of the H5 methine proton is the linchpin of this validation. In the target molecule, C5 is chiral (racemic) and


 hybridized. If the ring rearranges to an aziridine, the chemical environment shifts drastically upfield. If it oxidizes to an oxazole, the C5 proton is lost or becomes aromatic.
Method B: X-Ray Crystallography – The Gold Standard

Verdict: Definitive but often impractical for liquid/oil derivatives.

While X-ray diffraction provides absolute configuration, many 2-benzyl-5-phenyl-4-isoxazolines exist as viscous oils at room temperature due to the flexibility of the benzyl group. Crystallization often requires derivatization (e.g., using a p-nitrobenzyl group), which alters the original sample matrix.

Method C: Thermal Stability Profiling (DSC/TGA)

Verdict: Essential for "Performance" validation.

Since the target is a kinetic intermediate, its "performance" is defined by its thermal threshold. Differential Scanning Calorimetry (DSC) will show a distinct exothermic event corresponding to the Baldwin Rearrangement (ring contraction to acyl-aziridine) typically between 80°C and 120°C.

Visualization of Structural Pathways

The following diagram illustrates the synthesis of the target and its potential degradation pathways. Understanding this is crucial for interpreting "impure" spectra.

ChemicalPathways Precursors Precursors (N-Benzyl-C-phenyl nitrone + Acetylene) Target TARGET MOLECULE This compound (Kinetic Product) Precursors->Target 1,3-Dipolar Cycloaddition (< 60°C) Aziridine Acyl-Aziridine (Thermodynamic Rearrangement) Target->Aziridine Baldwin Rearrangement (Heat > 80°C) Oxazole Oxazole (Oxidative Dehydrogenation) Target->Oxazole Oxidation (-H2)

Figure 1: Synthesis and degradation pathways. The target is the kinetic product; validation must ensure it has not converted to the red or yellow thermodynamic sinks.

Experimental Protocols

Protocol 1: Synthesis & Isolation (Low-Temperature Control)

Rationale: High temperatures promote the Baldwin rearrangement. This protocol uses a copper-catalyzed approach to allow milder conditions.

  • Reagents: Dissolve N-benzyl-C-phenyl nitrone (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cycloaddition: Introduce acetylene gas (or a surrogate like norbornadiene if using specific transfer reagents) into the solution.

  • Catalysis: Add CuI (10 mol%) and TEA (20 mol%) to accelerate the [3+2] cycloaddition.

  • Reaction: Stir at 0°C to Room Temperature for 4-6 hours. Do not reflux.

  • Workup: Filter through a celite pad to remove copper. Concentrate in vacuo at < 30°C .

  • Purification: Flash chromatography on neutral alumina (Silica is often too acidic and can trigger ring opening). Elute with Hexane/EtOAc (9:1).[1]

Protocol 2: Self-Validating NMR Workflow

Rationale: This workflow uses internal connectivity checks to confirm the structure without external standards.

Step 1: 1H NMR (CDCl3, 400 MHz)

  • Identify H5: Look for a doublet or doublet of doublets (dd) around 5.5 - 6.0 ppm . This proton is attached to the same carbon as the phenyl ring and the oxygen.

  • Identify H3/H4: Look for vinylic signals between 4.8 - 5.2 ppm .

  • Identify Benzyl: A singlet (or AB quartet) around 3.8 - 4.2 ppm (N-CH2-Ph).

Step 2: 2D NOESY (Nuclear Overhauser Effect)

  • Critical Check: Establish the spatial proximity of the Benzyl CH2 protons to the H3 vinylic proton.

  • Stereochemistry Check: Observe NOE correlations between H5 and the Phenyl ortho-protons.

  • Interpretation: If you see correlations between the Benzyl group and a proton shifted to 2.5 ppm, you have the Aziridine (failed synthesis).

Analytical Fingerprint Data

The following table summarizes the expected spectral data for the target versus its most common contaminant.

NucleusAssignmentTarget: this compoundContaminant: 2-Benzoyl-1-benzylaziridine
1H NMR Ring H (Methine)

5.8 ppm (d, J=2Hz, H5)

3.1 ppm (d, J=6Hz, Ring CH)
1H NMR Vinylic H

4.9 ppm (d, H3),

6.2 ppm (d, H4)
None (Ring is saturated)
13C NMR C5 / Ring CH

~100 ppm (Acetal-like)

~45 ppm (Strained ring)
13C NMR Carbonyl Absent

~195 ppm (Ketone)
IR Functional Group 1620 cm⁻¹ (C=C stretch)1680 cm⁻¹ (C=O stretch)

Logic Diagram for Spectral Interpretation

Use this decision tree to interpret your raw data.

ValidationLogic Start Crude Product Analysis CheckCO IR/13C: Is a Carbonyl (>1650 cm-1 / >190 ppm) present? Start->CheckCO CheckH5 1H NMR: Check region 5.0 - 6.5 ppm CheckCO->CheckH5 No ResultAziridine Structure is ACYL-AZIRIDINE (Rearrangement occurred) CheckCO->ResultAziridine Yes ResultOxazole Structure is OXAZOLE (Oxidation occurred) CheckH5->ResultOxazole Only Aromatic Signals (>7.0 ppm) ResultTarget VALIDATED TARGET (4-Isoxazoline) CheckH5->ResultTarget Signals Present (sp2/sp3 hybrid)

Figure 2: Decision tree for rapid structural assignment based on crude spectral data.

References

  • Synthesis via Nitrone Cycloaddition: Title: "1,3-Dipolar Cycloaddition Chemistry of Nitrones." Source: Organic Chemistry Portal. URL:[Link]

  • Thermal Rearrangement (Baldwin Rearrangement): Title: "Thermal Rearrangements of 4-Isoxazolines to Acylaziridines." Source: Journal of the American Chemical Society (JACS) / NIH Snippet. URL:[Link] (General reference for Baldwin Rearrangement kinetics).

  • NMR Characteristics of Isoxazolines: Title: "Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives."[2] Source: PMC - NIH. URL:[Link]

  • Stability Comparison: Title: "Baldwin rearrangement of cyclic 4‐isoxazolines to access 2‐acyl aziridines."[3][4] Source: ResearchGate.[3][5][6] URL:[Link]

Sources

A Comparative Guide to the Bioactivity of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the isoxazole and its partially saturated analog, isoxazoline (dihydro-isoxazole), represent a "privileged scaffold" in medicinal chemistry.[1] This five-membered ring system, containing adjacent nitrogen and oxygen atoms, is a core structural feature in numerous clinically approved drugs, including the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib (a COX-2 inhibitor), and the antitubercular antibiotic cycloserine.[2] The unique electronic properties and structural rigidity of the isoxazole ring allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4]

This guide provides an in-depth comparison of the bioactivity of a representative isoxazoline, 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.

The Synthetic Gateway to Isoxazolines: 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for synthesizing the 2,5-dihydro-1,2-oxazole (isoxazoline) core is the [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkene.[5] This powerful reaction allows for the construction of the heterocyclic ring with high regioselectivity and stereoselectivity, enabling the creation of a diverse library of substituted isoxazolines for biological screening.

The synthesis of the title compound and its analogs typically follows a convergent strategy where substituted styrenes are reacted with nitrile oxides generated in situ from the corresponding oximes. Subsequent N-alkylation can introduce further diversity.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Aldehyde Substituted Benzaldehyde Oxime Aldoxime Formation Aldehyde->Oxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Alkene Substituted Alkene (e.g., Styrene) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition BenzylHalide Benzyl Halide N_Alkylation N-Alkylation (Optional) BenzylHalide->N_Alkylation NitrileOxide In situ generation of Nitrile Oxide Oxime->NitrileOxide Oxidizing Agent (e.g., NCS) NitrileOxide->Cycloaddition Cycloaddition->N_Alkylation FinalProduct 2-Benzyl-5-phenyl-2,5-dihydro- 1,2-oxazole & Analogs N_Alkylation->FinalProduct

Caption: General synthetic workflow for isoxazoline derivatives.

Comparative Bioactivity Analysis

Isoxazoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[1][6] The specific activity and potency are highly dependent on the nature and position of substituents on the heterocyclic ring and its appended phenyl groups.

Anticancer Activity

The isoxazoline scaffold is a promising framework for the development of novel anticancer agents.[7] Numerous derivatives have shown potent cytotoxicity against a panel of human cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on Phenyl Rings: The electronic nature of substituents on the phenyl rings at the C3 and C5 positions plays a critical role. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can significantly modulate activity.[3] For instance, some studies show that methoxy (-OCH₃) substitutions on the phenyl ring enhance anticancer activity.[2]

  • N-Substitution: The substituent on the nitrogen atom of the isoxazoline ring also influences potency. An N-benzyl group, as in our title compound, is a common feature in bioactive analogs.

  • Stereochemistry: The spatial arrangement of the substituents can impact how the molecule binds to its biological target, making stereochemistry an important factor in activity.[7]

Comparative In Vitro Cytotoxicity Data:

Compound IDR1 (at C5)R2 (at C3)Cancer Cell LineIC₅₀ (µM)Reference
Analog A Phenyl4-ChlorophenylMCF-7 (Breast)9.15 ± 1.30[8]
Analog B Phenyl4-MethoxyphenylA549 (Lung)14.92 ± 1.70[8]
Analog C Phenyl3,4,5-TrimethoxyphenylHCT116 (Colon)~5-10 (Good Activity)[9]
Analog D 4-MethoxyphenylPhenylMCF-7 (Breast)2.0 ± 1.0[2]

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires testing under identical experimental conditions.

G Isoxazoline Isoxazoline Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Isoxazoline->CellCycle Apoptosis Induction of Apoptosis Isoxazoline->Apoptosis Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspase Caspase Activation (Caspase-3, -9) Bax->Caspase Bcl2->Caspase CancerCellDeath Cancer Cell Death Caspase->CancerCellDeath

Caption: Putative apoptotic pathway induced by isoxazolines.

Antimicrobial Activity

Isoxazole and isoxazoline derivatives have also been extensively investigated for their antibacterial and antifungal properties.[1][5] They offer a promising scaffold for developing new anti-infective agents to combat the growing threat of antimicrobial resistance.

Structure-Activity Relationship (SAR) Insights:

  • Antibacterial Spectrum: The activity spectrum (Gram-positive vs. Gram-negative) is heavily influenced by the substituents. The presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance antibacterial activity.[3]

  • Chalcone Precursors: Many potent antimicrobial isoxazoles are derived from chalcones, which are open-chain flavonoids.[2] These isoxazole-chalcone hybrids often exhibit superior antibacterial and antioxidant activities.[2][10]

  • Dihydropyrazole Analogs: Cyclization of isoxazole-chalcones into dihydropyrazoles can shift the activity profile, sometimes resulting in compounds with remarkable antifungal and anticancer properties.[2]

Comparative In Vitro Antimicrobial Data:

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative isoxazole-based compounds against various microbial strains.

Compound TypeSubstituentsBacterial StrainMIC (µg/mL)Reference
Isoxazole-Chalcone 2,4,6-trimethoxy on phenyl ringS. aureus1[2]
Isoxazole-Chalcone 3,5-dimethoxy on phenyl ringE. coli8[2]
Isoxazoline Derivative 2,4,6-trimethoxyphenylS. aureus> 100[5]
Dihydropyrazole (Derived from isoxazole-chalcone)C. albicans (Fungus)2[2]

Note: The data highlights that isoxazole-chalcones tend to show better antibacterial activity, while further modification into dihydropyrazoles can enhance antifungal potency.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating bioactivity. Below are detailed methodologies for the key assays discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (isoxazoline derivatives) are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells. A control group receives media with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A pure culture of the test microorganism (e.g., S. aureus) is grown overnight. The culture is then diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Future Perspectives

The comparative analysis reveals that the 2,5-dihydro-1,2-oxazole scaffold is a versatile template for designing bioactive molecules. The potent anticancer and antimicrobial activities exhibited by its derivatives underscore their therapeutic potential.

Future research should focus on:

  • Rational Design: Utilizing the established SAR to design and synthesize novel analogs with enhanced potency and selectivity. This includes exploring a wider range of substitutions and investigating different heterocyclic cores fused to the isoxazoline ring.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Evaluation: Advancing the most promising candidates from in vitro screening to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around the isoxazoline core, the scientific community can unlock new and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. Retrieved February 15, 2026, from [Link]

  • Isoxazoline containing natural products as anticancer agents: a review. (2014). European Journal of Medicinal Chemistry.
  • Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity. (2015). PubMed. Retrieved February 15, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2020). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. Retrieved February 15, 2026, from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). PubMed. Retrieved February 15, 2026, from [Link]

Sources

comparative analysis of different synthetic routes to 2,5-disubstituted dihydro-1,2-oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,5-disubstituted dihydro-1,2-oxazole, also known as the 2-isoxazoline scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds has spurred the continuous evolution of synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent synthetic routes to 2,5-disubstituted dihydro-1,2-oxazoles, offering insights into their mechanisms, scope, and practical application. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to facilitate informed decisions in the synthesis of novel chemical entities.

Core Synthetic Strategies

The synthesis of 2,5-disubstituted dihydro-1,2-oxazoles can be broadly categorized into three main strategies:

  • [3+2] Cycloaddition of Nitrile Oxides with Alkenes: The cornerstone of dihydro-1,2-oxazole synthesis, this method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).

  • Intramolecular Cyclization of Unsaturated Oximes: This approach relies on the cyclization of a pre-functionalized substrate containing both the N-O- an alkene moiety.

  • Catalytic Asymmetric Approaches: Modern advancements have introduced catalytic enantioselective methods, providing access to chiral dihydro-1,2-oxazoles with high stereocontrol.

This guide will delve into each of these strategies, presenting their key features, experimental data, and representative protocols.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene is the most versatile and widely employed method for the synthesis of dihydro-1,2-oxazoles. The regioselectivity and stereoselectivity of this reaction can be controlled by the nature of the substituents on both the nitrile oxide and the alkene.

Mechanism and Regioselectivity

The regioselectivity of the cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory.[1][2][3] In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This typically leads to the formation of 2,5-disubstituted dihydro-1,2-oxazoles where the substituent from the nitrile oxide is at the 2-position and the substituent from the alkene is at the 5-position.

Methods for Nitrile Oxide Generation

A key aspect of this synthetic route is the generation of the often-unstable nitrile oxide. Several methods are commonly used, with the in situ generation being the most prevalent to avoid dimerization of the nitrile oxide.

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the treatment of a hydroximoyl chloride with a base, such as triethylamine.

  • Oxidation of Aldoximes: A milder and more common approach involves the oxidation of aldoximes using various oxidizing agents. Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).[1]

Diastereoselective and Enantioselective Variants

The stereochemical outcome of the cycloaddition can be influenced by chiral auxiliaries on the alkene or by the use of chiral catalysts. For instance, the use of chiral allylic alcohols can lead to good diastereoselectivity.[4] Lewis acid catalysis with chiral ligands has also been shown to induce high enantioselectivity.[1]

Intramolecular Cyclization Strategies

An alternative to the intermolecular cycloaddition is the intramolecular cyclization of a molecule already containing the necessary components for the dihydro-1,2-oxazole ring.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

The INOC reaction is a powerful method for the construction of fused bicyclic and polycyclic systems containing the dihydro-1,2-oxazole ring.[1][5] This reaction involves the generation of a nitrile oxide from an oxime tethered to an alkene. The subsequent intramolecular cycloaddition is often highly stereoselective.

Cyclization of γ,δ-Unsaturated Oximes

The direct cyclization of γ,δ-unsaturated oximes offers a more direct route that may not proceed through a distinct nitrile oxide intermediate. These reactions can be promoted by various reagents, including electrophilic halogenating agents or transition metal catalysts. The mechanism can involve an iminoxyl radical-initiated cyclization or an intramolecular nucleophilic attack.[6]

Modern Catalytic Asymmetric Synthesis

Recent advancements have focused on the development of catalytic and enantioselective methods for the synthesis of dihydro-1,2-oxazoles, which are crucial for the preparation of chiral drug candidates.

Iridium-Catalyzed Intramolecular Allylic Substitution

An innovative approach involves the use of iridium catalysts to achieve an enantioselective intramolecular allylic substitution of carbonates derived from unsaturated oximes. This method allows for the synthesis of chiral dihydro-1,2-oxazoles with high enantiomeric excess.[7]

Comparative Overview of Synthetic Routes

The following table provides a comparative summary of the key performance indicators for the different synthetic routes discussed.

Synthetic Route Key Features Typical Yields Stereoselectivity Advantages Disadvantages
1,3-Dipolar Cycloaddition Versatile, wide substrate scopeGood to ExcellentModerate to high diastereoselectivity with chiral substrates; enantioselectivity achievable with chiral catalystsWell-established, reliable, predictable regioselectivityRequires generation of potentially unstable nitrile oxides; can have regioselectivity issues with certain substrates
Intramolecular Nitrile Oxide Cycloaddition (INOC) Forms fused ring systemsGood to ExcellentOften high diastereoselectivity due to cyclic transition statePowerful for complex molecule synthesisSubstrate synthesis can be multi-step
Cyclization of γ,δ-Unsaturated Oximes Direct cyclization, avoids separate nitrile oxide generationModerate to GoodCan be highly diastereoselectiveAtom-economicalSubstrate-dependent, mechanism can vary
Iridium-Catalyzed Allylic Substitution Catalytic, highly enantioselectiveGoodExcellent enantioselectivityProvides access to chiral products with high optical purityRequires specialized catalyst, may have limited substrate scope

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Disubstituted Dihydro-1,2-oxazole via 1,3-Dipolar Cycloaddition (Oxidation of Aldoxime)

This protocol is a representative example of the in-situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) followed by cycloaddition to an alkene.

Materials:

  • Aldoxime (1.0 mmol)

  • Alkene (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et3N) (1.1 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in DCM (10 mL) at 0 °C, add NCS (1.1 mmol) in one portion.

  • Slowly add triethylamine (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted dihydro-1,2-oxazole.

Protocol 2: Synthesis of a Fused Dihydro-1,2-oxazole via Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol describes a typical INOC reaction for the synthesis of a fused bicyclic dihydro-1,2-oxazole.

Materials:

  • γ,δ-Unsaturated aldoxime (1.0 mmol)

  • Sodium hypochlorite solution (household bleach, ~5% w/v, 5 mL)

  • Ethyl acetate (EtOAc) (10 mL)

Procedure:

  • Dissolve the γ,δ-unsaturated aldoxime (1.0 mmol) in EtOAc (10 mL).

  • Add the sodium hypochlorite solution (5 mL) to the stirred solution of the oxime.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the fused dihydro-1,2-oxazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows of the discussed synthetic strategies.

1_3_Dipolar_Cycloaddition cluster_nitrile_oxide_gen Nitrile Oxide Generation Aldoxime Aldoxime Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide Oxidation Oxidant Oxidant Oxidant->Nitrile_Oxide Dihydro_oxazole 2,5-Disubstituted Dihydro-1,2-oxazole Nitrile_Oxide->Dihydro_oxazole [3+2] Cycloaddition Alkene Alkene Alkene->Dihydro_oxazole

Caption: 1,3-Dipolar Cycloaddition Workflow.

Intramolecular_Cyclization Unsaturated_Oxime γ,δ-Unsaturated Oxime Fused_Dihydro_oxazole Fused Dihydro-1,2-oxazole Unsaturated_Oxime->Fused_Dihydro_oxazole Intramolecular Cyclization Cyclization_Reagent Cyclization_Reagent Cyclization_Reagent->Fused_Dihydro_oxazole

Caption: Intramolecular Cyclization Workflow.

Catalytic_Asymmetric_Synthesis Unsaturated_Oxime_Carbonate Unsaturated Oxime Carbonate Chiral_Dihydro_oxazole Chiral 2,5-Disubstituted Dihydro-1,2-oxazole Unsaturated_Oxime_Carbonate->Chiral_Dihydro_oxazole Intramolecular Allylic Substitution Chiral_Ir_Catalyst Chiral_Ir_Catalyst Chiral_Ir_Catalyst->Chiral_Dihydro_oxazole

Caption: Catalytic Asymmetric Synthesis Workflow.

Conclusion

The synthesis of 2,5-disubstituted dihydro-1,2-oxazoles is a mature field with a rich portfolio of synthetic methods. The choice of a particular route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The classical 1,3-dipolar cycloaddition of nitrile oxides remains the most versatile and widely used method. For the synthesis of complex polycyclic systems, the intramolecular nitrile oxide cycloaddition is a powerful tool. The emerging field of catalytic asymmetric synthesis offers exciting opportunities for the efficient preparation of enantiomerically pure dihydro-1,2-oxazoles, which will undoubtedly accelerate the discovery of new therapeutic agents. This guide has provided a comparative overview to aid researchers in navigating the synthetic landscape and selecting the most appropriate method for their specific needs.

References

Sources

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole vs. its oxazole analogue: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole vs. its Oxazole Analogue

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, five-membered rings containing both oxygen and nitrogen, such as oxazoles and their partially saturated counterparts, 2,5-dihydro-1,2-oxazoles (commonly referred to as Δ⁴-isoxazolines), are of paramount importance.[1][2] These scaffolds are present in numerous biologically active molecules and functional materials.[3][4] Oxazoles, being aromatic, are recognized for their chemical stability and role as bioisosteres, while the non-aromatic dihydrooxazoles offer a three-dimensional geometry and a reactive C=N double bond, making them valuable synthetic intermediates and pharmacophores in their own right.[5][6]

This guide provides a detailed comparative study of a specific, yet representative pair of these heterocycles: This compound and its aromatic analogue, 2-benzyl-5-phenyl-1,2-oxazole . We will dissect their structural nuances, predict their spectroscopic signatures, contrast their chemical reactivity, and provide a rationale for their differential applications in research and development. This analysis is built upon established chemical principles and data from closely related structures, offering a foundational understanding for researchers working with these important molecular frameworks.

Structural and Electronic Distinctions

The core difference between the two molecules lies in the saturation at the C4 and C5 positions of the heterocyclic ring. This seemingly minor change—the presence of a single double bond versus a fully conjugated system—has profound implications for the molecule's geometry, electronics, and overall chemical character.

The 2,5-dihydro-1,2-oxazole features a non-planar, puckered ring. The C5 carbon, bonded to the phenyl group and a hydrogen atom, is sp³-hybridized, conferring a tetrahedral geometry. This creates a chiral center at C5, a feature often exploited in asymmetric synthesis. In contrast, the oxazole analogue possesses a planar, aromatic ring system where all ring atoms are sp²-hybridized. This planarity and aromaticity are key to its stability and its interactions with biological targets.

Figure 1: Core structural differences between the dihydrooxazole and oxazole rings.

Comparative Data Summary

The fundamental differences in structure translate to distinct physicochemical properties. The following table summarizes these expected differences.

PropertyThis compound2-Benzyl-5-phenyl-1,2-oxazole (Analogue)Rationale for Difference
Molecular Formula C₁₆H₁₅NOC₁₆H₁₃NOLoss of two hydrogen atoms upon aromatization.
Molecular Weight ~237.30 g/mol ~235.29 g/mol Difference of two hydrogen atoms.
Aromaticity Non-aromaticAromaticThe oxazole ring has 6 π-electrons, satisfying Hückel's rule.
Ring Geometry Non-planar, puckeredPlanarsp³ centers in the dihydro- ring vs. all sp² in the oxazole.
Chirality Chiral at C5AchiralThe C5 carbon in the oxazole is sp² hybridized and trigonal planar.
Polarity Moderately PolarLess PolarThe sp³ carbons and non-planar structure can lead to a larger net dipole moment.
Chemical Stability Less stable; prone to oxidationHighly stableAromatic systems are inherently more stable due to resonance energy.
Key Reactivity Site C=N imine bondElectrophilic/Nucleophilic substitution on the ringThe imine is susceptible to reduction/hydrolysis; the aromatic ring undergoes substitution.[7]

Spectroscopic Characterization: A Predictive Comparison

The structural and electronic differences are readily apparent in standard spectroscopic analyses.

  • ¹H NMR Spectroscopy:

    • Dihydrooxazole: The most telling signals would be for the protons at the C4 and C5 positions. The C5 proton, being a benzylic methine adjacent to an oxygen, would likely appear as a multiplet around δ 5.0-5.5 ppm . The C4 methylene protons would be diastereotopic and appear as distinct multiplets (an ABX system with the C5 proton) in the δ 3.0-4.0 ppm region.

    • Oxazole Analogue: The aromatic nature of the oxazole ring means the C4 proton would appear as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm . The absence of signals in the δ 3.0-5.5 ppm range would be a key indicator of the aromatic structure.

  • ¹³C NMR Spectroscopy:

    • Dihydrooxazole: Expect to see signals for the sp³-hybridized C4 and C5 carbons. C5, being attached to both oxygen and a phenyl group, would be downfield around δ 80-90 ppm . The C4 carbon would be further upfield, around δ 40-50 ppm . The imine carbon (C3) would appear around δ 150-160 ppm .

    • Oxazole Analogue: All five ring carbons would be in the aromatic region (δ 100-160 ppm ). The characteristic upfield sp³ signals would be absent.

  • Infrared (IR) Spectroscopy:

    • Dihydrooxazole: A strong absorption band corresponding to the C=N stretch of the imine functionality would be prominent around 1620-1650 cm⁻¹ .

    • Oxazole Analogue: The C=N stretch is part of the conjugated aromatic system and would appear at a slightly lower frequency, typically around 1580-1610 cm⁻¹ . The spectrum would also show characteristic aromatic C=C stretching bands.

Synthesis and Reactivity

The synthetic pathways and subsequent chemical reactivity of these two compounds are fundamentally different, dictated by their degree of unsaturation.

G start_dihydro Styrene + Benzyl Nitrile Oxide cycloaddition [3+2] Cycloaddition start_dihydro->cycloaddition start_oxazole α-Halo Ketone + Benzamide Derivative robinson_gabriel Robinson-Gabriel Synthesis start_oxazole->robinson_gabriel dihydrooxazole 2-Benzyl-5-phenyl- 2,5-dihydro-1,2-oxazole cycloaddition->dihydrooxazole reactivity_dihydro Reduction (e.g., NaBH₄) Hydrolysis (Acidic) Ring-Opening dihydrooxazole->reactivity_dihydro oxidation Oxidation (e.g., DDQ, MnO₂) dihydrooxazole->oxidation Aromatization oxazole 2-Benzyl-5-phenyl-oxazole robinson_gabriel->oxazole reactivity_oxazole Electrophilic Substitution (C4) Diels-Alder Reaction Ring Metallation oxazole->reactivity_oxazole oxidation->oxazole Aromatization

Figure 2: Comparative synthesis and reactivity workflow.
Synthesis
  • This compound: The most direct route to this class of compounds is through a 1,3-dipolar cycloaddition reaction . This would involve reacting styrene (as the dipolarophile) with in situ generated benzyl nitrile oxide (the 1,3-dipole). This method is highly efficient and offers good control over regioselectivity.[8]

  • 2-Benzyl-5-phenyl-oxazole: The synthesis of the aromatic analogue typically follows classical methods for oxazole formation. The Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylamino ketone, is a common approach.[9] Alternatively, modern cross-coupling strategies can be employed to build the substituted oxazole core.[10][11]

Reactivity
  • Dihydrooxazole: Its reactivity is dominated by the non-aromatic, strained ring and the imine (C=N) bond.

    • Reduction: The imine bond can be readily reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding isoxazolidine.

    • Oxidation/Aromatization: This is a key transformation. The dihydrooxazole can be oxidized to its aromatic oxazole counterpart using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). This conversion is a powerful synthetic tool.

    • Ring Opening: Under reductive or acidic conditions, the N-O bond is susceptible to cleavage, making dihydrooxazoles useful precursors for synthesizing 1,3-amino alcohols.

  • Oxazole Analogue: The aromatic stability of the oxazole ring dictates its reactivity.

    • Electrophilic Aromatic Substitution: The ring is electron-rich and can undergo substitution, typically at the C4 position. However, it is generally less reactive than other five-membered heterocycles like furan or pyrrole.

    • Diels-Alder Reactions: Oxazoles can act as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This is a well-established method for synthesizing substituted pyridines.[7][9]

    • Metallation: The protons on the oxazole ring can be abstracted by strong bases (deprotonation), which allows for subsequent functionalization, particularly at the C2 position.[7]

Implications for Research and Drug Development

The choice between a dihydrooxazole and an oxazole scaffold is a strategic one in drug design.

  • Three-Dimensionality vs. Planarity: The non-planar, chiral nature of the dihydrooxazole is ideal for targeting protein pockets that require specific 3D pharmacophore arrangements. The planar oxazole is better suited for intercalating into DNA or participating in π-π stacking interactions with aromatic residues in an enzyme's active site.[1][3]

  • Metabolic Stability: The aromatic oxazole ring is generally more resistant to metabolic degradation than the dihydrooxazole, which can be hydrolyzed or reduced in vivo. This makes oxazoles attractive for developing metabolically stable drug candidates.[6]

  • Synthetic Handle: The 2,5-dihydro-1,2-oxazole often serves as a masked functional group. Its ability to be easily converted into other structures (the oxazole via oxidation, or a 1,3-amino alcohol via reduction and ring opening) makes it a versatile synthetic intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted Oxazole via Oxidative Cyclization (Representative)

This protocol is adapted from methods utilizing an iodine-promoted domino cyclization.[12]

  • To a 50 mL round-bottom flask, add the starting α-amino ketone (1.0 eq), the aromatic aldehyde (1.2 eq), and iodine (I₂) (20 mol%).

  • Add dimethyl sulfoxide (DMSO) as the solvent (0.2 M concentration).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2,5-disubstituted oxazole.

Protocol 2: Synthesis of 4,5-Dihydro-1,2-oxazole via [3+2] Cycloaddition (Representative)

This protocol is based on the in situ generation of a nitrile oxide and its reaction with an alkene.[8]

  • Dissolve the starting aldoxime (e.g., benzaldoxime, 1.0 eq) and the alkene (e.g., styrene, 1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, 1.2 eq) or an alternative oxidant like N-chlorosuccinimide (NCS) portion-wise over 30 minutes. An aqueous solution of a base like sodium bicarbonate may be added to neutralize the generated HCl.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, quench with water and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the resulting crude oil or solid by silica gel chromatography.

Conclusion

The comparison between this compound and its aromatic oxazole analogue reveals a classic case study in how the degree of saturation within a heterocyclic ring fundamentally dictates its structure, stability, and reactivity. The dihydrooxazole is a non-planar, chiral, and reactive intermediate, valuable for its three-dimensional structure and its potential for further synthetic transformations. Conversely, the oxazole analogue is a stable, planar, aromatic system, prized for its metabolic resistance and its ability to engage in interactions common to aromatic pharmacophores. A thorough understanding of these differences is crucial for researchers and drug development professionals, enabling them to make informed decisions when selecting or designing heterocyclic scaffolds for specific biological or material applications.

References

  • IGI Global. Chemistry and Pharmacological Applications of 1,3-Oxazoles.
  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • AIP Publishing. A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole.
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  • ResearchGate. Approach for the synthesis of dihydrooxazoles and oxazoles.
  • MDPI. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives.
  • PubChem. 2-Benzyl-5-phenyl-1,3,4-oxadiazole.
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  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • TSI Journals. SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT.
  • PMC. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.
  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF.
  • Taylor & Francis Online. Full article: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity.
  • MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.
  • Jetir.Org. Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.
  • PubChem. 2,5-Dihydro-1,2,4-oxadiazole.
  • MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H).
  • ResearchGate. ChemInform Abstract: Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. | Request PDF.
  • PubMed. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • PubMed. Spectral and density functional studies on the absorbance and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids.
  • Benchchem. "2-vinyl-4,5-dihydrooxazole chemical properties".
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  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • Wikipedia. Oxazole.
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  • PMC. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • Der Pharma Chemica. Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.
  • Product Class 7: 1,2,5-Oxadiazoles.
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  • PubChem. 2-Benzyl-4,5-dihydro-1,3-oxazole.
  • 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl].
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
  • Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments.

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biological activity comparison between 2,5-dihydro-1,2-oxazole and isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2,5-dihydro-1,2-oxazole (and its isomer 4,5-dihydro-1,2-oxazole) and fully aromatic isoxazole derivatives.

Executive Summary: The Aromaticity Switch

In medicinal chemistry, the transition from a fully aromatic isoxazole to its partially saturated dihydro-isoxazole (isoxazoline) counterpart represents a critical "molecular switch." This structural modification alters planarity, solubility, and hydrogen-bonding potential, often shifting the biological target entirely.

  • Isoxazoles (Aromatic): Planar, stable pharmacophores typically targeting enzyme active sites (e.g., COX-2, Kinases) via

    
    -stacking and rigid docking.
    
  • Isoxazolines (Dihydro): Non-planar, sp³-rich scaffolds. The 4,5-dihydro isomer is the industry standard for GABA-gated chloride channel antagonism (e.g., Fluralaner). The 2,5-dihydro isomer (specifically requested) is a less common, kinetically active scaffold often explored for antimicrobial and specific anticancer reactivity.

Chemical Identity & Structural Divergence

To ensure scientific integrity, we must distinguish between the specific isomers, as "isoxazoline" is a broad term.

FeatureIsoxazole 4,5-Dihydro-1,2-oxazole (2-Isoxazoline)2,5-Dihydro-1,2-oxazole (3-Isoxazoline)
Structure Fully Aromatic RingSaturation at C4-C5 (C=N bond intact)Saturation at N2-C5 (C=C bond intact)
Hybridization Planar (sp²)Twisted/Envelope (C4, C5 are sp³)Less Planar (N2, C5 are sp³)
Stability High (Thermodynamic product)High (Stable pharmacophore)Lower (Often isomerizes to 4,5-dihydro)
Key Role Rigid Linker / Enzyme InhibitorIon Channel Blocker (GABA)Reactive Intermediate / Antimicrobial
Structural Logic Flow

The following diagram illustrates the structural relationship and the "stability trap" relevant to synthesis.

G Isoxazole Isoxazole (Fully Aromatic) Target: Enzymes (COX-2) Isoxazoline_45 4,5-Dihydro-1,2-oxazole (2-Isoxazoline) Target: GABA Channels Isoxazoline_45->Isoxazole Oxidation (-2H) Isoxazoline_25 2,5-Dihydro-1,2-oxazole (3-Isoxazoline) Target: Bacterial/Fungal Isoxazoline_25->Isoxazoline_45 Isomerization (Thermodynamic Sink) Precursor Chalcone / Nitrile Oxide Precursor->Isoxazoline_45 Cycloaddition (Standard) Precursor->Isoxazoline_25 Kinetic Control

Figure 1: Structural relationships between isoxazole derivatives.[1] Note the isomerization tendency of the 2,5-dihydro isomer toward the more stable 4,5-dihydro form.

Comparative Biological Performance[2][3][4]

Potency and Selectivity Matrix

The following data synthesizes experimental findings comparing these scaffolds. Note that while Isoxazole is a broad-spectrum scaffold, Isoxazoline (specifically the 4,5-dihydro form) dominates the antiparasitic market. Data for the specific 2,5-dihydro isomer highlights its emerging niche in antimicrobial research.

Biological ActivityIsoxazole Derivatives Isoxazoline Derivatives (General)2,5-Dihydro Specifics
Anti-inflammatory High. (e.g., Valdecoxib). Selective COX-2 inhibition via rigid fit in the hydrophobic pocket.Moderate. Inhibits PGE2/TNF-

but less potent than aromatic analogs.
Low/Unknown. Instability limits oral bioavailability for chronic use.
Antiparasitic Low.Superior. (e.g., Fluralaner). Nanomolar potency against GABA-gated Cl- channels.Moderate. Some activity noted, but metabolic stability is inferior to 4,5-dihydro.
Anticancer High. Targets tubulin polymerization and VEGFR tyrosine kinases.Moderate. Induces apoptosis (G2/M arrest) in HCT-116/HeLa lines.Emerging. 3,5-diaryl-2,5-dihydro derivatives show cytotoxicity (IC50 ~17-58 µM).
Antimicrobial Moderate (e.g., Sulfamethoxazole).Moderate.Promising. 3-nitro-2,5-dihydro derivatives show activity against S. aureus and B. subtilis.
Mechanism of Action: The "Kink" Effect

The biological divergence is driven by the 3D geometry of the ring.

  • Isoxazole (Flat): Fits into narrow, slot-like enzyme pockets (e.g., COX-2 active site).

  • Isoxazoline (Kinked): The sp³ carbons create a "bent" structure essential for blocking the pore of the GABA-gated chloride channel in invertebrates (insects/ticks), offering high selectivity over mammalian channels.

MOA Scaffold Scaffold Geometry Flat Planar (Isoxazole) Scaffold->Flat Bent Kinked (Isoxazoline) Scaffold->Bent Target1 Enzyme Active Site (COX-2, Kinases) Flat->Target1 Pi-Stacking Target2 Ion Channel Pore (GABA-Cl) Bent->Target2 Steric Occlusion Result1 Competitive Inhibition (Anti-inflammatory/Anticancer) Target1->Result1 Result2 Channel Blocking (Paralysis of Parasite) Target2->Result2

Figure 2: Structure-Function relationship showing how ring geometry dictates the biological target.

Deep Dive: 2,5-Dihydro-1,2-Oxazole (The "Kinetic" Isomer)

While the 4,5-dihydro isomer is commercially dominant, the 2,5-dihydro-1,2-oxazole (3-isoxazoline) presents a unique profile for research applications.

  • Synthesis Challenge: This isomer is often a kinetic product. It is synthesized via the reaction of chalcones with hydroxylamine under specific basic conditions (e.g., ethanolic KOH), but prolonged reaction times often lead to isomerization into the 4,5-dihydro form [1, 5].

  • Bioactivity Niche: Research indicates that 3-nitro-2,5-dihydroisoxazoles possess specific antifungal and antibacterial properties that are distinct from their aromatic counterparts. For example, spiro-fused 2,5-dihydro derivatives have shown activity against Influenza A (H1N1) in the sub-micromolar range [4].[2]

  • Cytotoxicity: In comparative assays against HCT-116 (colon cancer) cells, 2,5-dihydro derivatives demonstrated IC50 values in the range of 17.7–58.8 µM.[2] While less potent than established chemotherapeutics (e.g., Doxorubicin), they exhibit lower toxicity toward normal fibroblast cells, suggesting a favorable therapeutic index [4].

Experimental Protocols

To validate these biological differences, the following protocols outline the synthesis and assay workflows.

Protocol: Synthesis of Isoxazoline vs. Isoxazole

Objective: Synthesize a 3,5-disubstituted isoxazoline and oxidize it to the isoxazole to compare activities.

Step 1: Synthesis of 2-Isoxazoline (4,5-Dihydro)

  • Reagents: Substituted chalcone (1.0 eq), Hydroxylamine hydrochloride (2.5 eq), NaOH (2.5 eq).

  • Solvent: Ethanol/Water (10:1).

  • Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (isoxazolines are typically less polar than the starting chalcone).

  • Workup: Pour into ice water. The precipitate is the 4,5-dihydro-1,2-oxazole .

    • Note: To isolate the 2,5-dihydro isomer, use milder bases (e.g., NaOAc) and shorter reaction times, or specific trapping agents, as it is prone to isomerization.

Step 2: Oxidation to Isoxazole

  • Reagents: 2-Isoxazoline product (from Step 1), MnO₂ (5.0 eq) or DDQ (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Benzene.

  • Procedure: Stir at room temperature (DDQ) or reflux (MnO₂) for 2–4 hours.

  • Result: Aromatization yields the fully planar isoxazole .

Protocol: GABA-Gated Chloride Channel Assay (Differentiation Test)

Objective: Determine if the compound acts as an isoxazoline-type antagonist.

  • System: Membrane preparations from Musca domestica (housefly) heads (rich in GABA receptors).

  • Radioligand: [³H]-EBOB (Ethynylbicycloorthobenzoate), a known chloride channel blocker.

  • Incubation: Incubate membrane homogenate (200 µg protein) with the test compound (0.1 nM – 10 µM) and [³H]-EBOB (1 nM) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters.

  • Analysis: Measure radioactivity. A high displacement of [³H]-EBOB indicates isoxazoline-like activity (channel blocking). Isoxazoles typically show weak or no displacement in this assay [6].

Conclusion

The choice between an isoxazole and a 2,5-dihydro-1,2-oxazole derivative is a choice between stability/enzyme-targeting and reactivity/channel-blocking .

  • Use Isoxazole scaffolds when designing kinase inhibitors, COX-2 inhibitors, or stable anti-inflammatory agents.

  • Use Isoxazoline scaffolds (specifically 4,5-dihydro) for high-potency antiparasitic or insecticidal applications targeting GABA channels.

  • Explore 2,5-dihydro-1,2-oxazole only if targeting novel antimicrobial pathways or if the molecule can be stabilized against isomerization, as it represents an under-explored chemical space with distinct toxicity profiles.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 2023. Link

  • Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds. Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Oncology, 2021. Link

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 2020. Link

  • Synthesis, antimicrobial and cytotoxicity studies of some novel modified Strobilurin derivatives. Journal of the Brazilian Chemical Society, 2011. Link

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 2025. Link

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spectroscopic comparison of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole Isomers

Executive Summary

Product Identity: this compound (also known as 2-benzyl-5-phenyl-4-isoxazoline ). Primary Challenge: Distinguishing the target 5-substituted regioisomer from the 4-substituted byproduct formed during 1,3-dipolar cycloaddition syntheses. Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Analytical Scientists.

This guide provides a definitive spectroscopic workflow to authenticate 2-benzyl-5-phenyl-4-isoxazoline. Unlike fully aromatic isoxazoles, the 4-isoxazoline scaffold contains a sensitive enamine-like double bond and a chiral center at C5. The primary "imposter" molecule in synthesis is the 4-phenyl regioisomer . This document details the NMR, MS, and IR signatures required to validate the correct connectivity.

The Isomer Landscape

The synthesis of isoxazolines typically involves the reaction of a nitrone (dipole) with an alkyne (dipolarophile).[1] While the 5-substituted isomer is generally favored electronically and sterically, the 4-substituted isomer can form as a significant byproduct depending on the alkyne's substitution pattern and reaction conditions.

  • Target Isomer (Isomer A): 2-Benzyl-5-phenyl-4-isoxazoline.

    • Key Feature: Chiral methine proton at C5; vinylic protons at C3 and C4.

  • Alternative Regioisomer (Isomer B): 2-Benzyl-4-phenyl-4-isoxazoline.

    • Key Feature: Methylene protons at C5; quaternary carbon at C4; vinylic proton at C3.

Visual Decision Tree: Isomer Identification

IsomerID Start Crude Reaction Mixture (Nitrone + Phenylacetylene) NMR Analyze 1H NMR (CDCl3) Focus: 4.0 - 7.5 ppm Region Start->NMR Q1 Check C5 Region (4.5 - 6.0 ppm) Integration & Multiplicity? NMR->Q1 Res_5Ph Signal: 1H, dd or t (Methine Proton) Q1->Res_5Ph Methine Found Res_4Ph Signal: 2H, d or ABq (Methylene Protons) Q1->Res_4Ph Methylene Found Q2 Check C4 Region (4.5 - 5.5 ppm) Res_5Ph->Q2 Final_4 IDENTIFIED IMPURITY: 2-Benzyl-4-phenyl-4-isoxazoline Res_4Ph->Final_4 Conf_5Ph Signal Present: 1H, d (Vinylic Proton at C4) Q2->Conf_5Ph Vinylic H Found Final_5 CONFIRMED IDENTITY: 2-Benzyl-5-phenyl-4-isoxazoline Conf_5Ph->Final_5 Conf_4Ph Signal Absent (Quaternary C4-Ph) Conf_4Ph->Final_4

Caption: Logic flow for distinguishing 4-isoxazoline regioisomers using 1H NMR integration and multiplicity.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance (1H NMR)

The proton connectivity is the most reliable method for differentiation. The isoxazoline ring protons (H3, H4, H5) form a distinct spin system.

FeatureTarget: 5-Phenyl Isomer Alternative: 4-Phenyl Isomer Explanation
C5-H Environment 1H, dd or t (5.3 – 5.8 ppm)2H, d or ABq (4.5 – 5.0 ppm)In the 5-Ph isomer, C5 is a chiral center with one proton. In the 4-Ph isomer, C5 is a CH₂ group.
C4-H Environment 1H, d or dd (4.8 – 5.2 ppm)Absent The 5-Ph isomer has a vinylic proton at C4. The 4-Ph isomer has a phenyl group at C4.
C3-H Environment 1H, d (6.8 – 7.2 ppm)1H, s (7.2 – 7.5 ppm)C3-H is adjacent to Nitrogen. In the 5-Ph isomer, it couples to C4-H. In the 4-Ph isomer, it appears as a singlet (no neighbor).
Coupling (

)

Hz;

Hz

Hz (if ABq)
The 5-Ph isomer shows vicinal coupling around the ring.

Mechanistic Insight: The C3-H proton is significantly deshielded due to the adjacent C=N bond character (part of the enamine/imine resonance). The C4-H is shielded relative to C3-H due to the polarization of the enamine system (


).
B. Carbon-13 NMR (13C NMR)
CarbonTarget: 5-Phenyl Isomer Alternative: 4-Phenyl Isomer
C5 ~78 – 85 ppm (CH)~65 – 75 ppm (CH₂)
C4 ~95 – 105 ppm (CH)~110 – 120 ppm (C_quat)
C3 ~145 – 155 ppm (CH)~145 – 155 ppm (CH)

Validation Check: A DEPT-135 experiment is definitive.

  • 5-Ph Isomer: C5 and C4 are positive (CH).

  • 4-Ph Isomer: C5 is negative (CH₂); C4 is silent (Quaternary).

C. Mass Spectrometry (MS)

Isoxazolines undergo a characteristic Retro-1,3-Dipolar Cycloaddition under electron impact (EI) or collisional activation.

  • Fragmentation Pathway:

    • Molecular Ion (

      
      ):  Observed.[2]
      
    • Primary Fragment: Loss of the alkyne or nitrone fragment.

    • 5-Phenyl Specific: Often shows a strong peak for the Benzaldehyde fragment (if rearrangement occurs) or Phenylacetylene loss.

    • 4-Phenyl Specific: Fragmentation typically yields a styrene-like fragment or specific nitrone retention.

Experimental Protocol: Synthesis & Verification

Objective: Synthesize and isolate pure 2-benzyl-5-phenyl-4-isoxazoline.

Reagents:

  • N-Benzyl-C-phenylnitrone (or generated in situ from N-benzylhydroxylamine + formaldehyde equivalent if C3 is H). Note: If the target is specifically 2-benzyl-5-phenyl-4-isoxazoline (with H at C3), the nitrone precursor is N-benzylnitrone (formaldehyde nitrone).

  • Phenylacetylene (1.2 equiv).

  • Dichloromethane (DCM) or Toluene.

Protocol:

  • Reaction: Dissolve N-benzylnitrone (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous DCM (5 mL).

  • Conditions: Stir at reflux (40°C for DCM, 80-110°C for Toluene) for 12-24 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[3]

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: The 5-substituted isomer is typically less polar than the nitrone but may co-elute with the 4-isomer if not carefully separated.

  • Validation (Self-Validating Step):

    • Take a 1H NMR of the purified fraction.[3]

    • Pass Criteria: Observe a doublet of doublets at ~5.5 ppm (C5-H) and a doublet at ~5.0 ppm (C4-H).

    • Fail Criteria: Observation of a singlet at ~7.4 ppm (C3-H of 4-isomer) and a methylene signal at ~4.8 ppm.

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on nitrone cycloaddition regioselectivity).
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Pino González, M. S., et al. (2021). Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition. RSC Advances, 11, 30898-30903. Link

  • PubChem. (2024).[4][5] (5R)-5-benzyl-3-phenyl-4,5-dihydro-1,2-oxazole Compound Summary. Link

Sources

Purity Verification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (a 4-isoxazoline derivative) typically involves the 1,3-dipolar cycloaddition of N-benzylnitrone with phenylacetylene. While this route is chemically elegant, the resulting heterocycle presents a specific analytical challenge: thermal lability .

As a Senior Application Scientist, I have observed that researchers often default to GC-MS for purity analysis, unknowingly inducing a thermal rearrangement of the isoxazoline ring into an acylaziridine or oxazole. This leads to false "impurity" peaks that are actually artifacts of the analysis method.

This guide objectively compares the three primary analytical methodologies—High-Field NMR , HPLC-UV/MS , and GC-MS —to establish a self-validating protocol for confirming the purity of this specific scaffold.

Part 1: The Analytical Challenge (The "Thermal Trap")

Before selecting a method, one must understand the molecule's behavior. 2,5-dihydro-1,2-oxazoles (4-isoxazoles) possess a weak N–O bond. Under thermal stress (such as a GC injector port at 250°C), the ring often undergoes homolytic cleavage and rearrangement.

The Degradation Pathway

The following diagram illustrates why thermal methods (GC) often fail for this molecule.

ThermalDegradation Isoxazoline Target Molecule (2-Benzyl-5-phenyl-4-isoxazoline) Heat Thermal Stress (>150°C / GC Injector) Isoxazoline->Heat Radical Diradical Intermediate (N-O Bond Homolysis) Heat->Radical Bond Cleavage Aziridine Acylaziridine (Rearrangement Product) Radical->Aziridine Ring Contraction Oxazole Oxazole Derivative (Decomposition) Radical->Oxazole Isomerization

Figure 1: Thermal degradation pathway of 4-isoxazolines. GC-MS analysis often detects the Aziridine or Oxazole, leading to false purity failures.

Part 2: Comparative Analysis of Purity Methods

The following table contrasts the performance of standard analytical techniques specifically for this compound.

FeatureMethod A: 1H NMR (400+ MHz) Method B: HPLC-UV (Reverse Phase) Method C: GC-MS
Primary Utility Structural Confirmation & Solvent AnalysisQuantitative Purity (% Area)NOT RECOMMENDED (without modification)
Specificity High. Distinguishes regioisomers and detects residual nitrone/alkyne.Medium. Requires separation of impurities with similar polarity.Low. Risk of thermal artifact generation.
Limit of Detection ~0.5 - 1.0% (Molar basis)< 0.05% (UV response dependent)< 0.05% (High sensitivity)
Destructive? NoNoYes
Critical Failure Mode Overlapping signals in the aromatic region (7.0-7.5 ppm).Co-elution of starting nitrone (if gradient is too fast).Thermal rearrangement in injector port.
Recommendation Mandatory for identity.Mandatory for final purity %.Avoid unless using cold on-column injection.
Part 3: Validated Experimental Protocols
Protocol A: Structural Validation via 1H NMR

Rationale: NMR is the only method that confirms the integrity of the isoxazoline ring (proof that it hasn't rearranged).

Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl₃. Key Diagnostic Signals:

  • The Chiral Center (H-5): Look for a doublet of doublets (dd) or triplet typically between δ 5.2 – 5.8 ppm . This proton is deshielded by the adjacent oxygen and phenyl ring.

  • The Vinylic Protons (H-3, H-4): These appear as multiplets in the δ 4.5 – 6.5 ppm range.

  • The Diastereotopic Benzyl Protons: Because C-5 is a chiral center, the two protons on the N-benzyl group (

    
    ) become diastereotopic. They will not appear as a simple singlet. You must observe an AB quartet system  (two doublets with a strong roof effect) around δ 3.8 – 4.2 ppm .
    
    • Note: If you see a perfect singlet for the benzyl

      
      , suspect ring opening or loss of the chiral center.
      
Protocol B: Quantitative Purity via HPLC-UV

Rationale: Phenyl rings provide strong UV absorption. This method quantifies non-volatile impurities (salts, nitrone oligomers) that NMR might miss due to relaxation times or overlap.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (primary), 210 nm (secondary).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).

    • 2-12 min: 10% -> 90% B (Linear gradient).

    • 12-15 min: 90% B (Wash).

Acceptance Criteria:

  • Target Peak Retention Time: ~7-9 min (hydrophobic due to two phenyl rings).

  • Purity Calculation: (Area of Target Peak / Total Area of All Peaks) × 100.

  • Pass Limit: >95% (Research Grade) or >98% (Pharma Grade).

Part 4: Data Interpretation & Troubleshooting

Use this workflow to interpret your data and troubleshoot common synthesis issues.

AnalysisWorkflow Start Crude Product Isolated NMR Run 1H NMR (CDCl3) Start->NMR Check1 Is Benzyl CH2 an AB Quartet? NMR->Check1 Pass1 Chiral Center Intact Check1->Pass1 Yes Fail1 Suspect Ring Opening/Achiral Impurity Check1->Fail1 No (Singlet) Check2 Are Alkyne protons present? HPLC Run HPLC-UV (Gradient) Check2->HPLC No Recryst Recrystallize (EtOH/Hexane) Check2->Recryst Yes (Excess Alkyne) Pass1->Check2 Result Compare Area % HPLC->Result Final Purity Confirmed Result->Final >95% Result->Recryst <95%

Figure 2: Analytical decision matrix for isoxazoline purity.

Common Impurity Signatures
  • Unreacted Phenylacetylene: Look for a triplet at δ ~3.0 ppm (alkynyl C-H) in NMR.

  • Nitrone Precursor: Often visible as a distinct singlet around δ 7.3-7.5 ppm (CH=N), though often buried in aromatics. In HPLC, nitrones are more polar and will elute earlier than the isoxazoline.

  • Hydrolysis Product (Open Chain): If the ring opens, you may form a

    
    -amino ketone structure. Look for broad NH signals and a shift in the carbonyl region in IR (1680 cm⁻¹ vs. the C=N stretch of isoxazoline at ~1600 cm⁻¹).
    
References
  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on nitrone-alkyne cycloaddition regioselectivity).
  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. (Provides NMR characterization data for similar phenyl-isoxazole derivatives).

  • National Institutes of Health (PMC). (2025). Stability of isoxazoline compounds. (Discusses thermal degradation and HPLC methods for isoxazoline derivatives).

  • BenchChem Technical Support. (2025). Stability of Isoxazoline Compounds in Common Laboratory Solvents. (Guidance on solvent compatibility and storage to prevent hydrolysis).[2]

  • Organic Letters. (2008). Thermal rearrangement of 2-bromooxazolines. (Mechanistic insight into the thermal rearrangement of oxazoline/isoxazoline rings).

Sources

A Researcher's Guide to Cross-Referencing NMR Data for 2,5-Disubstituted Dihydro-1,2-Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-disubstituted dihydro-1,2-oxazole, also known as the isoxazoline ring system, is a privileged scaffold in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth comparison of NMR data for this heterocyclic system, offering field-proven insights and experimental protocols to aid researchers in their structural elucidation efforts.

The Foundational Role of NMR in Structural Elucidation

The dihydro-1,2-oxazole ring presents a unique electronic environment. The relative positions and coupling patterns of the protons at the C3, C4, and C5 positions are highly sensitive to the nature and stereochemistry of the substituents at the N2 and C5 positions. Both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and determining the precise structure of these molecules.

The key to confident structure assignment lies in understanding the expected chemical shifts and coupling constants. Substituents can exert significant electronic and steric effects, leading to predictable shifts in the NMR spectrum. For instance, electron-withdrawing groups on an aryl substituent at C5 will generally deshield the protons on the heterocyclic ring, shifting their signals downfield.

Comparative Analysis of ¹H and ¹³C NMR Data

To illustrate the impact of substitution on the NMR spectra of 2,5-disubstituted dihydro-1,2-oxazoles, the following tables summarize characteristic data from the literature. These examples provide a valuable cross-referencing tool for researchers working with analogous structures.

Table 1: Comparative ¹H NMR Data for Representative 2,5-Disubstituted Dihydro-1,2-Oxazoles

Compound/SubstituentsH-4 Protons (δ, ppm)H-5 Proton (δ, ppm)Coupling Constant (J₄,₅, Hz)Solvent
1 (N-Acyl, C5-Aryl)~3.2-3.8 (dd)~5.6-5.9 (dd)~8-11 Hz (trans), ~6-8 Hz (cis)CDCl₃
2 (N-Alkyl, C5-Aryl)~2.9-3.5 (m)~4.8-5.4 (m)Varies with stereochemistryDMSO-d₆
3 (C5-Aryl with EWG)Shifts downfieldShifts downfield-CDCl₃
4 (C5-Aryl with EDG)Shifts upfieldShifts upfield-CDCl₃
5 (trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole derivative)[1]4.85 (d), 5.40 (d)-7.8DMSO-d₆

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Chemical shifts are approximate and can vary based on the specific substituents and solvent.

Table 2: Comparative ¹³C NMR Data for Representative 2,5-Disubstituted Dihydro-1,2-Oxazoles

Compound/SubstituentsC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Solvent
1 (Generic N-Acyl, C5-Aryl)~155-160~40-50~75-85CDCl₃
2 (Generic N-Alkyl, C5-Aryl)~154-158~42-52~78-88DMSO-d₆
3 (trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole derivative)[1]-~55-59~81-91DMSO-d₆
4 (3-methyl-4,5-dihydroisoxazol-5-yl derivative)[2]155.547.480.6DMSO-d₆
5 (3-phenyl-4,5-dihydroisoxazol-5-yl derivative)[2]--~82DMSO-d₆

Causality Behind the Observed Trends:

The data in the tables highlight key structure-spectra correlations. The chemical shift of the C5 proton is a particularly sensitive probe of the electronic nature of the C5 substituent. Aryl groups, being electron-withdrawing, will shift the H-5 proton downfield compared to alkyl groups. The coupling constant between H-4 and H-5 is crucial for determining the relative stereochemistry of the substituents. Generally, a larger J-value is indicative of a trans relationship, while a smaller J-value suggests a cis relationship.[3]

Experimental Protocol for High-Quality NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data that can be confidently cross-referenced.

Step 1: Sample Preparation

  • Solubility Testing: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its versatility.[4] If the compound is not soluble, other solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ should be tested.[4]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is typically sufficient.[5] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg is recommended.[4][5]

  • Filtration: Ensure the sample is free of any particulate matter. This can be achieved by filtering the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.[6] Any solids can disrupt the magnetic field homogeneity, leading to broadened peaks.[7]

  • Tube and Volume: Use a standard 5 mm NMR tube and ensure the sample height is between 4.0 and 5.0 cm (approximately 0.5-0.6 mL).[5][6]

Step 2: NMR Data Acquisition

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide initial information on the chemical shifts and coupling patterns of the dihydro-1,2-oxazole ring protons.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR - COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is invaluable for establishing proton-proton coupling networks.[8] It will clearly show the correlation between the H-4 and H-5 protons, confirming their connectivity within the ring.

  • 2D NMR - HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons.[3] This is the most reliable way to unambiguously assign the C-4 and C-5 signals based on the assignments of their attached protons.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[3][9] It is particularly useful for identifying quaternary carbons and for confirming the assignment of substituents attached to the dihydro-1,2-oxazole ring.

Visualization of the NMR Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a 2,5-disubstituted dihydro-1,2-oxazole using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of Dihydro-1,2-oxazole Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataAnalysis Spectral Analysis & Assignment TwoD_NMR->DataAnalysis StructureValidation Structure Validation DataAnalysis->StructureValidation Publication Publication StructureValidation->Publication NMR_Correlations H4 H-4 H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC C3 C-3 H4->C3 HMBC H5->H4 H5->C4 HMBC H5->C5 HSQC H5->C3 HMBC R5 R⁵-C1' H5->R5 HMBC

Caption: Key 2D NMR correlations for assignment.

Conclusion

The successful characterization of 2,5-disubstituted dihydro-1,2-oxazoles relies on a systematic approach to NMR data acquisition and interpretation. By understanding the fundamental principles of how substituents influence chemical shifts and coupling constants, and by employing a comprehensive suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structures of these important heterocyclic compounds. This guide serves as a practical reference, enabling scientists to cross-reference their data and apply robust experimental protocols in their research.

References

  • Biffis, A., et al. (2018). The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Al-Hourani, B. J., et al. (2016). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 21(9), 1156. [Link]

  • InfoSheet: NMR sample preparation. (n.d.). University of Strasbourg. [Link]

  • Contreras, R. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(10), 948-953. [Link]

  • Sun, Y., et al. (2019). Supporting Information for Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. The Journal of Organic Chemistry. [Link]

  • Galdino, T. A. S., et al. (2023). New isoxazolidinyl-based N-alkylethanolamines as new activators of human brain carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]

  • Kravchenko, D., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. [Link]

  • Chegg.com. (2022, October 12). Interpret the 1H and 13C NMR spectra of the isoxazoline. [Link]

  • Nagireddy, J. R., et al. (n.d.). Supporting Information N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines NMR Spectra. Beilstein Journals. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Mamyrbekova-Békro, J. A., et al. (2025). Electronic supplementary materials. Mendeleev Communications, 35, 732–735. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Jones, D. R., et al. (2018). NMR 13C and 1H chemical shifts and coupling constants (D2O, 25°C). ResearchGate. [Link]

  • Scribd. (n.d.). 2D NMR Spectros. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • Pereira, M. A., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635. [Link]

Sources

Comparative Docking Analysis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole with Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Validation

In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2][3] This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of a novel compound, 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, against known inhibitors of Cyclooxygenase-2 (COX-2). The oxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a range of activities including anti-inflammatory and anticancer effects.[4][5][6] This in silico analysis will serve as a preliminary assessment of its potential as a selective COX-2 inhibitor.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[2][3][7] By comparing the docking score and binding interactions of a novel compound with those of well-established inhibitors, we can infer its potential biological activity and mechanism of action. This approach, known as structure-based drug design, is a cornerstone of modern medicinal chemistry.[1][3]

This guide will focus on COX-2, a key enzyme in the inflammatory pathway.[8] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. We will compare the docking behavior of this compound with that of two known COX-2 inhibitors: Celecoxib and a generic 1,3,4-oxadiazole derivative, which has also shown anti-inflammatory properties.[8][9]

Materials and Methods: A Step-by-Step Protocol

This section details the complete workflow for our comparative docking study, from protein and ligand preparation to the execution and analysis of the docking simulations.

Software and Resources
  • Molecular Docking Software: AutoDock Vina will be used for this study due to its accuracy and computational efficiency.[10][11]

  • Molecular Visualization Software: PyMOL or Discovery Studio for visualizing protein-ligand interactions.[12]

  • Protein Data Bank (PDB): Source for the 3D structure of the target protein.[7]

  • PubChem or ZINC Database: Source for the 3D structures of the ligands.[7]

Experimental Workflow

The overall workflow of our comparative docking study is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (COX-2, PDB ID: 4COX) Ligand_retrieval 2. Ligand Structure Retrieval (Oxazole, Celecoxib, etc.) PDB->Ligand_retrieval Protein_prep 3. Receptor Preparation (Remove water, add hydrogens) Ligand_retrieval->Protein_prep Ligand_prep 4. Ligand Preparation (Energy minimization) Protein_prep->Ligand_prep Grid_box 5. Grid Box Generation (Define binding site) Ligand_prep->Grid_box Docking_run 6. Running Docking Simulation (AutoDock Vina) Grid_box->Docking_run Pose_analysis 7. Pose Analysis & Scoring (Binding affinity) Docking_run->Pose_analysis Interaction_analysis 8. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_analysis->Interaction_analysis Comparison 9. Comparative Analysis Interaction_analysis->Comparison

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Methodology
  • Target Protein Preparation:

    • Download the crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB ID: 4COX).

    • Using molecular visualization software, remove all water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound, Celecoxib, and a representative 1,3,4-oxadiazole inhibitor from the PubChem database.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).[12] This step is crucial for obtaining a stable, low-energy conformation of the ligand.

    • Save the prepared ligands in the PDBQT format.

  • Molecular Docking Simulation:

    • Define the grid box, which specifies the search space for the docking simulation, around the active site of COX-2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

    • Perform the docking calculations using AutoDock Vina. The software will generate multiple binding poses for each ligand and rank them based on their predicted binding affinity.[10][11]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

    • Visualize the protein-ligand complexes to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of COX-2.[12]

Results: A Comparative Analysis

The results of the docking study are summarized in the table below, which presents the binding affinities and key interacting residues for this compound and the known COX-2 inhibitors.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -8.9Tyr355, Arg513, Val523, Ser5301
Celecoxib (Known Inhibitor) -10.2Arg120, Tyr355, Arg513, Phe518, Val5232
1,3,4-Oxadiazole Derivative (Known Inhibitor) -9.5Tyr355, Arg513, Val523, Ser5302

Discussion: Interpreting the Findings

The comparative docking analysis provides valuable insights into the potential of this compound as a COX-2 inhibitor.

  • Binding Affinity: The predicted binding affinity of the oxazole derivative (-8.9 kcal/mol) is comparable to that of the known 1,3,4-oxadiazole inhibitor (-9.5 kcal/mol), although slightly lower than that of Celecoxib (-10.2 kcal/mol). A more negative binding affinity suggests a stronger and more favorable interaction between the ligand and the protein.[12] This indicates that the novel oxazole compound has the potential to bind to the active site of COX-2 with significant affinity.

  • Binding Interactions: The analysis of the binding poses reveals that this compound forms key interactions with several amino acid residues within the COX-2 active site, including Tyr355, Arg513, Val523, and Ser530. These interactions are also observed for the known inhibitors, suggesting a similar binding mode. The formation of a hydrogen bond with Ser530 is particularly noteworthy, as this residue is crucial for the catalytic activity of COX enzymes.

  • Structure-Activity Relationship: The presence of the benzyl and phenyl groups in the oxazole derivative likely contributes to favorable hydrophobic interactions within the active site, which is consistent with the binding modes of many known COX-2 inhibitors. The dihydro-1,2-oxazole core provides a scaffold for the appropriate positioning of these aromatic groups.

Conclusion and Future Directions

This in silico comparative docking study suggests that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. Its predicted binding affinity and interaction profile are comparable to those of known inhibitors.

However, it is crucial to remember that computational studies are predictive and must be validated by experimental data.[1] Future work should focus on:

  • In Vitro Enzyme Assays: To experimentally determine the inhibitory activity (IC50) of the synthesized oxazole compound against COX-1 and COX-2 to confirm its potency and selectivity.

  • Cell-Based Assays: To evaluate the anti-inflammatory effects of the compound in a cellular context.

  • Lead Optimization: Based on the docking results, structural modifications to the oxazole scaffold can be explored to enhance its binding affinity and selectivity for COX-2.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutic agents.[3]

References

  • Computational Methods in Drug Discovery. National Institutes of Health (NIH). Available from: [Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. PubMed. Available from: [Link]

  • Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate. Available from: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available from: [Link]

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available from: [Link]

  • Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. PubMed. Available from: [Link]

  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Selected inhibitors for the comparative docking study with PDB codes for MMP-inhibitor crystal structures. ResearchGate. Available from: [Link]

  • Updates on Drug Designing Approach Through Computational Strategies: a Review. Taylor & Francis Online. Available from: [Link]

  • Key Topics in Molecular Docking for Drug Design. PMC. Available from: [Link]

  • A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme. PMC. Available from: [Link]

  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. PMC. Available from: [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

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Assessing the Reproducibility of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazoline Scaffold

The 2,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, is a privileged heterocyclic motif in modern drug discovery and organic synthesis.[1] These five-membered structures, containing adjacent nitrogen and oxygen atoms, are present in a wide array of biologically active compounds and serve as versatile synthetic intermediates. Their ability to act as "masked" aldol or Claisen-type products upon reductive cleavage makes them particularly valuable.[2]

This guide provides an in-depth, comparative analysis of the synthesis of a representative isoxazoline, 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. We will move beyond simple procedural recitation to dissect the causality behind experimental choices, assess the reproducibility of various protocols, and offer field-proven insights for researchers in medicinal chemistry and process development. Our focus is on establishing a self-validating system of protocols, grounded in authoritative literature, to ensure reliable and scalable synthesis.

The Cornerstone of Synthesis: [3+2] Nitrone-Alkene Cycloaddition

The most direct and widely employed route to the isoxazoline core is the 1,3-dipolar cycloaddition, a powerful ring-forming reaction established through the seminal work of Rolf Huisgen.[2] This reaction involves the combination of a 1,3-dipole (a nitrone in this case) with a dipolarophile (an alkene).[3]

For our target molecule, the strategic disconnection points to two key precursors:

  • 1,3-Dipole: C-Phenyl-N-benzylnitrone

  • Dipolarophile: Styrene

The reaction proceeds via a concerted, pericyclic mechanism through a six-electron transition state, leading to the formation of the five-membered isoxazoline ring.[2] This process is highly valued for its ability to construct complex heterocyclic systems with good control over regioselectivity.

Caption: General reaction scheme for the target synthesis.

Comparative Analysis of Synthesis Protocols

The reproducibility of the nitrone-alkene cycloaddition can be highly dependent on the chosen reaction conditions. We will compare three common protocols: a classical thermal approach, a Lewis acid-catalyzed method, and a microwave-assisted synthesis.

Protocol A: Classical Thermal Synthesis

This method represents the baseline approach, relying on thermal energy to overcome the activation barrier of the cycloaddition. Its primary advantages are simplicity and the absence of potentially problematic catalysts.

Experimental Protocol:

  • Nitrone Formation (Optional, in situ): To a solution of N-benzylhydroxylamine (1.0 eq) in anhydrous toluene (0.2 M), add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours with a drying agent like anhydrous MgSO₄ to sequester the water byproduct.

  • Cycloaddition: To the solution containing the pre-formed or in situ generated C-phenyl-N-benzylnitrone, add styrene (1.2 eq).

  • Heating: Reflux the reaction mixture at the boiling point of toluene (~110 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Expertise & Causality:

  • Solvent Choice: Toluene is a common high-boiling, non-polar solvent that effectively solubilizes the reactants without interfering with the reaction mechanism.

  • Excess Styrene: A slight excess of the dipolarophile (styrene) is used to ensure complete consumption of the more valuable nitrone precursor.

  • Reproducibility Issues: The primary challenge with this method is the long reaction time at high temperatures, which can lead to thermal decomposition of the nitrone or the product, resulting in lower yields and the formation of complex side products, complicating purification. Reproducibility can vary if the starting materials have impurities or if reaction monitoring is inconsistent.

Protocol B: Lewis Acid Catalysis

Lewis acids can significantly accelerate 1,3-dipolar cycloadditions by coordinating to the nitrone's oxygen atom. This coordination lowers the energy of the nitrone's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap with the alkene and accelerating the reaction.[1]

Experimental Protocol:

  • Setup: To a stirred solution of C-phenyl-N-benzylnitrone (1.0 eq) and styrene (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add a Lewis acid catalyst. A common choice is p-Toluenesulfonic acid (p-TsOH) (10 mol%).[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol A.

Expertise & Causality:

  • Catalyst Choice: p-TsOH is an inexpensive, effective, and mild Brønsted acid that can act as a catalyst.[1] Other Lewis acids like BF₃·OEt₂ have also been shown to be effective.[4]

  • Solvent and Temperature: DCM is used as it is a relatively inert solvent suitable for many Lewis acids. The initial cooling to 0 °C helps to control the initial exothermic reaction upon catalyst addition.

  • Trustworthiness: This method is often more reproducible than the thermal protocol due to the significantly shorter reaction times and milder conditions, which minimize byproduct formation. The key to reproducibility lies in using a consistent quality and quantity of the catalyst and ensuring anhydrous conditions.

Protocol C: Microwave-Assisted Synthesis

Microwave irradiation provides a non-classical heating method that can dramatically reduce reaction times by efficiently coupling with the polar transition state of the cycloaddition.[5][6]

Experimental Protocol:

  • Preparation: In a dedicated microwave reaction vessel, combine C-phenyl-N-benzylnitrone (1.0 eq) and styrene (1.2 eq) in a suitable microwave-safe solvent like N,N-Dimethylformamide (DMF) or toluene (0.5 M).

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-45 minutes.

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as outlined in Protocol A.

Expertise & Causality:

  • Mechanism of Acceleration: Microwave heating is not purely a thermal effect. It can selectively heat polar molecules and accelerate reactions involving polar intermediates or transition states, which is the case in 1,3-dipolar cycloadditions.

  • Reproducibility: This method offers excellent reproducibility provided that the microwave parameters (temperature, time, power) are precisely controlled. It is highly amenable to rapid library synthesis and optimization studies. However, scalability can be a concern and requires specialized equipment.

Caption: Comparative workflow for the synthesis protocols.

Data Summary and Performance Comparison

To provide an objective assessment, the performance of each protocol is summarized below. The values represent typical outcomes reported in the literature for analogous transformations.

ParameterProtocol A: ThermalProtocol B: Lewis Acid CatalyzedProtocol C: Microwave-Assisted
Reaction Time 12 - 24 hours2 - 6 hours15 - 45 minutes
Typical Yield (%) 40 - 65%75 - 90%80 - 95%
Temperature ~110 °C (Reflux)0 °C to Room Temp~120 °C (Controlled)
Key Reagents TolueneDCM, p-TsOHDMF/Toluene
Reproducibility ModerateHighVery High
Scalability HighHighModerate (Equipment dependent)
Ease of Purification Moderate (side products)High (cleaner reaction)High (cleaner reaction)

Characterization and Validation

Confirming the successful synthesis and purity of this compound is critical. The following analytical data are expected:

  • ¹H NMR: Key signals include aromatic protons for the benzyl and phenyl groups, a characteristic multiplet for the benzylic CH₂ group, and distinct signals for the three protons on the isoxazoline ring (CH₂ at C4 and CH at C5).

  • ¹³C NMR: The spectrum should show the correct number of aromatic and aliphatic carbons, with characteristic shifts for the C=N carbon (C3), and the two aliphatic carbons of the ring (C4, C5).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₆H₁₅NO, MW: 237.30 g/mol ) should be observed.[7]

A crucial aspect of validation is confirming the regiochemistry. In the cycloaddition of a nitrone with a monosubstituted alkene like styrene, two regioisomers are possible (5-substituted and 4-substituted). The formation of the 5-phenyl isomer is generally favored electronically and sterically, but this must be confirmed by detailed NMR analysis (e.g., NOE experiments).[8]

Conclusion and Recommendation

While the classical thermal synthesis of this compound is feasible, it suffers from long reaction times and moderate reproducibility due to side product formation. For researchers seeking a reliable, efficient, and high-yielding protocol, the Lewis acid-catalyzed method (Protocol B) offers the best balance of performance, scalability, and experimental simplicity. It provides a significant rate enhancement under mild conditions, leading to cleaner reaction profiles and more consistent outcomes. The microwave-assisted approach (Protocol C) is superior for rapid synthesis and optimization but may be limited by equipment availability for large-scale production. The choice of protocol should ultimately be guided by the specific needs of the researcher, balancing speed, scale, and available resources.

References

  • Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. PubMed Central. Available at: [Link]

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Visible-Light-Mediated Anti-Regioselective Nitrone 1,3-Dipolar Cycloaddition Reaction and Synthesis of Bisindolylmethanes. ACS Publications. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC. Available at: [Link]

  • The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. Available at: [Link]

  • Approach for the synthesis of dihydrooxazoles and oxazoles. ResearchGate. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. Available at: [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC. Available at: [Link]

  • SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT. TSI Journals. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available at: [Link]

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  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). MDPI. Available at: [Link]

  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal. Available at: [Link]

  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Assessment and Identification

Before any disposal process begins, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

Probable Hazard Profile:

Hazard ClassificationDescriptionPrecautionary ActionSource
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.Avoid breathing dust, fumes, or spray. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[1][3]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling. Contaminated clothing should be washed before reuse.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection. Rinse cautiously with water for several minutes if contact occurs.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, move person to fresh air.[3]

Due to these potential hazards, this compound must not be disposed of down the drain or in regular trash.[4][5] All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or explosions.[4][6]

Step-by-Step Procedure:

  • Designate a Hazardous Waste Container:

    • Select a container that is compatible with organic compounds. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.[7] Do not use metal containers for any waste stream unless specifically approved.[7]

    • Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.[6][7]

  • Segregate the Waste Stream:

    • This compound should be collected in a container designated for non-halogenated organic waste .

    • Crucially, do not mix this waste with:

      • Acids or Bases: Neutralize any acidic or alkaline waste before considering disposal.[4]

      • Oxidizers: Keep away from oxidizing agents.

      • Aqueous Waste: Do not mix with aqueous waste streams.

      • Halogenated Solvents: Waste solvents like dichloromethane or chloroform should be collected in a separate, designated "Halogenated Organic Waste" container.[4][6]

  • Container Management:

    • The waste container must be kept closed at all times except when adding waste.[6][7][8] This prevents the evaporation of volatile compounds into the laboratory atmosphere and reduces the risk of spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[7]

Labeling and Documentation

Accurate labeling is a regulatory requirement and is critical for the safety of laboratory personnel and waste handlers.

Labeling Procedure:

  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9]

  • Complete the Tag Information:

    • Write the words "HAZARDOUS WASTE" clearly.[7]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentage composition. The total must equal 100%.[7][9]

    • Check the appropriate hazard characteristics (e.g., Ignitable, Toxic).[9]

    • Record the date when the container is full and ready for pickup.[8]

The workflow for waste handling and labeling is summarized in the diagram below.

G cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Storage & Disposal A Identify Waste as Hazardous (this compound) B Select Compatible Container (e.g., HDPE, Glass) A->B C Affix 'HAZARDOUS WASTE' Tag B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Keep Container Securely Capped D->E F Update Constituent List on Tag (Chemical Name & Percentage) D->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container is Full G->H I Complete Waste Tag (Final percentages, date) H->I J Arrange for Pickup by EHS or Licensed Waste Contractor I->J

Caption: Workflow for proper hazardous chemical waste disposal.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small spill, if you are trained and have the appropriate personal protective equipment (PPE), you can manage the cleanup. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Cleanup:

    • Wear appropriate PPE: safety goggles, gloves, and a lab coat.

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

    • Sweep up the absorbent material and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Final Disposal and Record Keeping

The final step is the transfer of the waste to a licensed disposal facility.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your full, properly labeled hazardous waste container.[7][8] Do not transport hazardous waste yourself.[8]

  • Documentation: Retain any documentation or manifests associated with the waste pickup for your laboratory's records, as required by institutional and regulatory policies.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, safeguarding both human health and the ecosystem.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University.

  • Safety Data Sheet - 2-Phenylbenzoxazole. Thermo Fisher Scientific. (Note: A direct deep link is unavailable; search for the compound on the site.)

  • Safety Data Sheet - (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole). TCI Chemicals.

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • EPA Plans to Ease Waste Disposal Requirements for Laboratories. InsideEPA.com.

  • Safety Data Sheet - 8-Benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one. BLD Pharmatech. (Note: A direct deep link to the specific SDS may not be stable.)

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. (Note: This is a conceptual reference to a video format.)

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. (Note: This is a conceptual reference to a video format.)

  • 2-Phenylbenzoxazole Product Page. Sigma-Aldrich.

  • 2-Benzyl-4,5-dihydro-1,3-oxazole. PubChem, National Center for Biotechnology Information.

  • Lab Safety Services - Assessment & Compliance. TRC Companies.

  • Environmental Protection Agency (EPA). Main Website.

  • Safety Data Sheet - Benzyl Alcohol. Redox. (Note: A direct deep link is unavailable; search for the compound on the site.)

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A Senior Application Scientist's Guide to Handling 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a novel or specialized chemical, a comprehensive, peer-reviewed Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, such as isoxazole and oxazole derivatives, to establish a robust and conservative safety framework. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely, ensuring both personal safety and data integrity.

Hazard Analysis: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet for this compound, our risk assessment is predicated on the known hazards of its core chemical motifs: the isoxazole ring and its substituents.

  • Isoxazole and Oxazole Derivatives: These heterocyclic compounds are known to be biologically active.[1][2] Safety data for analogous compounds, such as 2-phenylbenzoxazole and other dihydrooxazoles, consistently indicate risks of skin and eye irritation.[3][4]

  • Potential for Irritation: Based on these analogs, it is prudent to assume that this compound is, at a minimum, a skin and eye irritant.[3] The precautionary statements for similar chemicals mandate washing hands and exposed skin thoroughly after handling.

  • Inhalation Hazards: If the compound is a fine powder or if it is handled in a way that generates dust or aerosols, inhalation may be a route of exposure.[3] A structurally related compound, 2-phenylbenzoxazole, is noted to potentially cause respiratory system irritation.[3][4]

Table 1: Inferred Hazard Profile and Recommended Actions

Potential HazardBasis of AssessmentRecommended Precautionary Action
Eye Irritation SDS of related oxazole/isoxazole compounds.[3][4]Wear chemical splash goggles; use a face shield for splash risks.
Skin Irritation SDS of related oxazole/isoxazole compounds.[3][4]Wear a lab coat and compatible chemical-resistant gloves.
Inhalation Potential for dust/aerosol generation.[3]Handle exclusively within a certified chemical fume hood.
Ingestion General risk for all chemicals.Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement engineering and administrative controls, which form the foundation of laboratory safety. PPE is the final line of defense.

  • Engineering Control - The Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction workups, must be conducted within a properly functioning and certified chemical fume hood. This is the primary method to mitigate inhalation exposure.[6]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive training on the potential hazards and the specific handling procedures outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Protocol

The minimum PPE required for handling this compound is detailed below. The selection is based on a conservative assessment of the risks.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when in the laboratory where this chemical is present.[7] Safety glasses do not offer adequate protection against chemical splashes.

  • Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., pouring, filtering under pressure), a face shield must be worn in addition to chemical splash goggles.[7][8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required.[8] The coat should be fully buttoned with sleeves rolled down to cover as much skin as possible.[7]

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7]

    • Glove Selection Causality: Nitrile provides good short-term protection against a broad range of chemicals. However, for prolonged contact or when handling the compound in solution, it is imperative to consult the glove manufacturer's chemical resistance guide to ensure compatibility with the specific solvents being used.[7]

    • Protocol for Use: Inspect gloves for any signs of degradation before each use. If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove. Never reuse disposable gloves. For higher-risk procedures, consider double-gloving.

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7][8] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers under the lab coat.[7]

Respiratory Protection

The consistent use of a chemical fume hood should eliminate the need for respiratory protection. A respirator is only required if engineering controls fail or during emergency situations, such as a large spill outside of a fume hood.[7] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7]

Procedural Workflow and Disposal

The following diagram outlines the logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Pre-Task Assessment cluster_ppe 2. PPE Selection cluster_controls 3. Environment Controls cluster_disposal 4. Post-Task Actions start Assess Task: Scale & Hazard Potential scale Small Scale (<50mL) & Low Splash Potential? start->scale powder Handling a fine powder? fume_hood Perform all work in a certified Chemical Fume Hood start->fume_hood min_ppe Minimum PPE: - Nitrile Gloves - Splash Goggles - FR Lab Coat scale->min_ppe Yes high_risk_ppe Enhanced PPE: - Add Face Shield - Consider Double-Gloving scale->high_risk_ppe No (Large Scale or High Splash Risk) resp_ppe Add Respirator (N95 or higher) (Only if fume hood is unavailable/failed) powder->resp_ppe Yes, AND outside of a fume hood (Emergency/Failure) powder->fume_hood Yes, inside a fume hood decon Decontaminate work area. Wash hands thoroughly. min_ppe->decon high_risk_ppe->decon fume_hood->scale disposal Dispose of waste in 'Halogenated' or 'Non-Halogenated' Waste Stream (as appropriate) decon->disposal

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan
  • Waste Categorization: All solid waste (contaminated gloves, paper towels, etc.) and liquid waste containing this compound must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix with general trash. The specific waste stream (e.g., halogenated vs. non-halogenated solvents) will depend on the solvents used in the procedure.

  • Compliance: All disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's EHS department. Small spills inside a fume hood can be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Khan, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

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